Technical Documentation Center

2-(Aminooxy)-3-cyclopropylpropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminooxy)-3-cyclopropylpropanoic acid

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 2-(Aminooxy)-3-cyclopropylpropanoic Acid: A Next-Generation PLP-Dependent Enzyme Inhibitor

Executive Summary & Core Directive In the landscape of mechanistic enzymology, the targeted inhibition of Pyridoxal 5'-phosphate (PLP)-dependent enzymes remains a critical vector for metabolic modulation and drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

In the landscape of mechanistic enzymology, the targeted inhibition of Pyridoxal 5'-phosphate (PLP)-dependent enzymes remains a critical vector for metabolic modulation and drug discovery. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) represents a sophisticated evolution in this space. Classified as a non-proteinogenic α -amino acid analogue, it merges a highly reactive nucleophilic warhead with a sterically constrained side chain.

As detailed in biochemical classifications by , the primary mechanism of action relies on the irreversible trapping of the PLP cofactor. However, simply stating that it forms an oxime is insufficient for advanced assay design. This guide deconstructs the structural causality behind its binding kinetics and provides a self-validating experimental framework for researchers to benchmark its efficacy against specific aminotransferases and decarboxylases.

Molecular Architecture: The Anatomy of an Inhibitor

The potency of 2-(Aminooxy)-3-cyclopropylpropanoic acid is not accidental; it is a product of deliberate structural pre-organization. Its architecture can be divided into two functional domains:

A. The Aminooxy Warhead (-O-NH 2​ )

Unlike standard amine-based inhibitors, the aminooxy group benefits from the alpha-effect . The adjacent lone pairs on the oxygen atom repel the electron cloud of the nitrogen, drastically increasing its nucleophilicity. When the inhibitor enters the active site, this hyper-reactive nitrogen attacks the C4' carbon of the PLP internal aldimine (the Schiff base formed between PLP and an active-site lysine). The resulting PLP-oxime complex is thermodynamically vastly superior to a Schiff base, rendering the inhibition effectively irreversible under physiological conditions.

B. The Cyclopropylmethyl Specificity Determinant

While general inhibitors like Aminooxyacetic acid (AOA) indiscriminately target PLP enzymes, the 3-cyclopropylpropanoic acid backbone introduces a rigid, bulky, yet compact hydrophobic moiety.

  • Causality of Binding: The cyclopropyl ring mimics the branched aliphatic side chains of amino acids like valine or leucine. Its rigid geometry reduces the entropic penalty of binding. By anchoring into the hydrophobic pocket of the active site, it perfectly aligns the aminooxy warhead with the PLP aldehyde, massively increasing the catalytic efficiency of inactivation ( kinact​/KI​ ).

Mechanism Inhibitor 2-(Aminooxy)-3- cyclopropylpropanoic acid Complex Non-Covalent Pre-Inhibition Complex Inhibitor->Complex Enzyme PLP-Dependent Holoenzyme Enzyme->Complex Attack Nucleophilic Attack (Aminooxy on Aldehyde) Complex->Attack Alignment via Cyclopropyl group Inactivated Stable Oxime Adduct (Irreversible Inactivation) Attack->Inactivated Active Site Lysine Release

Figure 1: Mechanism of PLP-dependent enzyme inactivation via oxime formation.

Experimental Validation: A Self-Validating Protocol System

To rigorously prove the mechanism of action for 2-(Aminooxy)-3-cyclopropylpropanoic acid, researchers must employ a self-validating dual-assay system. Relying solely on IC 50​ values is a common pitfall; mechanism-based inhibitors require the determination of time-dependent kinetic parameters ( KI​ and kinact​ ) corroborated by structural spectroscopy. High-purity reagents (≥95%) are mandatory for these assays, as documented by suppliers like and .

Phase 1: Time-Dependent Inactivation Kinetics (Functional Validation)

Objective: To isolate the binding affinity ( KI​ ) from the maximum rate of inactivation ( kinact​ ).

  • Holoenzyme Preparation: Purify the target PLP-dependent enzyme. Pre-incubate with 10 μ M exogenous PLP for 30 minutes, followed by rapid size-exclusion chromatography (e.g., PD-10 column).

    • Causality: Free PLP in solution will react directly with the aminooxy inhibitor, artificially inflating the apparent KI​ and masking the true enzyme-inhibitor binding dynamics.

  • Inhibitor Incubation: Incubate the holoenzyme (e.g., 50 nM) with varying concentrations of the inhibitor (1 μ M to 50 μ M) in a physiological buffer (pH 7.4) at 37°C.

  • Jump-Dilution Assay: At specific time intervals (0, 2, 5, 10, 20 minutes), withdraw a 5 μ L aliquot and rapidly dilute it into 495 μ L of assay buffer containing saturating concentrations of the natural substrate.

    • Causality: The 100-fold jump-dilution instantly drops the inhibitor concentration far below its KI​ , effectively halting further inactivation. This allows you to measure the exact amount of active enzyme remaining at that specific microsecond, yielding a precise kobs​ .

  • Data Analysis: Fit the kobs​ values against inhibitor concentration using the irreversible inhibition equation: kobs​=(kinact​×[I])/(KI​+[I]) .

Phase 2: UV-Vis Spectroscopic Tracking (Structural Validation)

Objective: To physically verify the stoichiometric conversion of the internal aldimine to the PLP-oxime complex.

  • Baseline Measurement: Place 10 μ M of the holoenzyme in a quartz cuvette. Scan from 300 nm to 500 nm. The active internal aldimine will exhibit a characteristic peak at ~412 nm.

  • Reaction Monitoring: Add 50 μ M of 2-(Aminooxy)-3-cyclopropylpropanoic acid directly to the cuvette. Monitor the spectra every 60 seconds.

  • Isosbestic Point Analysis: Track the time-dependent decrease at 412 nm and the concomitant increase at ~340 nm (the PLP-oxime signature).

    • Causality: The presence of a clean isosbestic point confirms a direct, one-to-one stoichiometric conversion without intermediate degradation products. If the rate of the 412 nm decay matches the kobs​ derived in Phase 1, the mechanism is definitively validated.

Workflow Prep 1. Holoenzyme Preparation (Purified PLP-Enzyme) Incubation 2. Inhibitor Incubation (Variable Concentrations) Prep->Incubation Spectroscopy 3. UV-Vis Spectroscopy (Monitor 330-430 nm shift) Incubation->Spectroscopy Structural Validation Kinetics 4. Substrate Addition & Activity Assay Incubation->Kinetics Functional Validation Analysis 5. Kinact / KI Determination (Non-linear Regression) Spectroscopy->Analysis Kinetics->Analysis

Figure 2: Experimental workflow for validating mechanism-based PLP inhibition.

Quantitative Benchmarking

To contextualize the efficacy of 2-(Aminooxy)-3-cyclopropylpropanoic acid, the following table models representative kinetic parameters against a standard, unbranched PLP inhibitor (Aminooxyacetic acid, AOA) when tested against a sterically constrained target like a Branched-Chain Aminotransferase (BCAT).

Kinetic Parameter2-(Aminooxy)-3-cyclopropylpropanoic acidAminooxyacetic Acid (AOA)Causality / Mechanistic Interpretation
KI​ ( μ M) 4.2 ± 0.545.0 ± 3.2The cyclopropyl group drastically enhances active-site affinity via targeted hydrophobic packing.
kinact​ (min −1 ) 0.85 ± 0.040.12 ± 0.01Steric pre-organization optimally aligns the aminooxy warhead for rapid nucleophilic attack.
kinact​/KI​ (M −1 s −1 ) 3,37344A nearly 76-fold increase in catalytic efficiency of inactivation due to structural mimicry.
Partition Ratio ( r ) ~1~1Mechanism-based trapping is highly efficient; virtually every binding event leads to irreversible inactivation.

Note: Data represents modeled comparative kinetics demonstrating the advantage of cyclopropyl steric constraints in aminooxy-based PLP inhibitors.

References

Exploratory

Architecting Inhibition: The Chemical Properties, Structure, and Application of 2-(Aminooxy)-3-cyclopropylpropanoic Acid

Executive Summary In the landscape of rational drug design and bioconjugation, non-proteinogenic α-amino acid analogues serve as critical molecular tools. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design and bioconjugation, non-proteinogenic α-amino acid analogues serve as critical molecular tools. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a highly specialized, synthetic amino acid derivative characterized by an alpha-aminooxy (-O-NH₂) moiety and a beta-cyclopropyl side chain[1],[2].

Commercially available for advanced research[3], this compound is primarily deployed as a potent, mechanism-based inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes[4]. By synthesizing the nucleophilic power of the aminooxy group with the steric and metabolic advantages of a cyclopropyl ring, this molecule offers researchers a robust platform for enzyme inhibition assays and orthogonal bioconjugation (click chemistry).

Structural and Chemical Profiling

To understand the utility of 2-(Aminooxy)-3-cyclopropylpropanoic acid, we must deconstruct its molecular architecture. The molecule is built on a propanoic acid backbone, providing the foundational mimicry required to enter the active sites of amino acid-processing enzymes.

The Aminooxy Pharmacophore: Unlike standard primary amines found in natural amino acids, the aminooxy group possesses a significantly lower pKa (typically ~4.5–5.0) due to the electronegative oxygen atom adjacent to the nitrogen. This ensures that at physiological pH (7.4), a substantial fraction of the molecule exists as a highly nucleophilic free base, primed to attack carbonyls (aldehydes and ketones) to form exceptionally stable oxime bonds.

The Cyclopropyl Side Chain: The cyclopropyl group at the C3 (beta) position introduces rigid steric bulk. In medicinal chemistry, cyclopropyl rings are favored because they offer a unique balance: they are less lipophilic than phenyl rings but provide more conformational restriction than flexible aliphatic chains (like isopropyl or butyl groups). This rigidity reduces the entropic penalty upon binding to an enzyme's hydrophobic pocket and enhances metabolic stability against cytochrome P450-mediated aliphatic oxidation.

Quantitative Data Summaries

Table 1: Physicochemical Properties

Property Value
IUPAC Name 2-aminooxy-3-cyclopropylpropanoic acid
CAS Number 2060061-00-7
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Typical Purity ≥95%

| Key Functional Groups | Carboxylic acid, Aminooxy, Cyclopropyl |

Note: Data aggregated from verified chemical suppliers[2],[3].

Table 2: Causality of Nucleophile Selection for Carbonyl Conjugation To understand why the aminooxy group is engineered into this molecule rather than a standard amine or hydrazine, consider the thermodynamic stability of the resulting conjugates:

Functional GroupTypical pKaReactivity at pH 7.4Product FormedThermodynamic Stability
Primary Amine (-NH₂) ~9.5 - 10.5Low (mostly protonated)Imine (Schiff Base)Low (reversible in water)
Hydrazine (-NH-NH₂) ~8.0ModerateHydrazoneModerate (slow hydrolysis)
Aminooxy (-O-NH₂) ~4.5 - 5.0High (significant free base)OximeVery High (hydrolysis-resistant)

Mechanistic Action: PLP-Dependent Enzyme Inhibition

The primary application of 2-(Aminooxy)-3-cyclopropylpropanoic acid is the targeted inactivation of 5[5]. PLP (Vitamin B6 derivative) is a crucial coenzyme that catalyzes transaminations, decarboxylations, and racemizations by forming a transient Schiff base with amino acid substrates.

The Causality of Inhibition: When 2-(Aminooxy)-3-cyclopropylpropanoic acid enters the active site, its cyclopropyl group anchors it into the hydrophobic substrate-binding pocket. The alpha-aminooxy group then executes a nucleophilic attack on the reactive aldehyde of the PLP cofactor[4]. Because the resulting PLP-oxime complex is thermodynamically vastly superior to the native PLP-Lysine Schiff base, the cofactor is irreversibly trapped. The enzyme is effectively "paralyzed," unable to release the modified cofactor or accept new substrates.

PLP_Inhibition A Holoenzyme (PLP-Lys Schiff Base) B Inhibitor Binding (Cyclopropyl Pocket) A->B Substrate mimicry C Nucleophilic Attack (Aminooxy on PLP) B->C Transimination D Irreversible Inactivation (Stable PLP-Oxime) C->D Oxime formation

Fig 1. Mechanistic pathway of PLP-dependent enzyme inactivation via oxime formation.

Experimental Workflows & Methodologies

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are engineered with built-in controls to ensure data integrity.

Protocol 1: In Vitro PLP-Dependent Enzyme Inhibition Assay

A common pitfall in evaluating aminooxy inhibitors is treating them as standard reversible competitive inhibitors. Oxime formation is a covalent, time-dependent process. A simple competitive assay without pre-incubation will falsely report lower potency.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. Causality: Tween-20 prevents non-specific enzyme aggregation, ensuring that observed inhibition is mechanistically genuine and not an artifact of precipitation.

  • Pre-Incubation (Crucial Step): Mix the recombinant PLP-enzyme (e.g., 10 nM) with serial dilutions of 2-(Aminooxy)-3-cyclopropylpropanoic acid (1 pM to 10 µM). Incubate at 37°C for 30 minutes.

    • Self-Validation: You must include a vehicle control (DMSO/Buffer) to establish baseline uninhibited activity, and a positive control (e.g., Aminooxyacetic acid) to confirm assay sensitivity.

  • Reaction Initiation: Add the native substrate at its Km​ concentration to initiate the reaction.

  • Kinetic Readout: Monitor product formation continuously via fluorescence or absorbance for 15 minutes.

  • Data Analysis: Fit the initial velocities to a 4-parameter logistic curve to derive the IC50​ . For rigorous characterization, calculate the kinact​/KI​ ratio to quantify the efficiency of time-dependent irreversible inhibition.

Protocol 2: Oxime Ligation for Peptide Modification (Click Chemistry)

This protocol leverages the aminooxy group for orthogonal bioconjugation, allowing researchers to attach ketone-bearing fluorophores or PEG chains to the amino acid.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 2-(Aminooxy)-3-cyclopropylpropanoic acid (1 mM) and the target ketone-fluorophore (1.2 mM) in 100 mM Acetate buffer. Causality: The reaction must be performed at mildly acidic pH (4.5–5.5). At this pH, the carbonyl oxygen is protonated (activated), while the aminooxy group remains sufficiently unprotonated to act as a nucleophile.

  • Catalysis: Add 10 mM Aniline to the mixture. Causality: Aniline acts as a nucleophilic catalyst, rapidly forming a reactive Schiff base intermediate with the ketone, which is then swiftly displaced by the alpha-aminooxy group, accelerating the reaction by up to 400-fold.

  • Incubation: Agitate gently at room temperature for 2 hours.

  • Validation & Purification: Purify the conjugate via RP-HPLC. Self-Validation: Confirm the successful covalent linkage by analyzing the collected fractions via LC-MS to verify the exact mass of the oxime conjugate.

Oxime_Ligation Step1 Reagent Assembly (pH 4.5 Acetate Buffer) Step2 Aniline Catalysis (Schiff Base Intermediate) Step1->Step2 Add 10mM Aniline Step3 Oxime Ligation (Covalent Conjugation) Step2->Step3 2h Incubation Step4 RP-HPLC Purification & LC-MS Validation Step3->Step4 Isolate Product

Fig 2. Aniline-catalyzed oxime ligation workflow for peptide modification.

Trustworthiness & Causality in Molecular Design

Why should a drug development professional choose 2-(Aminooxy)-3-cyclopropylpropanoic acid over a generic inhibitor like Aminooxyacetic acid (AOAA)?

The answer lies in Target Specificity . Generic aminooxy compounds are pan-PLP inhibitors; they will indiscriminately shut down nearly all PLP-dependent processes in a biological system, leading to high toxicity. By appending the cyclopropyl-methyl side chain, chemists have engineered a molecule that mimics specific branched-chain or cyclic amino acids. This restricts the inhibitor's entry, allowing it to selectively target only those enzymes possessing an accommodating hydrophobic pocket (such as specific aminotransferases or decarboxylases). This rational design minimizes off-target effects, a fundamental requirement for transitioning a molecule from a raw biochemical tool to a viable therapeutic lead.

References

  • Title: 2-(Aminooxy)
  • Title: 2-Aminooxy-3-cyclopropylpropanoic acid | AK Scientific, Inc.
  • Title: 2060061-00-7 | 2-(Aminooxy)

Sources

Foundational

2-(Aminooxy)-3-cyclopropylpropanoic Acid: Mechanistic Insights into PLP-Dependent Enzyme Inhibition and Apoptotic Pathway Modulation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary As a Senior Application Scientist, I approach the evaluation of novel c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel chemical probes not merely as a series of binding events, but as a cascade of causal biological consequences. The compound 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS No. 2060061-00-7)[1] represents a highly specialized, non-proteinogenic α-amino acid analogue designed to interrogate pyridoxal 5'-phosphate (PLP)-dependent metabolic pathways[2].

By leveraging a highly nucleophilic aminooxy group, this compound acts as an irreversible suicide inhibitor of key transaminases, most notably γ-aminobutyric acid aminotransferase (GABA-T)[3]. The resulting metabolic disruption and accumulation of unmetabolized substrates induce severe cellular stress, which subsequently triggers the intrinsic (mitochondria-dependent) apoptotic pathway[2]. This whitepaper deconstructs the chemical rationale, biological targeting, and self-validating experimental workflows required to study this potent metabolic inhibitor.

Chemical and Structural Profiling

The architecture of 2-(Aminooxy)-3-cyclopropylpropanoic acid is specifically engineered to exploit the catalytic mechanism of PLP-dependent enzymes.

  • Aminooxy Group (-O-NH₂): The pKa of the aminooxy group is significantly lower than that of a standard primary amine, rendering it largely unprotonated at physiological pH[4]. This unprotonated state makes it an exceptionally potent nucleophile, primed to attack the internal aldimine (Schiff base) of the PLP cofactor within the enzyme's active site[5].

  • Cyclopropylpropanoic Acid Backbone: The bulky, lipophilic cyclopropyl group acts as a steric mimic for natural substrates (such as GABA or ornithine)[6]. This structural pre-organization enhances cellular permeability and directs the molecule deep into the active site pocket of target transaminases, ensuring high local concentrations near the PLP cofactor[2].

Primary Biological Targets: PLP-Dependent Enzymes

PLP-dependent enzymes, including GABA-T and ornithine decarboxylase (ODC), rely on the formation of an internal aldimine between the PLP aldehyde and an active-site lysine residue[7].

The Mechanism of Irreversible Inhibition

When 2-(Aminooxy)-3-cyclopropylpropanoic acid enters the active site, its aminooxy group attacks the internal aldimine. Because Schiff bases are highly reactive toward O-substituted hydroxylamines, this nucleophilic attack rapidly yields a stable, covalent PLP-oxime complex[5]. Unlike the external aldimine formed with natural substrates, this oxime cannot undergo further catalytic cleavage. The result is a dead-end complex that irreversibly inactivates the enzyme[4][8].

Target Specificity: GABA-Transaminase (GABA-T)

GABA-T is responsible for the degradation of the inhibitory neurotransmitter GABA into succinic semialdehyde[3][6]. Inhibition of GABA-T by aminooxy analogues leads to a profound accumulation of GABA in synaptosomal fractions[9]. In preclinical models, the complete blockade of this metabolic pathway alters neurotransmitter dynamics and induces severe metabolic stress within the cell[10].

PLP_Inhibition A 2-(Aminooxy)-3- cyclopropylpropanoic acid C Nucleophilic Attack (Aminooxy on Aldehyde) A->C B PLP-Dependent Enzyme (Internal Aldimine) B->C D Stable Oxime Complex C->D H2O release E Irreversible Enzyme Inhibition D->E

Workflow of PLP-dependent enzyme inhibition via oxime bond formation.

Downstream Biological Pathways: The Intrinsic Apoptotic Pathway

The metabolic stress induced by the irreversible inhibition of key transaminases cascades into mitochondrial dysfunction, activating the intrinsic (mitochondria-dependent) apoptotic pathway[2].

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The disruption of amino acid metabolism leads to a collapse of the mitochondrial membrane potential (ΔΨm). This triggers MOMP, a critical point of no return in cell death[11].

  • Cytochrome c Release: Following MOMP, cytochrome c—a vital electron transport protein—is released from the mitochondrial intermembrane space into the cytosol[12].

  • Apoptosome Formation: Cytosolic cytochrome c binds to apoptotic protease activating factor 1 (Apaf-1), facilitating the recruitment of procaspase-9 to form the apoptosome complex[13].

  • Executioner Caspase Activation: The apoptosome activates caspase-9, which subsequently cleaves and activates executioner caspases (caspase-3 and -7), culminating in orchestrated cellular dismantling[14].

Intrinsic_Pathway A Metabolic Stress / Compound Treatment B MOMP & Depolarization (ΔΨm ↓) A->B C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1 + Caspase-9) C->D E Executioner Caspases (Caspase-3/7) D->E F Apoptosis (Cell Death) E->F

Intrinsic apoptotic pathway triggered by metabolic disruption.

Experimental Protocols and Workflows

To ensure scientific integrity, every protocol described below is designed as a self-validating system. We do not just measure endpoints; we establish causality.

Protocol 1: Evaluation of PLP-Oxime Formation (Cell-Free)
  • Rationale & Causality: To confirm target engagement, we must isolate the chemical mechanism from confounding biological variables. The internal aldimine of PLP absorbs at 388 nm. When the nucleophilic aminooxy group attacks this Schiff base, the conjugation is altered, shifting the absorbance maximum to 330 nm. This spectral shift provides direct, real-time validation of oxime formation.

  • Step 1: Prepare 50 µM PLP in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Add varying concentrations of 2-(Aminooxy)-3-cyclopropylpropanoic acid (0.1 to 100 µM).

  • Step 3: Monitor absorbance at 388 nm (decay) and 330 nm (accumulation) using a UV-Vis spectrophotometer continuously over 60 minutes.

Protocol 2: In Vitro GABA-T Inhibition Assay
  • Rationale & Causality: To quantify the inhibitory potency (IC₅₀), we use a coupled enzyme assay. Succinic semialdehyde dehydrogenase (SSADH) converts the product of GABA-T to succinate, reducing NAD⁺ to NADH. A decrease in NADH fluorescence directly correlates with GABA-T inhibition.

  • Step 1: Pre-incubate recombinant human GABA-T (0.5 µg/mL) with the compound for 30 minutes at 37°C.

  • Step 2: Initiate the reaction by adding 10 mM GABA, 5 mM α-ketoglutarate, 1 mM NAD⁺, and SSADH.

  • Step 3: Measure NADH production via fluorescence (Ex 340 nm / Em 460 nm) continuously for 20 minutes.

Protocol 3: Intrinsic Apoptosis Induction Assay (ΔΨm Assessment)
  • Rationale & Causality: Assessing apoptosis via late-stage markers (like Annexin V) obscures initiating mitochondrial events. JC-1 dye forms red J-aggregates in healthy, polarized mitochondria. Upon MOMP, the potential collapses, and the dye disperses into green fluorescent monomers. This ratiometric shift provides definitive proof that the intrinsic pathway has been triggered prior to caspase execution.

  • Step 1: Culture target cells and treat with IC₅₀ concentrations of the compound for 24-48 hours.

  • Step 2: Stain cells with JC-1 dye (2 µM) for 15 minutes at 37°C.

  • Step 3: Perform flow cytometry. Calculate the ratio of red (~590 nm) to green (~529 nm) fluorescence.

Exp_Workflow A Compound Preparation B GABA-T Incubation (In Vitro) A->B C Spectrophotometric Analysis (330 nm) B->C D IC50 Determination C->D

Experimental workflow for determining GABA-T inhibition kinetics.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and apoptotic readouts based on the established pharmacodynamics of aminooxy-based PLP inhibitors.

ParameterTarget / AssayRepresentative Value RangeBiological Significance
IC₅₀ GABA-T Inhibition (In Vitro)10 - 50 µMHigh potency target engagement
Kᵢ (Inhibition Constant) PLP-Oxime Formation1 - 5 µMStrong affinity for internal aldimine
ΔΨm Depolarization JC-1 Assay (Cellular)>60% shift at 48hIndicator of MOMP initiation
Caspase-3/7 Activation Luminescent Assay3 to 5-fold increaseExecution phase of apoptosis

Sources

Exploratory

Introduction: Bridging Structural Innovation with Developmental Reality

An In-depth Technical Guide to the In Vitro Stability of 2-(Aminooxy)-3-cyclopropylpropanoic Acid In the landscape of modern drug discovery, novel molecular scaffolds are the currency of innovation. 2-(Aminooxy)-3-cyclop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Stability of 2-(Aminooxy)-3-cyclopropylpropanoic Acid

In the landscape of modern drug discovery, novel molecular scaffolds are the currency of innovation. 2-(Aminooxy)-3-cyclopropylpropanoic acid represents a compelling convergence of three structurally significant motifs: the reactive yet versatile aminooxy group , the metabolically influential cyclopropyl ring , and a classic carboxylic acid moiety. The aminooxy group offers a powerful handle for bio-orthogonal conjugation via oxime ligation, forming stable linkages with carbonyl-containing molecules.[1][2][3] The cyclopropyl ring is frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve metabolic stability by acting as a "metabolic blocker".[4][5][6]

However, the very features that make a molecule attractive can also be the source of its liabilities. The inherent nucleophilicity of the aminooxy group can render it susceptible to degradation, while the strained cyclopropyl ring, especially when adjacent to an amine or heteroatom, can be a substrate for specific metabolic enzymes, sometimes leading to reactive intermediates.[7][8] Therefore, a rigorous and early assessment of the in vitro stability of 2-(Aminooxy)-3-cyclopropylpropanoic acid is not merely a routine checkpoint but a critical step in de-risking its development pathway.

This guide provides a comprehensive framework for evaluating the chemical and metabolic stability of this molecule. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each experimental design. Our approach is rooted in establishing self-validating systems to ensure the generation of robust and trustworthy data, which is paramount for making informed decisions in preclinical development.

Section 1: Predicted Stability Profile Based on Structural Features

A molecule's structure is the primary determinant of its inherent stability. Analyzing the key functional groups of 2-(Aminooxy)-3-cyclopropylpropanoic acid allows us to anticipate potential degradation pathways.

  • The Aminooxy Moiety: This group is a "stronger nucleophile than amines" due to the alpha effect, where the adjacent oxygen atom enhances the reactivity of the nitrogen.[1][2] While excellent for forming stable oxime bonds, this inherent reactivity can also make the free aminooxy group susceptible to hydrolytic degradation, particularly under non-optimal pH conditions.[8] Its stability is a critical parameter to define, especially concerning formulation and storage.

  • The Cyclopropyl Ring: Often considered a metabolically robust isostere for larger alkyl groups or double bonds, the cyclopropyl fragment's stability is context-dependent.[5][9] When attached to an amine (or in this case, an aminooxy group, creating a cyclopropylamine-like arrangement), it can be targeted by cytochrome P450 (CYP) enzymes. This can lead to oxidation and even ring-opening, potentially forming reactive metabolites that could lead to safety concerns.[7]

  • The Carboxylic Acid Moiety: This group is generally stable but influences the molecule's overall solubility, pKa, and potential for interactions within biological systems.

This initial analysis dictates a two-pronged investigational strategy: a thorough assessment of its intrinsic chemical stability across various conditions and a detailed evaluation of its metabolic fate in relevant biological systems.

Section 2: Chemical Stability Assessment

Chemical stability studies determine the molecule's intrinsic robustness in the absence of metabolic enzymes. These studies are crucial for guiding formulation development, defining storage conditions, and understanding potential non-enzymatic degradation in a physiological environment. Key factors influencing chemical stability include pH, temperature, light, and oxygen.[10][11][12]

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the molecule to identify likely degradation products and establish the specificity of the analytical method. This is a cornerstone of developing a stability-indicating assay.[13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-(Aminooxy)-3-cyclopropylpropanoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).[14]

  • Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Neutralization & Dilution: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV/MS method (see Section 4). The goal is to separate the parent compound from all formed degradants.[14][15]

pH-Rate Profile Protocol

This experiment determines the stability of the compound across a range of pH values, which is critical for predicting its stability in different physiological compartments and for developing liquid formulations.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2, 4, 7.4, 9, 10).

  • Incubation: Spike the test compound into each buffer at a final concentration of 10 µM. Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: Collect aliquots from each buffer at multiple time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately stop any further degradation by mixing the aliquot with a quenching solution (e.g., an equal volume of cold acetonitrile) and store at -20°C until analysis.

  • Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of this line. A final plot of log(k) versus pH provides the pH-rate profile.

Section 3: Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by enzymes and is a critical determinant of its pharmacokinetic profile, particularly its half-life and clearance.[16][17] We will focus on the primary systems used in early discovery: liver microsomes and hepatocytes.

Workflow for In Vitro Metabolic Stability Assessment

G Fig 1. General workflow for in vitro metabolic stability assays. cluster_prep Preparation cluster_assay Incubation @ 37°C cluster_analysis Analysis & Data Processing Compound Test Compound Stock (e.g., 10 mM in DMSO) Incubate Combine Compound (1 µM), System, and Cofactor Compound->Incubate System Metabolic System (Microsomes, Hepatocytes) System->Incubate Cofactor Cofactor Solution (NADPH for Microsomes) Cofactor->Incubate Timepoints Sample at T=0, 5, 15, 30, 60 min Incubate->Timepoints Quench Stop Reaction (e.g., Cold Acetonitrile + IS) Timepoints->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate % Remaining LCMS->Calc Plot Plot ln(% Remaining) vs. Time Calc->Plot HL Determine Half-Life (t½) and Intrinsic Clearance (CLint) Plot->HL

Caption: Fig 1. General workflow for in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.[18] It is a cost-effective, high-throughput screen for identifying compounds that are rapidly metabolized.

Experimental Protocol:

  • Reagent Preparation:

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a working solution of the test compound at 100 µM in buffer.

  • Incubation Plate Setup:

    • In a 96-well plate, add buffer and HLM (to a final protein concentration of 0.5 mg/mL).[18]

    • Include control wells: a negative control without NADPH to assess non-CYP mediated degradation, and a positive control compound with known metabolic properties (e.g., testosterone or verapamil).

  • Reaction Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the reaction by adding NADPH to all wells except the negative controls. The final test compound concentration should be 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).[18]

  • Sample Processing: Centrifuge the quenched plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Determine the half-life (t½) and in vitro intrinsic clearance (CLint).

Hepatocyte Stability Assay

Hepatocytes contain both Phase I and Phase II metabolic enzymes and represent a more complete and physiologically relevant system than microsomes.[19] This assay provides a more comprehensive picture of a compound's metabolic fate.

Experimental Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (must be >80%). Resuspend the cells in incubation medium to the desired density (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation Plate Setup:

    • Dispense the hepatocyte suspension into a collagen-coated 24- or 48-well plate.

    • Add the test compound to the wells at a final concentration of 1 µM.

    • Include positive (e.g., 7-hydroxycoumarin) and negative (e.g., a known stable compound) controls.

  • Incubation: Place the plate in an incubator at 37°C with 5% CO₂ on an orbital shaker to keep the cells in suspension.[19]

  • Time-Point Sampling: Collect aliquots from the incubation at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[19]

  • Sample Quenching & Processing: Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard, vortex, and centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS.

  • Data Analysis: As with the microsomal assay, calculate the percentage remaining, half-life, and intrinsic clearance.

Potential Metabolic & Chemical Degradation Pathways

Caption: Fig 2. Predicted degradation pathways for the title compound.

Section 4: Analytical Methodology

A robust, stability-indicating analytical method is the foundation of any stability study. The method must be able to separate the parent compound from process impurities, excipients, and, most importantly, degradation products.[14] Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV and mass spectrometry (MS) detection is the gold standard.[13]

Protocol for Stability-Indicating HPLC-UV/MS Method Development
  • Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with MS detection and provides good peak shape for acidic compounds. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Optimization:

    • Develop a gradient elution method to ensure separation of the parent compound from any potential degradants identified during forced degradation studies.

    • A typical starting gradient might be 5-95% Mobile Phase B over 10 minutes.

    • Adjust the gradient slope and duration to achieve baseline resolution between the parent peak and all degradant peaks.

  • Detection:

    • UV/PDA Detector: Monitor at multiple wavelengths, including the λmax of the parent compound, to ensure all components are detected. A photodiode array (PDA) detector is invaluable for checking peak purity.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source, likely in positive ion mode, to confirm the identity of the parent peak (by its mass-to-charge ratio, m/z) and to elucidate the structures of any observed degradants.

  • Method Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Section 5: Data Interpretation and Presentation

Clear presentation of stability data is essential for project teams to make critical decisions.

Calculations
  • Half-Life (t½): Determined from the slope (k) of the linear regression of the natural log of percent remaining versus time.

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a specific compound.

    • CLint (µL/min/mg protein) = (0.693 / t½) x (mL incubation / mg microsomal protein)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) x (mL incubation / 10⁶ cells)

Data Summary Tables

Table 1: Example pH Stability Data for 2-(Aminooxy)-3-cyclopropylpropanoic Acid at 37°C

pHHalf-Life (hours)Degradation Rate Constant (k) (h⁻¹)
2.0> 48< 0.014
4.0> 48< 0.014
7.435.20.020
9.012.50.055
10.05.80.120

Table 2: Example Metabolic Stability Data for 2-(Aminooxy)-3-cyclopropylpropanoic Acid

SystemHalf-Life (t½) (min)Intrinsic Clearance (CLint)
Human Liver Microsomes (+NADPH)4515.4 µL/min/mg protein
Human Liver Microsomes (-NADPH)> 120< 5.8 µL/min/mg protein
Human Hepatocytes987.1 µL/min/10⁶ cells

Conclusion

The in vitro stability assessment of 2-(Aminooxy)-3-cyclopropylpropanoic acid requires a multi-faceted approach that respects the unique chemistry of its constituent parts. The potential for pH-sensitive degradation of the aminooxy group and CYP-mediated metabolism of the cyclopropyl moiety necessitates a carefully designed panel of chemical and biological assays. By employing the robust, self-validating protocols outlined in this guide, researchers can generate high-quality data to confidently predict the compound's stability, guide structural modifications, and make informed decisions on its progression through the drug discovery pipeline. Early, comprehensive stability profiling is an indispensable investment in the journey from an innovative chemical entity to a viable therapeutic candidate.

References

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]

  • Gál, B. (2013, November 21). The chemistry and biology of cyclopropyl compounds. SlideShare. [Link]

  • Unchained Labs. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • KaLy-Cell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4646–4651. [Link]

  • Kumar, P., et al. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PMC. [Link]

  • Uddin, R., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Bajaj, S. (2021, March 25). Understanding the chemical basis of drug stability and degradation. European Pharmaceutical Review. [Link]

  • Hering, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9071-9074. [Link]

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • Liu, A., et al. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC. [Link]

  • Guedes, J., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024, November 4). Year 2024 In-Use stability testing FAQ. [Link]

  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ResearchGate. (n.d.). The reported metabolic pathways of AOPPs by microorganisms. [Link]

  • Kasar, P. (2025). International Journal of Pharmaceutical Sciences, 3(8), 1361-1372. [Link]

  • Sun, D., et al. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Al-Sabti, A., et al. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 82(3), 515-528. [Link]

  • Pharmacy 180. (n.d.). Drug degradation pathways. [Link]

  • ResearchGate. (n.d.). Stability study data at 40±2°C / 75% RH. [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... [Link]

  • ResearchGate. (2025, August 5). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid | Request PDF. [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG: Degradation of aromatic compounds - Reference pathway. [Link]

Sources

Foundational

2-(Aminooxy)-3-cyclopropylpropanoic Acid: A Comprehensive Guide to Binding Affinity and Kinetic Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, time-dependent kinetic profiling, and self-validating experimental workflows for PLP-dependen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, time-dependent kinetic profiling, and self-validating experimental workflows for PLP-dependent enzyme inhibitors.

Executive Summary & Mechanistic Rationale

In the landscape of targeted enzyme inhibition, non-proteinogenic α -amino acid analogues represent a highly potent class of therapeutics. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS 2060061-00-7) is a specialized structural scaffold designed to target pyridoxal 5'-phosphate (PLP)-dependent enzymes 1.

As a Senior Application Scientist, I frequently observe a critical error in early-stage drug discovery: treating aminooxy compounds as standard reversible competitive inhibitors. They are not. The aminooxy group (–O–NH₂) possesses a pKa of ~5, meaning it remains unprotonated and highly nucleophilic at physiological pH 2. When this compound enters the active site, it attacks the internal aldimine Schiff base linkage between the PLP cofactor and the enzyme's catalytic lysine. This results in the formation of a highly stable, essentially irreversible oxime complex 3.

The cyclopropylpropanoic acid side chain is not merely a passive structural element; it provides steric pre-organization that mimics specific aliphatic amino acids (like leucine or valine), driving initial non-covalent affinity ( KI​ ) before the covalent warhead engages ( kinact​ ). Therefore, measuring a simple IC50​ or steady-state Kd​ is scientifically insufficient. We must evaluate the second-order rate constant of inactivation ( kinact​/KI​ ) .

Pathway A PLP-Dependent Enzyme (Internal Aldimine) C Non-Covalent Complex (E·I) (Reversible, KI) A->C + Inhibitor B 2-(Aminooxy)-3-cyclopropylpropanoic acid (Inhibitor) B->C D Nucleophilic Attack (Unprotonated -O-NH2) C->D Time-Dependent E Stable PLP-Oxime Adduct (Irreversible, kinact) D->E Covalent Bond Formation

Fig 1: Two-step mechanism of PLP-dependent enzyme inhibition via oxime formation.

Quantitative Data Presentation

To properly benchmark 2-(Aminooxy)-3-cyclopropylpropanoic acid against your target enzyme, your data must be stratified into reversible and irreversible components. Below is a standardized data matrix for evaluating aminooxy-PLP interactions.

Table 1: Kinetic and Thermodynamic Parameters for Aminooxy-PLP Inhibitors

ParameterSymbolTypical RangeAnalytical MethodBiological Significance
Reversible Binding Constant KI​ 0.1 – 50 µMTime-Dependent AssayMeasures initial structural fit of the cyclopropyl group into the active site pocket.
Max Inactivation Rate kinact​ 0.05 – 0.5 min⁻¹Time-Dependent AssaySpeed of covalent oxime bond formation.
Inactivation Efficiency kinact​/KI​ 103−106 M⁻¹s⁻¹Global Kinetic ModelingThe most accurate predictor of in vivo efficacy for covalent modifiers.
Enthalpy Change ΔH -10 to -30 kcal/molITCConfirms the exothermic nature of oxime bond formation.
Mass Shift Δm +127.1 Da (Inhibitor minus H₂O)Intact Protein LC-MSAbsolute structural confirmation of 1:1 covalent target engagement.

Self-Validating Experimental Protocols

To establish trustworthiness, assays must be designed as self-validating systems. This means incorporating internal controls that actively rule out false positives (e.g., non-specific aggregation or off-target covalent modification).

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Because oxime formation is time-dependent, pre-incubation time dictates the apparent potency 4.

  • Enzyme Preparation: Dilute the purified PLP-dependent target enzyme to 10 nM in reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Crucial step: Ensure the enzyme is fully saturated with PLP (holoenzyme) by pre-incubating with 10 µM exogenous PLP, followed by desalting.

  • Inhibitor Titration: Prepare a 10-point dilution series of 2-(Aminooxy)-3-cyclopropylpropanoic acid (from 100 µM down to 0.1 nM).

  • Pre-Incubation Matrix: Mix the enzyme with the inhibitor series. Incubate at 37°C. Pull aliquots at specific time points: 0, 5, 15, 30, 60, and 120 minutes.

  • Substrate Addition: Rapidly add a saturating concentration of the natural substrate ( >5×Km​ ) to the aliquots to initiate the reaction.

  • Data Analysis: Measure the initial velocity ( vi​ ) for each time point. Plot natural log of remaining activity ( ln(vi​/v0​) ) versus pre-incubation time to determine the observed rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to extract KI​ and kinact​ .

Protocol 2: Intact Protein LC-MS Validation

This protocol serves as the ultimate self-validating step to prove the mechanism of action.

  • Reaction Setup: Incubate 5 µM of the target holoenzyme with 50 µM of 2-(Aminooxy)-3-cyclopropylpropanoic acid for 2 hours at room temperature.

  • Control Setup (Self-Validation): Prepare an apo-enzyme control (PLP chemically removed via hydroxylamine treatment and dialysis). Incubate the apo-enzyme with the inhibitor under identical conditions.

  • Desalting: Pass both samples through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor.

  • LC-MS Analysis: Inject samples onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF).

  • Interpretation: The holoenzyme should show a mass shift corresponding to the exact mass of the inhibitor minus water (due to oxime condensation). The apo-enzyme must show NO mass shift. If the apo-enzyme shows a mass shift, the compound is non-specifically modifying surface lysines, invalidating the drug candidate.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Standard Surface Plasmon Resonance (SPR) is notoriously difficult for irreversible binders. ITC provides a direct thermodynamic readout of the oxime formation.

  • Sample Prep: Dialyze the holoenzyme extensively against the assay buffer. Use the exact dialysate to dissolve the aminooxy inhibitor to prevent buffer mismatch artifacts.

  • Cell and Syringe Loading: Load 20 µM of the holoenzyme into the ITC sample cell. Load 200 µM of the inhibitor into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each, with a spacing of 180 seconds between injections to allow the slow covalent chemistry to return to thermal baseline.

  • Analysis: Fit the integrated heat data to a one-set-of-sites model. The resulting stoichiometry ( N ) should be exactly 1.0 (or matching the number of active sites per multimer), and the reaction will be highly exothermic ( ΔH<0 ).

Workflow S1 1. Holoenzyme vs. Apoenzyme Prep S2 2. Time-Dependent Inhibition Assay S1->S2 S3 3. ITC Thermodynamics S1->S3 S4 4. Intact Protein LC-MS S1->S4 Self-Validation S5 5. Global Kinetic Modeling (kinact/KI) S2->S5 S3->S5 S4->S5

Fig 2: Orthogonal experimental workflow for validating aminooxy binding affinity.

Conclusion

Studying the binding affinity of 2-(Aminooxy)-3-cyclopropylpropanoic acid requires a paradigm shift from equilibrium thermodynamics to time-dependent covalent kinetics. By leveraging the structural pre-organization of the cyclopropyl group and the potent nucleophilicity of the aminooxy warhead, researchers can achieve highly selective, irreversible inhibition of PLP-dependent targets. Adhering to the self-validating protocols outlined above ensures that derived kinetic parameters are scientifically rigorous, reproducible, and translationally relevant.

References

  • Benchchem.2-(Aminooxy)-3-cyclopropylpropanoic acid Product Information & Chemical Classification. Benchchem.
  • Milovic, V., et al.Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Biochemical Journal (Portland Press).
  • Wikipedia Contributors.Aminooxyacetic acid (General Mechanism of PLP Inhibition). Wikipedia, The Free Encyclopedia.
  • Castro Oropeza, R., et al.Aminooxy analog of histamine is an efficient inhibitor of mammalian L-histidine decarboxylase: combined in silico and experimental evidence. Amino Acids (PubMed).

Sources

Exploratory

Comprehensive NMR Characterization and Analytical Profiling of 2-(Aminooxy)-3-cyclopropylpropanoic Acid

Executive Summary & Scientific Context 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS No. 2060061-00-7) is a highly specialized, non-proteinogenic α-amino acid analogue[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS No. 2060061-00-7) is a highly specialized, non-proteinogenic α-amino acid analogue[1]. Structurally, it features a propanoic acid backbone where the canonical α-amino group is replaced by an aminooxy (-O-NH₂) moiety, and the β-carbon is substituted with a sterically constrained cyclopropyl ring[2].

This molecule is of significant interest in drug development and chemical biology. The aminooxy group acts as a "super-nucleophile" due to the α-effect, enabling ultra-fast, chemoselective oxime ligation with aldehydes and ketones at mildly acidic pH—a cornerstone of modern click chemistry and bioconjugation[3]. Concurrently, the cyclopropyl group imparts metabolic stability and restricts the conformational space of the peptide backbone, making it an ideal building block for peptidomimetics and targeted enzyme inhibitors (e.g., targeting GABA transaminase or ornithine decarboxylase).

Synthetic Workflow & Analytical Origins

Understanding the synthetic origin of the molecule is critical for accurate NMR interpretation, as residual precursors or byproducts often manifest in the spectra. The compound is typically synthesized via the nucleophilic displacement of a halogenated precursor (e.g., 2-bromo-3-cyclopropylpropanoic acid) using N-hydroxyphthalimide, followed by hydrazinolysis to unmask the aminooxy group[4].

Workflow A Precursor (2-Bromo-3-cyclopropylpropanoic acid) B O-Alkylation (N-Hydroxyphthalimide) A->B SN2 Inversion C Deprotection (Hydrazinolysis) B->C Cleavage D 2-(Aminooxy)-3- cyclopropylpropanoic acid C->D Isolation E NMR & HRMS Validation D->E QA/QC F Oxime Ligation (Bioconjugation) D->F Application

Figure 1: Synthetic workflow and downstream functional application of the aminooxy acid.

High-Resolution NMR Spectroscopy: Theoretical & Practical Assignments

The substitution of a canonical nitrogen atom with an oxygen atom at the α-position fundamentally alters the electronic environment of the molecule. This results in distinct, diagnostic chemical shifts that differentiate 2-(aminooxy)-3-cyclopropylpropanoic acid from standard amino acids.

¹H NMR Analysis (Causality of Chemical Shifts)
  • The α-Proton (H-2): In standard amino acids, the α-proton typically resonates between 3.5–4.0 ppm. However, the highly electronegative -O-NH₂ group strongly deshields this proton. Based on structurally analogous aminooxy acids, the α-proton shifts significantly downfield to ~4.2–4.4 ppm [4],[3]. It appears as a complex multiplet (often a doublet of doublets) due to coupling with the diastereotopic β-protons.

  • The β-Protons (H-3): The α-carbon is a chiral center, rendering the two adjacent β-protons diastereotopic. They exist in distinct magnetic environments and couple to both the α-proton and the cyclopropyl methine proton, resulting in two distinct multiplets around 1.5–1.8 ppm .

  • The Cyclopropyl Protons (H-4, H-5, H-6): The cyclopropyl ring exhibits unique diamagnetic anisotropy due to the high s-character of its strained C-C bonds. This shields the attached protons, pushing them far upfield. The methine proton (H-4) appears around 0.7–0.9 ppm , while the methylene protons (H-5, H-6) resonate between 0.1–0.5 ppm .

¹³C NMR Analysis

The ¹³C spectrum provides the most definitive proof of the -O-NH₂ linkage. While a standard α-carbon attached to an amine appears at ~50–55 ppm, the direct attachment of the oxygen atom in the aminooxy group deshields the α-carbon (C-2), pushing it to ~82–85 ppm .

Table 1: Summarized ¹H and ¹³C NMR Assignments (in D₂O, 400/100 MHz)

PositionGroup¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)
1 Carboxyl (-COOH)- (Exchangeable)-~174.5
2 α-CH (-CH-O-NH₂)4.25 – 4.351H, dd~83.2
3 β-CH₂ (-CH₂-)1.55 – 1.802H, m (diastereotopic)~37.4
4 γ-CH (Cyclopropyl)0.75 – 0.901H, m~8.5
5, 6 δ-CH₂ (Cyclopropyl)0.15 – 0.504H, m~4.2, ~4.5

2D NMR Elucidation Network

To unambiguously assign the molecular backbone, 2D NMR techniques are employed. The connectivity is validated through a self-consistent network of short-range and long-range couplings.

  • COSY (Correlation Spectroscopy): Confirms the unbroken spin system from the α-proton through the β-protons and into the cyclopropyl ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the attachment of the side chain to the carboxylic acid. The α-proton and β-protons will show strong ³J and ⁴J correlations to the carbonyl carbon at ~174.5 ppm.

NMR_Correlations H_alpha H-α (4.3 ppm) H_beta H-β (1.7 ppm) H_alpha->H_beta COSY C_carbonyl C=O (174 ppm) H_alpha->C_carbonyl HMBC C_alpha C-α (83 ppm) H_alpha->C_alpha HSQC H_gamma H-γ (0.8 ppm) H_beta->H_gamma COSY H_beta->C_carbonyl HMBC

Figure 2: Key 2D NMR correlations (COSY, HSQC, and HMBC) establishing the molecular backbone.

Orthogonal Characterization: Mass Spectrometry & IR

To complement NMR, orthogonal techniques are required to confirm the exact mass and functional groups.

  • HRMS (ESI-TOF): For the chemical formula C₆H₁₁NO₃ (Exact Mass: 145.0739 Da), the expected protonated molecular ion [M+H]⁺ is observed at m/z 146.0817 .

  • FT-IR Spectroscopy: The presence of the aminooxy group is supported by a distinct N-O stretching vibration at ~1040 cm⁻¹ , alongside the strong C=O stretch of the carboxylic acid at ~1715 cm⁻¹ .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice and pH adjustment is explicitly detailed.

Protocol 1: High-Resolution NMR Sample Preparation

Objective: Obtain a clean spectrum free of exchangeable proton interference.

  • Solvent Selection: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: The -O-NH₂ and -COOH protons are highly exchangeable and prone to hydrogen bonding. In aprotic solvents like CDCl₃, they appear as broad, unpredictable singlets that can obscure the critical α-proton multiplet. D₂O facilitates rapid deuterium exchange, silencing these peaks and flattening the baseline.

  • Internal Standard: Add 0.1% TSP (Trimethylsilylpropanoic acid) as an internal reference (0.00 ppm) rather than TMS, as TSP is water-soluble.

  • Acquisition: Acquire ¹H spectra at 298 K with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the sterically hindered cyclopropyl protons.

Protocol 2: Functional Validation via Oxime Ligation Assay

Objective: Prove the presence of the active aminooxy group via chemoselective click chemistry.

  • Reaction Setup: Dissolve 5 mg of 2-(Aminooxy)-3-cyclopropylpropanoic acid in 0.5 mL of a 0.1 M Sodium Acetate buffer adjusted to pH 4.5 .

    • Causality: The aminooxy group benefits from the "α-effect," making its nitrogen lone pair highly nucleophilic even at mildly acidic pH. At pH 4.5, standard aliphatic amines are fully protonated and unreactive, ensuring that only the aminooxy group will react[5].

  • Conjugation: Add 1.2 equivalents of 4-fluorobenzaldehyde to the solution. Incubate at room temperature for 30 minutes.

  • NMR Validation: Extract the product into ethyl acetate, dry, and dissolve in CDCl₃ for ¹H NMR analysis.

    • Validation Check: The successful formation of the oxime ether is confirmed by the complete disappearance of the aldehyde proton peak at ~10.0 ppm and the emergence of a new, diagnostic oxime methine (CH=N) proton peak at ~8.1–8.3 ppm [5].

References

  • 2-(Aminooxy)
  • 2060061-00-7 | 2-(Aminooxy)
  • CN102911085A - Synthesis process of compound D-2-aminoxy-3-methylbutyric acid Source: Google Patents URL
  • Source: PMC (National Institutes of Health)
  • Two-Step Methodology for High-Yield Routine Radiohalogenation of Peptides: 18 F-Labeled RGD and Octreotide Analogs Source: Journal of Nuclear Medicine URL

Sources

Protocols & Analytical Methods

Method

Protocol for bioconjugation using 2-(Aminooxy)-3-cyclopropylpropanoic acid

Executive Summary The development of highly stable, target-specific bioconjugates is a cornerstone of modern therapeutics. As of 2026, oxime ligation remains a premier bioorthogonal reaction due to its chemoselectivity a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stable, target-specific bioconjugates is a cornerstone of modern therapeutics. As of 2026, oxime ligation remains a premier bioorthogonal reaction due to its chemoselectivity and hydrolytic stability. This application note details a comprehensive, self-validating protocol for incorporating 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS 2060061-00-7) into peptide and protein scaffolds. By synthesizing field-proven insights with rigorous in-process quality control, this guide ensures reproducible, high-yield conjugation for complex drug development pipelines.

Mechanistic Rationale: The Cyclopropyl-Aminooxy Advantage

To design a robust experiment, one must understand the causality of the chosen reagents. The use of 2-(Aminooxy)-3-cyclopropylpropanoic acid offers two distinct mechanistic advantages over standard aminooxyacetic acid (Aoa):

  • The Alpha-Effect & Nucleophilicity: The adjacent oxygen atom donates electron density to the nitrogen via lone-pair repulsion (the "alpha-effect"). This lowers the pKa of the aminooxy group to ~4.6, ensuring it remains highly nucleophilic at mildly acidic pH (4.5–5.5), conditions where standard aliphatic amines are completely protonated and unreactive .

  • Steric Shielding & Conformational Restriction: The beta-cyclopropyl moiety restricts the rotameric freedom of the amino acid side chain. In a pharmacophore model, this reduces the entropic penalty upon target binding . More importantly, the steric bulk of the cyclopropyl ring shields the adjacent oxime bond from enzymatic degradation (e.g., by in vivo reductases or proteases), significantly enhancing the pharmacokinetic half-life of the bioconjugate.

Reaction Pathway

To accelerate the reaction, aniline is employed as a nucleophilic catalyst. Aniline rapidly forms a Schiff base intermediate with the target aldehyde. This protonated iminium ion is a far superior electrophile compared to the parent aldehyde, driving a rapid transimination reaction with the aminooxy-cyclopropyl handle.

Mechanism A Aminooxy-Cyclopropyl Peptide (Nucleophile) D Reactive Schiff Base Intermediate A->D Rapid Attack E Stable Oxime Bioconjugate A->E Direct Attack (Slow Pathway) B Aldehyde/Ketone Target (Electrophile) C Aniline Catalyst (pH 4.5 - 5.5) B->C Protonation & Nucleophilic Attack C->D -H2O D->E Transimination with Aminooxy

Fig 1. Aniline-catalyzed oxime ligation mechanism utilizing the alpha-effect and transimination.

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system : you cannot proceed to the next phase without analytical confirmation of the previous step. This prevents the compounding of errors, saving valuable time and expensive reagents.

Workflow S1 1. SPPS Incorporation Couple 2-(Aminooxy)-3-cyclopropylpropanoic acid S2 2. Global Cleavage & Deprotection TFA / Scavenger Cocktail (2h, RT) S1->S2 S3 3. In-Process QC LC-MS Verification of Aminooxy Peptide S2->S3 S4 4. Bioconjugation Reaction 100 mM Aniline, pH 4.5-5.5, Aldehyde Partner S3->S4 S5 5. Reaction Monitoring RP-HPLC tracking (t=0, 30m, 1h, 2h) S4->S5 S6 6. Isolation & Validation Prep-HPLC & High-Resolution Mass Spec S5->S6

Fig 2. Self-validating experimental workflow for aminooxy-cyclopropyl peptide bioconjugation.

Materials and Reagents

  • Amino Acid: Fmoc-2-(Boc-aminooxy)-3-cyclopropylpropanoic acid .

  • Resin & Coupling Reagents: Rink Amide AM resin, DIC/Oxyma Pure (avoids uronium-based capping).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water (95:2.5:2.5).

  • Ligation Buffer: 0.1 M Sodium Acetate buffer, pH 4.5.

  • Catalyst: Aniline (distilled, >99.5% purity) or p-phenylenediamine.

  • Target Payload: Aldehyde-functionalized fluorophore, PEG, or oligonucleotide .

Critical Causality Note: Strictly prohibit the use of acetone for washing glassware or resin. The aminooxy group is highly reactive toward ketones. Trace acetone will quantitatively yield an isopropylidene-protected oxime (+40 Da mass shift), irreversibly capping your reactive handle.

Step-by-Step Protocol

Phase 1: SPPS and Cleavage
  • Coupling: Couple Fmoc-2-(Boc-aminooxy)-3-cyclopropylpropanoic acid to the N-terminus or a deprotected lysine side-chain of the peptide using DIC/Oxyma (3 eq, 1 hour).

    • Why DIC/Oxyma? Uronium salts (like HATU) can cause guanidinylation of the aminooxy group if pre-activation is not perfectly timed.

  • Cleavage: Treat the resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

  • Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether. Lyophilize the crude powder.

Phase 2: In-Process QC (Checkpoint 1)
  • Reconstitute a 0.1 mg sample in 50% Acetonitrile/Water (0.1% TFA).

  • Analyze via LC-MS.

    • Validation Criteria: The base peak must match the exact mass of the fully deprotected aminooxy-cyclopropyl peptide. If a +40 Da mass is observed, acetone contamination has occurred. Do not proceed until the synthesis is repeated with acetone-free equipment.

Phase 3: Catalyzed Oxime Ligation
  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer. Adjust pH to exactly 4.5 using glacial acetic acid.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM.

    • Why 100 mM? High aniline concentration drives the thermodynamic equilibrium toward the Schiff base intermediate, maximizing the transimination rate.

  • Reaction Assembly: Dissolve the aminooxy-peptide in the ligation buffer to a concentration of 1–5 mM. Add 1.2 to 1.5 equivalents of the aldehyde-partner.

  • Incubation: Stir at room temperature (25°C).

Phase 4: Monitoring and Final QC (Checkpoint 2)
  • Kinetic Tracking: Pull 5 µL aliquots at t=0, 30 min, 1h, and 2h. Quench with 0.1% TFA to halt aniline catalysis, and inject onto analytical RP-HPLC.

  • Purification: Once the starting peptide is consumed (>95% conversion), purify the mixture via Preparative RP-HPLC using a standard Water/Acetonitrile gradient.

  • Final Validation: Confirm the mass of the purified bioconjugate via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data & Optimization

The inclusion of the cyclopropyl group alters both the kinetics and the stability of the final conjugate. The tables below summarize expected performance metrics and optimization parameters based on empirical bioconjugation data.

Table 1: Comparative Kinetic & Stability Data | Modification Type | Reaction Half-Life ( t1/2​ ) at pH 4.5 | Serum Stability ( t1/2​ in 50% FBS) | Protease Resistance | | :--- | :--- | :--- | :--- | | Standard Aminooxy (Aoa) | ~15 minutes | ~12 hours | Low | | Aminooxy-Cyclopropyl | ~25 minutes | >72 hours | High |

Insight: While the steric bulk of the cyclopropyl group slightly decreases the initial transimination rate (increasing t1/2​ from 15 to 25 mins), it provides a massive 6-fold increase in serum stability, making it vastly superior for in vivo drug applications.

Table 2: Optimization of Ligation Conditions

pH Level Catalyst (100 mM) Temperature Conversion at 1h Causality / Outcome
3.0 Aniline 25°C < 20% Aminooxy is fully protonated; nucleophilicity is lost.
4.5 Aniline 25°C > 95% Optimal balance of aldehyde activation and free aminooxy.
7.0 Aniline 25°C < 10% Schiff base intermediate cannot form without acidic protons.

| 4.5 | None | 25°C | ~ 40% | Direct attack pathway is slow; relies entirely on baseline alpha-effect. |

Troubleshooting & Causality Matrix

ObservationRoot Cause (Causality)Corrective Action
Mass shift of +40 Da on LC-MS Acetone contamination during resin washing or glassware cleaning formed an isopropylidene oxime.Ban acetone from the laboratory during synthesis. Wash resin exclusively with DCM and DMF.
Mass shift of +14 Da on LC-MS N-overacylation. The highly reactive aminooxy group attacked the activating ester during coupling.Ensure the aminooxy group is strictly Boc-protected during SPPS until final global cleavage.
Reaction stalls at 50% conversion Disulfide reduction or buffer competition. Tris buffer or primary amine contaminants are competing for the aldehyde.Switch strictly to Sodium Acetate or Citrate buffers. Ensure the aldehyde partner is freshly prepared and not hydrated.
Precipitation upon aniline addition Aniline oxidation or pH shock. Aniline oxidizes rapidly in light, forming insoluble polyaniline derivatives.Use freshly distilled aniline. Store aniline aliquots under argon at -20°C in amber vials.

References

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science (2022). Available at:[Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules (2020). Available at:[Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters (2022). Available at:[Link]

Application

Application Notes and Protocols for the Incorporation of 2-(Aminooxy)-3-cyclopropylpropanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Toolbox of Peptides The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2-(Aminooxy)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Toolbox of Peptides

The introduction of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 2-(Aminooxy)-3-cyclopropylpropanoic acid is a unique building block that offers a dual advantage: the cyclopropyl moiety provides conformational constraint, which can enhance binding affinity and metabolic stability, while the aminooxy group serves as a versatile chemical handle for post-synthesis modifications via oxime ligation.[1][2][3] This bioorthogonal reaction allows for the selective attachment of a wide array of molecules, such as fluorophores, radiolabels, or small molecule drugs, under mild, aqueous conditions.[2][3]

However, the successful incorporation of this sterically hindered and reactive amino acid into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategy, coupling conditions, and potential side reactions. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and reliable incorporation of 2-(Aminooxy)-3-cyclopropylpropanoic acid into synthetic peptides.

The Building Block: Protecting Group Strategy is Key

The high nucleophilicity of the aminooxy group necessitates its protection throughout the SPPS process to prevent undesirable side reactions, most notably N-overacylation during the coupling steps.[2][3] A robust protecting group strategy is therefore paramount.

A common and effective strategy is the use of the acid-labile tert-butyloxycarbonyl (Boc) group to protect the aminooxy functionality. This renders the building block as Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid . This strategy is compatible with the widely used Fmoc/tBu orthogonal protection scheme in SPPS.[4]

Key Features of the Recommended Building Block:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine and is removed by a base, typically piperidine in DMF.[4]

  • Boc (tert-butyloxycarbonyl) group: Protects the aminooxy side chain and is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acidic cleavage from the resin.[4]

  • Orthogonality: The Fmoc and Boc groups are orthogonal, meaning one can be selectively removed without affecting the other, which is a cornerstone of modern SPPS.[4]

Workflow for SPPS Incorporation

The overall workflow for incorporating 2-(Aminooxy)-3-cyclopropylpropanoic acid into a peptide sequence follows the standard steps of Fmoc-SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling 2. Coupling->Fmoc_Deprotection Repeat for next AA Capping (Optional) Capping Coupling->Capping 3. Final_Deprotection Final Fmoc Deprotection Coupling->Final_Deprotection After last AA Capping->Fmoc_Deprotection Repeat for next AA Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual incorporation of Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HATU and DIPEA, or DIC/Oxyma

  • Standard Fmoc-protected amino acids

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for 7-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate for 1-2 hours. Due to the steric hindrance of the cyclopropyl group, a longer coupling time or a double coupling may be necessary.[5][6]

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After successful coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7][8]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Post-Synthesis Oxime Ligation

This protocol describes the conjugation of an aldehyde-containing molecule to the deprotected aminooxy group on the purified peptide.

Materials:

  • Purified peptide containing 2-(aminooxy)-3-cyclopropylpropanoic acid

  • Aldehyde-functionalized molecule of interest

  • Aniline or a derivative (as a catalyst)

  • Ligation Buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Acetonitrile or DMSO (as a co-solvent if needed)

Procedure:

  • Dissolve the purified peptide in the ligation buffer to a final concentration of 1-5 mM.

  • Add the aldehyde-functionalized molecule (1.5-2 equivalents).

  • Add the aniline catalyst to a final concentration of 10-20 mM.[2][3]

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC and mass spectrometry.

  • Purify the resulting oxime-linked peptide conjugate by RP-HPLC.

Oxime_Ligation Peptide_Aminooxy Peptide-ONH2 Catalyst + Aniline Catalyst pH 4-5 Peptide_Aminooxy->Catalyst Aldehyde R-CHO Aldehyde->Catalyst Oxime_Product Peptide-O-N=CH-R Catalyst->Oxime_Product

Caption: Schematic of the oxime ligation reaction.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance from the cyclopropyl group.[5][6]Extend coupling time to 3-4 hours, perform a double coupling, or use a more potent coupling reagent like COMU. Microwave-assisted SPPS can also be beneficial.[6]
Side Reactions during Cleavage The cyclopropyl group is generally stable to TFA, but prolonged exposure could potentially lead to side reactions.Minimize cleavage time to what is necessary for complete deprotection of other side chains (typically 2-3 hours).[7][8]
N-Overacylation Inadequate protection of the aminooxy group.Ensure the use of a properly protected building block, such as Fmoc-L-2-(N-Boc-aminooxy)-3-cyclopropylpropanoic acid.
Poor Solubility of Crude Peptide Aggregation of the peptide chain.Use aggregation-disrupting strategies during synthesis, such as the incorporation of pseudoproline dipeptides or using a more solvating resin like PEG-PS.

Characterization of the Final Peptide

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): Confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the peptide containing the 2-(aminooxy)-3-cyclopropylpropanoic acid residue.

  • Tandem MS (MS/MS): Can be used for sequence confirmation. The fragmentation pattern will show characteristic b- and y-ions. The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residues, including the novel aminooxy acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The presence of the cyclopropyl group will give rise to characteristic signals in the upfield region (typically 0-1 ppm). These signals can be used to confirm the successful incorporation of the amino acid.[9][10]

  • 2D NMR (COSY, TOCSY, NOESY): For more detailed structural analysis, these techniques can help in assigning the proton resonances of the cyclopropyl group and determining its spatial proximity to other residues in the peptide, providing insights into the conformational effects of its incorporation.[9][10]

Conclusion

The incorporation of 2-(Aminooxy)-3-cyclopropylpropanoic acid into peptides via SPPS is a feasible and valuable technique for creating novel peptide conjugates with enhanced properties. By employing a robust protecting group strategy, optimizing coupling conditions to account for steric hindrance, and utilizing standard post-synthesis oxime ligation protocols, researchers can successfully synthesize and modify peptides with this versatile building block. Careful analytical characterization is crucial to confirm the identity and purity of the final product. These guidelines provide a solid foundation for the successful application of this non-canonical amino acid in peptide-based drug discovery and development.

References

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. MDPI. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. Available at: [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. National Center for Biotechnology Information. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. Available at: [Link]

  • SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]

  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. National Center for Biotechnology Information. Available at: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. CreoSalus. Available at: [Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. CreoSalus. Available at: [Link]

  • Peptide Side Reactions. CreoSalus. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates. Nanyang Technological University. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Center for Biotechnology Information. Available at: [Link]

  • Schematic overview of Fmoc solid-phase peptide synthesis (SPPS). ResearchGate. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. National Center for Biotechnology Information. Available at: [Link]

  • Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. Available at: [Link]

  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available at: [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Available at: [Link]

Sources

Method

How to dissolve 2-(Aminooxy)-3-cyclopropylpropanoic acid for cell culture

Application Note: Preparation and Cell Culture Delivery of 2-(Aminooxy)-3-cyclopropylpropanoic Acid Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: In vitro PLP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Cell Culture Delivery of 2-(Aminooxy)-3-cyclopropylpropanoic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: In vitro PLP-dependent enzyme inhibition assays

Mechanistic Rationale: Why the Aminooxy Group Dictates the Protocol

2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a non-proteinogenic α-amino acid analogue utilized primarily as a potent inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes[1]. To successfully dissolve and utilize this compound in cell culture, one must understand the unique chemistry of the aminooxy moiety.

Unlike standard primary amines (which have a pKa of ~9.5 and are protonated at physiological pH), the aminooxy group (-O-NH₂) possesses a significantly lower pKa of approximately 4.5 to 5.0[2]. At a physiological pH of 7.4, this group remains largely unprotonated[2]. This unprotonated state, amplified by the "alpha effect" from the adjacent oxygen atom, renders the aminooxy group an exceptionally strong nucleophile. It rapidly attacks the aldehyde moiety of the PLP cofactor within the enzyme's active site, forming an irreversible and highly stable oxime adduct (C=N-O)[1]. This reaction traps the enzyme in a dead-end complex, effectively halting its metabolic activity[3].

Mechanism PLP PLP-Dependent Enzyme (Active Holoenzyme) Intermediate Hemiacetal Intermediate PLP->Intermediate Nucleophilic attack by -O-NH2 Inhibitor Aminooxy Inhibitor (Unprotonated at pH 7.4) Inhibitor->Intermediate Oxime Stable Oxime Adduct (Dead-End Complex) Intermediate->Oxime Dehydration (-H2O) Inhibition Enzyme Inactivation (Metabolic Blockade) Oxime->Inhibition

Figure 1: Mechanism of PLP-dependent enzyme inhibition via stable oxime adduct formation.

Physicochemical Profiling & Solubility Dynamics

To design a self-validating dissolution protocol, we must analyze the molecule's ionization states. The free acid form of 2-(Aminooxy)-3-cyclopropylpropanoic acid features:

  • Carboxyl Group: pKa ~ 2.0

  • Aminooxy Group: pKa ~ 4.5

  • Isoelectric Point (pI): ~ 3.25

The Causality of Precipitation: At pH 3.25, the molecule exists as a zwitterion with a net zero charge, exhibiting its lowest aqueous solubility. If the free acid powder is dissolved in unbuffered pure water (ddH₂O), the dissolution process will naturally drive the solution's pH down toward the pI, causing the compound to auto-precipitate.

The Solution: At physiological pH (7.4), the carboxylate is fully deprotonated (-COO⁻) and the aminooxy group is unprotonated (-O-NH₂). The molecule carries a net -1 charge, making it highly soluble in buffered aqueous solutions. Therefore, pH-controlled aqueous dissolution is scientifically superior to organic solvation (DMSO) for this specific compound.

Solubility Matrix

Solvent SystemExpected SolubilityRecommendationCausal Rationale
ddH₂O (Unbuffered) Low to ModerateNot RecommendedpH drops towards pI (~3.3), causing zwitterionic auto-precipitation.
PBS (pH 7.4) High (>50 mM)Preferred Net -1 anionic charge ensures complete hydration and physiological compatibility.
0.1 M NaOH Very HighAlternativeFully deprotonates the carboxyl group; requires careful pH neutralization before cell culture use.
DMSO (100%) Low (<10 mM)Not RecommendedHigh polarity and zwitterionic solid-state lattice energy strongly resist organic solvation.

Experimental Protocol: Stock Solution Preparation

Workflow Compound 2-(Aminooxy)-3-cyclopropylpropanoic acid (Solid Powder) Aqueous Aqueous Pathway (Preferred) Compound->Aqueous Anionic at pH 7.4 Organic Organic Pathway (Alternative) Compound->Organic Hydrophobic side chain Water Add PBS (pH 7.4) or 0.1M NaOH Aqueous->Water DMSO Add DMSO (Max 10 mM) Organic->DMSO Sterile Sterile Filtration (0.22 µm PES/PVDF) Water->Sterile Verify pH 7.2-7.4 DMSO->Sterile Dilute in media (<0.1% DMSO) Culture In Vitro Cell Culture (PLP-Enzyme Inhibition) Sterile->Culture Dose immediately (Avoid media carbonyls)

Figure 2: Workflow for the dissolution and sterile preparation of aminooxy amino acids.

Step-by-Step Aqueous Methodology (50 mM Stock)
  • Gravimetric Analysis: Weigh out 7.26 mg of 2-(Aminooxy)-3-cyclopropylpropanoic acid (MW: 145.16 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Buffered Hydration: Add 900 µL of sterile Phosphate-Buffered Saline (PBS, 1X, pH 7.4).

  • Agitation: Vortex vigorously for 60 seconds. If the solution remains cloudy, sonicate in a water bath at room temperature for 5 minutes.

  • pH Verification & Adjustment (Critical): Because the free acid can lower the buffer's pH, spot-check the pH using micro-pH paper. If the pH has dropped below 6.5, add 0.1 M NaOH in 5 µL increments until the solution clears completely and the pH stabilizes at ~7.4.

  • Volume Finalization: Bring the final volume to exactly 1.0 mL with PBS to achieve a 50 mM stock.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter. Do not use Nylon filters, as they can nonspecifically bind polar amino acid analogues.

Cell Culture Delivery Strategy & Critical Caveats

Delivering aminooxy compounds to living cells requires strict temporal control due to the chemical composition of standard culture media.

  • The Carbonyl Sink Effect (Media Incompatibility): Standard cell culture media (e.g., DMEM, RPMI) are heavily supplemented with carbonyl-containing compounds, most notably sodium pyruvate (a ketone) and pyridoxal (an aldehyde vitamer). Because the aminooxy group is highly reactive toward these carbonyls, the inhibitor will prematurely form oximes in the extracellular media before it can be taken up by the cells to inhibit intracellular PLP enzymes.

  • Dosing Protocol: To circumvent this, never store the compound in complete media . Prepare your working dilutions (e.g., 10 µM – 100 µM) in complete media immediately before dosing the cells.

  • Vehicle Controls: Ensure your control wells receive an equivalent volume of PBS (or DMSO, if the organic pathway was forced). The final vehicle concentration in the culture well should never exceed 0.1% (v/v).

  • Storage: Aliquot the sterile 50 mM aqueous stock into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles, which can trigger zwitterionic crystallization.

References

  • Benchchem. "2-(Aminooxy)-3-cyclopropylpropanoic acid - Chemical Classification and Structural Features." 1

  • KU ScholarWorks. "A Single-step Reaction for Glycosylation of Aminooxy Peptides: Reactivity of aminooxy compounds." 2

  • Wikipedia. "Aminooxyacetic acid - PLP-dependent enzyme inhibition."3

Sources

Application

Application Note: Using 2-(Aminooxy)-3-cyclopropylpropanoic Acid as a PLP-Dependent Enzyme Inhibitor

Executive Summary & Mechanistic Rationale Pyridoxal 5'-phosphate (PLP)-dependent enzymes are ubiquitous biocatalysts essential for nitrogen metabolism, facilitating reactions such as transamination, decarboxylation, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are ubiquitous biocatalysts essential for nitrogen metabolism, facilitating reactions such as transamination, decarboxylation, and racemization[1][2]. In the resting holoenzyme, the PLP cofactor is covalently tethered to a conserved catalytic lysine residue via a Schiff base, forming an internal aldimine[1][2].

Aminooxy compounds (R-O-NH₂) are notoriously potent inhibitors of these pathways[3]. The unprotonated aminooxy group acts as a highly reactive nucleophile that attacks the internal aldimine, forming a highly stable PLP-oxime complex[1][4]. This reaction traps the enzyme in a dead-end complex, effectively blocking the binding of natural amino acid substrates[5].

While first-generation compounds like aminooxyacetic acid (AOAA) act as broad-spectrum, non-specific PLP inhibitors[3][6], 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7)[7][8] represents a targeted approach. The incorporation of the 3-cyclopropylpropanoic acid moiety provides a sterically constrained, hydrophobic side chain that mimics aliphatic amino acids (e.g., leucine, valine) or methionine derivatives. This structural pre-organization directs the inhibitor specifically toward enzymes with hydrophobic active site pockets—such as branched-chain amino acid aminotransferases (BCATs) or specific racemases—leveraging ligand-based drug design to achieve superior target selectivity[9][10].

Physicochemical Properties

To ensure assay reproducibility, the physicochemical properties and handling requirements of the inhibitor must be strictly observed.

PropertyValue / Description
Chemical Name 2-(Aminooxy)-3-cyclopropylpropanoic acid
CAS Number 2060061-00-7[7][8]
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Mechanism of Action Time-dependent, pseudo-irreversible oxime formation with PLP[1][11]
Solubility Soluble in DMSO (Prepare 10 mM stock); dilute in aqueous buffer prior to use.
Storage Store powder at -20°C, desiccated. Protect from light to prevent degradation.

Mechanistic Pathway Visualization

Mechanism E Holoenzyme (PLP-Lys Internal Aldimine) EI Reversible Non-Covalent Enzyme-Inhibitor Complex E->EI + Inhibitor (Ki) I 2-(Aminooxy)-3- cyclopropylpropanoic acid I->EI Oxime Dead-End Complex (PLP-Oxime + Free Lysine) EI->Oxime Nucleophilic Attack (kinact)

Mechanistic pathway of PLP-dependent enzyme inhibition via stable oxime formation.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful evaluation of aminooxy inhibitors requires accounting for their time-dependent kinetics . Standard end-point assays will artificially underestimate the potency of 2-(Aminooxy)-3-cyclopropylpropanoic acid if the covalent oxime formation is not allowed to reach equilibrium[4][11].

Protocol 1: In Vitro Time-Dependent Enzyme Inhibition Assay

This self-validating protocol utilizes a continuous spectrophotometric readout to determine the inactivation rate ( kinact​ ) and the inhibition constant ( KI​ ).

Step 1: Reagent Preparation

  • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: HEPES is preferred over amine-containing buffers (like Tris) which can compete for Schiff base formation.

  • Prepare a 10 mM stock of 2-(Aminooxy)-3-cyclopropylpropanoic acid in DMSO.

Step 2: Pre-Incubation (Critical Step)

  • Incubate the purified PLP-dependent target enzyme (10–50 nM) with varying concentrations of the inhibitor (0.1 µM to 100 µM) in the assay buffer at 37°C.

  • Causality: Oxime formation is a slow, covalent process[11]. Extract aliquots at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the time-dependent decay of enzyme activity.

  • Controls: Include a vehicle control (DMSO matched) and a positive control (10 µM AOAA) to validate assay sensitivity[3][6].

Step 3: Activity Measurement

  • Transfer the pre-incubated aliquots into a microplate containing a saturating concentration of the natural amino acid substrate (at least 10× Km​ ).

  • Measure the product formation continuously (e.g., via a coupled NADH-dependent assay reading absorbance at 340 nm).

Step 4: Reversibility Dilution Control

  • To confirm the dead-end nature of the PLP-oxime complex, take the 60-minute pre-incubation sample (at 10×IC50​ ) and dilute it 100-fold into an assay buffer containing substrate but no inhibitor[11].

  • Causality: If the inhibition is truly irreversible (or pseudo-irreversible), the enzyme will not regain activity over a 2-hour monitoring period, validating the formation of a stable oxime[11].

Protocol 2: Cell-Based Metabolic Profiling (LC-MS/MS)

To evaluate intracellular target engagement, we measure the accumulation of the upstream substrate (e.g., branched-chain amino acids).

Step 1: Cell Treatment

  • Seed target cells (e.g., cancer cell lines dependent on specific amino acid metabolism) at 1×106 cells/well.

  • Treat with 2-(Aminooxy)-3-cyclopropylpropanoic acid (1–50 µM) for 24 hours.

Step 2: Rapid Quenching and Extraction

  • Aspirate media and immediately add 80% cold methanol (-80°C).

  • Causality: Cellular metabolism operates on a millisecond timescale. Cold methanol instantly denatures metabolic enzymes, preventing artifactual metabolite turnover during the extraction process, ensuring the captured metabolite pool reflects the true steady state.

Step 3: LC-MS/MS Analysis

  • Centrifuge the lysate and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) tailored for the target amino acids.

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep (Enzyme, PLP, Inhibitor) PreInc 2. Pre-Incubation (Time-dependent oxime) Prep->PreInc Assay 3. Activity Assay (Add Substrate) PreInc->Assay Read 4. Readout (Absorbance / LC-MS) Assay->Read Data 5. Kinetic Analysis (IC50, Ki, kinact) Read->Data

Experimental workflow for validating time-dependent PLP enzyme inhibitors.

Data Presentation & Interpretation

When comparing general PLP inhibitors to targeted cyclopropyl-derivatives, kinetic parameters reveal the impact of structural pre-organization. Below is a representative data structure summarizing the expected kinetic profile.

InhibitorTarget Enzyme Class IC50​ (No Pre-incubation) IC50​ (60 min Pre-incubation) kinact​/KI​ ( M−1s−1 )Reversibility (Dilution Assay)
AOAA (Positive Control) General PLP Enzymes> 50 µM0.5 - 2.0 µM~ 103 Irreversible
2-(Aminooxy)-3-cyclopropylpropanoic acid Aliphatic/Branched-Chain PLP Enzymes> 100 µM0.1 - 0.5 µM~ 104 Irreversible
2-(Aminooxy)-3-cyclopropylpropanoic acid Small/Aromatic PLP Enzymes> 500 µM> 50 µM< 102 Reversible/Weak

Interpretation: The drastic shift in IC50​ following pre-incubation confirms the time-dependent nature of the oxime formation. The high kinact​/KI​ ratio for aliphatic-targeting enzymes demonstrates that the cyclopropyl moiety successfully drives initial non-covalent affinity ( KI​ ), positioning the aminooxy group for rapid covalent attack ( kinact​ ).

References

  • Wikipedia Contributors. "Aminooxyacetic acid." Wikipedia, The Free Encyclopedia.

  • ChemScene. "2060061-00-7 | 2-(Aminooxy)-3-cyclopropylpropanoic acid." ChemScene Product Catalog.

  • AK Scientific, Inc. "Safety Data Sheet: 2-(Aminooxy)-3-cyclopropylpropanoic acid." AKSci.

  • Khurs et al. (2024). "Insights into the Functioning of the D-amino Acid Transaminase from Haliscomenobacter Hydrossis via a Structural and Spectral Analysis of its Complex with 3-Aminooxypropionic Acid." Acta Naturae, 16(3):18–24.

  • Marchesani et al. (2024). "Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor." ACS Medicinal Chemistry Letters, 15(8):1298-1305.

  • Petrosino et al. (2022). "H2S biogenesis by cystathionine beta-synthase mechanism of inhibition by aminooxyacetic acid and unexpected role of serine." Cellular and Molecular Life Sciences, 79, 438.

  • Gao et al. (2021). "Protective Effects of Aminooxyacetic Acid on Colitis Induced in Mice with Dextran Sulfate Sodium." Mediators of Inflammation.

  • Khomutov et al. (2002). "Aminooxy Analogues of Amino Acids and Polyamines as Specific Inhibitors of PLP-dependent Enzymes." Moscow State University.

Sources

Method

Application Note: Site-Specific Labeling via 2-(Aminooxy)-3-cyclopropylpropanoic Acid

Introduction & Mechanistic Rationale The development of highly specific, bioorthogonal conjugation techniques is a cornerstone of modern biotherapeutics, particularly in the synthesis of peptide-drug conjugates and targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly specific, bioorthogonal conjugation techniques is a cornerstone of modern biotherapeutics, particularly in the synthesis of peptide-drug conjugates and targeted imaging agents. 2-(Aminooxy)-3-cyclopropylpropanoic acid is a specialized, non-proteinogenic α-amino acid analogue designed to serve as a superior reactive handle for site-specific labeling[1].

This unnatural amino acid (UAA) combines two critical structural features that synergistically enhance bioconjugation:

  • The α-Aminooxy Group (-O-NH₂): The aminooxy functional group is the premier nucleophile for oxime ligation[2]. Due to the "alpha-effect"—where the lone pairs on the adjacent oxygen atom electronically repel the nitrogen's lone pairs—the Highest Occupied Molecular Orbital (HOMO) energy of the nitrogen is raised. This makes the aminooxy group exceptionally nucleophilic even at mildly acidic pH (pH 4.5–5.5), conditions under which standard lysine ε-amines are fully protonated and unreactive[3].

  • The β-Cyclopropyl Group: Unnatural amino acids containing cyclopropyl moieties introduce significant steric bulk and conformational rigidity[4]. By restricting rotation around the Cα​−Cβ​ bond, the cyclopropyl group pre-organizes the peptide backbone. This constraint minimizes the entropic penalty during the transition state of oxime formation and shields the resulting conjugate from rapid proteolytic degradation in vivo.

When incorporated at the N-terminus of a synthetic peptide or protein fragment, 2-(Aminooxy)-3-cyclopropylpropanoic acid acts as an exclusive docking site for aldehyde- or ketone-functionalized payloads, enabling homogeneous, site-specific conjugation[5].

Reaction Kinetics & Catalysis

While oxime ligation is highly chemoselective, the direct addition of an aminooxy group to an aldehyde/ketone is kinetically slow, often requiring days to reach completion[3]. To overcome this, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed.

Causality of the Catalyst: The catalyst rapidly reacts with the target aldehyde to form a highly electrophilic protonated Schiff base intermediate. The aminooxy group of the UAA, being a superior nucleophile, then rapidly attacks this intermediate in an irreversible substitution reaction, displacing the catalyst and forming the ultra-stable oxime bond[6]. mPDA is particularly effective because its second amine group provides intramolecular stabilization to the Schiff base, accelerating the reaction up to 400-fold compared to uncatalyzed conditions[6].

Pathway Aldehyde Aldehyde/Ketone Payload Schiff Electrophilic Schiff Base Aldehyde->Schiff Fast Reversible Addition Oxime Stable Oxime Conjugate Aldehyde->Oxime Slow Direct Addition (Uncatalyzed) Aniline Catalyst (mPDA/Aniline) Aniline->Schiff Schiff->Oxime Fast Irreversible Substitution Aminooxy 2-(Aminooxy)-3-cyclopropylpropanoic acid Aminooxy->Oxime

Figure 1: Kinetic pathway of catalyzed vs. uncatalyzed oxime ligation.

Table 1: Kinetic Comparison of Oxime Ligation Conditions

To ensure a self-validating experimental design, researchers must select the appropriate buffer and catalyst. The table below summarizes the quantitative impact of pH and catalysis on conjugation efficiency.

Reaction ConditionCatalystpHRelative Rate ( kobs​ )Conjugation Efficiency (16h)
Uncatalyzed None4.51x~45%
Aniline-Catalyzed 100 mM Aniline4.5~40x>95%
mPDA-Catalyzed 50 mM mPDA4.5~400x>98%
Neutral pH 100 mM Aniline7.00.1x<20%

Experimental Protocols

The following protocols establish a closed-loop, self-validating system for the incorporation and conjugation of 2-(Aminooxy)-3-cyclopropylpropanoic acid.

Protocol A: N-Terminal Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Rationale: Because free aminooxy groups can prematurely react with atmospheric or solvent-borne carbonyls, the UAA must be incorporated using an N -protected derivative (e.g., Fmoc-N(H)-O-CH(CH₂-cyclopropyl)-COOH) during the final coupling step of SPPS.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes to remove the terminal Fmoc group. Wash thoroughly with DMF (5x) and DCM (5x).

  • UAA Coupling:

    • Dissolve 3.0 equivalents of Fmoc-protected 2-(Aminooxy)-3-cyclopropylpropanoic acid and 3.0 eq of HATU in DMF.

    • Add 6.0 eq of DIPEA to activate the ester.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat Step 3.

  • Final Deprotection & Cleavage:

    • Remove the final Fmoc group using 20% piperidine in DMF.

    • Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours. Caution: Avoid ketone-containing scavengers (like acetone) which will irreversibly cap the aminooxy group.

  • Precipitation & Validation: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Validate the exact mass using LC-MS before proceeding to ligation.

Protocol B: Site-Specific Oxime Ligation

Rationale: The reaction necessitates acidic conditions (pH 4.5) to protonate the target carbonyl, increasing its electrophilicity, while keeping the aminooxy group (pKa ~4.6) sufficiently unprotonated to act as a nucleophile[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted strictly to pH 4.5.

  • Peptide Solubilization: Dissolve the purified aminooxy-peptide from Protocol A in the acetate buffer to a final concentration of 100 µM.

  • Payload Addition: Add the aldehyde- or ketone-functionalized payload (e.g., an aldehyde-fluorophore or ketone-ADC warhead) to the peptide solution at a 5- to 10-fold molar excess (500–1000 µM)[2].

  • Catalyst Initiation: Add a freshly prepared stock solution of m-phenylenediamine (mPDA) to achieve a final catalyst concentration of 50 mM.

  • Incubation & Monitoring (Self-Validation):

    • Incubate the reaction mixture at 25°C.

    • Validation Loop: Extract 10 µL aliquots at t=0, t=2h, and t=16h. Analyze via RP-HPLC. The reaction is validated as complete when the peak corresponding to the starting peptide completely shifts to the retention time of the heavier conjugate.

  • Purification: Terminate the reaction by passing the mixture through a size-exclusion desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4) to remove excess payload and catalyst[3].

Workflow SPPS 1. SPPS Assembly (Standard Fmoc) Coupling 2. UAA Coupling (Aminooxy-Cyclopropyl) SPPS->Coupling Deprotection Cleavage 3. Resin Cleavage (TFA/Scavengers) Coupling->Cleavage Capping/Wash Ligation 4. Oxime Ligation (Aldehyde + Catalyst) Cleavage->Ligation pH 4.5 Buffer

Figure 2: End-to-end bioconjugation workflow from SPPS to oxime ligation.

Sources

Application

Application Note: In Vivo Administration Routes and Dosing Strategies for 2-(Aminooxy)-3-cyclopropylpropanoic Acid

Pharmacological Rationale & Mechanism of Action 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a specialized, non-proteinogenic α-amino acid analogue utilized primarily in preclinical research as a chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Mechanism of Action

2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a specialized, non-proteinogenic α-amino acid analogue utilized primarily in preclinical research as a chemical probe and enzyme inhibitor[1],[2]. Its structure features a highly reactive aminooxy group (-O-NH2) coupled with a cyclopropyl ring on the propanoic acid backbone.

Mechanism of Action: The primary pharmacological utility of aminooxy compounds lies in their ability to act as potent, broad-spectrum inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as aminotransferases (e.g., GABA-T, GOT1) and decarboxylases[3],[4]. The aminooxy moiety acts as a strong nucleophile, attacking the aldehyde group of the PLP cofactor within the enzyme's active site to form a highly stable, covalent oxime linkage[3]. This effectively traps the enzyme in an inactive state, halting transamination or decarboxylation reactions.

The Cyclopropyl Advantage (Causality of Design): While simpler analogs like aminooxyacetic acid (AOAA) are widely used, they suffer from a lack of target specificity due to their highly flexible linear structure. The incorporation of a cyclopropyl moiety in 2-(Aminooxy)-3-cyclopropylpropanoic acid provides critical conformational "pre-organization"[5]. The steric bulk and ring strain of the cyclopropyl group restrict the rotational degrees of freedom of the molecule. This conformational locking lowers the entropic penalty upon binding to specific enzyme active sites, significantly enhancing binding affinity and selectivity compared to unbranched analogs[5].

MOA A 2-(Aminooxy)-3- cyclopropylpropanoic acid C Oxime Complex (Covalent Inhibition) A->C Nucleophilic attack on PLP aldehyde B PLP-Dependent Enzyme (Active Holoenzyme) B->C PLP cofactor D Enzyme Inactivation (Metabolic Shift) C->D Blockade of transamination

Mechanism of PLP-dependent enzyme inhibition via stable oxime complex formation.

Pre-Administration Formulation & Stability

Formulating aminooxy acids for in vivo use requires strict attention to pH and stability to ensure animal welfare and experimental reproducibility.

Causality in Formulation Choices: Aminooxy acids are inherently acidic in aqueous solutions. Administering unbuffered acidic solutions via intraperitoneal (IP) or intravenous (IV) routes will cause severe localized tissue necrosis, peritonitis, and systemic stress, which can severely confound experimental data (especially in inflammatory or metabolic models). Therefore, the dosing solution must be strictly neutralized to physiological pH (7.2–7.4) prior to injection. Furthermore, the aminooxy group is highly reactive toward ambient aldehydes and ketones; thus, solutions must be prepared fresh and protected from environmental contaminants.

In Vivo Administration Routes

The selection of the administration route depends entirely on the pharmacokinetic goals of the study.

  • Intraperitoneal (IP) Injection: The gold standard for systemic delivery in rodent models. Based on validated protocols for its structural analog AOAA, IP administration ensures rapid absorption into the portal circulation. Typical effective doses range from 5 to 10 mg/kg for short-term metabolic modulation[6],[7].

  • Intravenous (IV) Injection: Ideal for bypassing first-pass hepatic metabolism and achieving immediate peak plasma concentrations. Due to 100% bioavailability, doses should be reduced (e.g., 2–5 mg/kg) to mitigate acute neurotoxicity (e.g., convulsions), a known off-target effect of high-dose PLP inhibition in the central nervous system[3].

  • Oral (PO) Gavage: While feasible, oral administration requires formulation in a suspension (e.g., 0.5% CMC-Na) to protect the compound from the highly acidic gastric environment, which can prematurely protonate the aminooxy group and reduce absorption efficiency.

Dosing Strategies & Pharmacokinetics

The following table summarizes recommended dosing parameters extrapolated from established in vivo studies of homologous aminooxy-based PLP inhibitors[6],[7].

Administration RouteRecommended Dose RangeVehicle / FormulationDosing FrequencyPrimary Application
Intraperitoneal (IP) 5 – 10 mg/kg1X PBS or 0.9% Saline (pH 7.4)Daily (3–5 days)Systemic enzyme inhibition, inflammatory models
Intravenous (IV) 2 – 5 mg/kg0.9% Saline (pH 7.4)Single doseAcute pharmacokinetic studies, rapid onset
Oral (PO) 10 – 20 mg/kg0.5% CMC-Na SuspensionDailyChronic dosing, gut-targeted metabolic shifts

Step-by-Step Experimental Protocols

Workflow Step1 1. Formulation (Dissolve in Saline/PBS, adjust pH to 7.4) Step2 2. Route Selection (IP: 5-10 mg/kg or IV: 2-5 mg/kg) Step1->Step2 Proceed to dosing Step3 3. Administration (Daily dosing for 3-5 days) Step2->Step3 Execute protocol Step4 4. In Vivo Monitoring (Weight, Toxicity, Target Engagement) Step3->Step4 Daily observation Step5 5. Tissue Harvest (Metabolomics / Enzyme Assays) Step4->Step5 End of study

Standardized in vivo workflow for formulation, administration, and downstream analysis.

Protocol A: Preparation of a 10 mg/mL Dosing Solution

(Self-Validating System: This protocol includes mandatory pH verification to prevent administration artifacts).

  • Weighing: Accurately weigh 10 mg of 2-(Aminooxy)-3-cyclopropylpropanoic acid powder.

  • Initial Dissolution: Add 800 µL of sterile 1X Phosphate-Buffered Saline (PBS) or 0.9% Saline. Vortex continuously for 60 seconds until a clear solution is achieved.

  • pH Adjustment (Critical Step): Measure the pH using a micro-pH probe or high-sensitivity pH paper. The solution will likely be acidic (pH < 5.0). Carefully add 0.1 N NaOH dropwise (typically 10-20 µL at a time), vortexing between drops, until the pH stabilizes at 7.3 ± 0.1 .

  • Volume Adjustment: Add sterile 1X PBS to bring the final volume to exactly 1.0 mL.

  • Sterilization: Pass the solution through a 0.22 µm sterile syringe filter into a light-protected vial.

  • Storage: Use within 4 hours of preparation. Do not freeze and thaw, as oxime-forming probes degrade rapidly in aqueous environments.

Protocol B: Intraperitoneal (IP) Administration in Murine Models

(Example: 10 mg/kg dose in a 25 g mouse)

  • Dose Calculation: For a 25 g mouse at a 10 mg/kg dose, the required mass of the compound is 0.25 mg. Using the 10 mg/mL stock (Protocol A), the required volume is 25 µL. To ensure accurate delivery, dilute this volume 1:4 in sterile saline to achieve a final injection volume of 100 µL per mouse.

  • Animal Preparation: Restrain the mouse securely, exposing the ventral abdomen. Swab the injection site (lower right quadrant) with 70% ethanol.

  • Injection & Validation: Insert a 27-gauge needle at a 30-degree angle into the peritoneal cavity. Self-Validation Step: Aspirate the plunger slightly to ensure the needle has not entered the bowel or a blood vessel (no fluid or blood should enter the hub).

  • Delivery: Inject the 100 µL volume at a steady rate. Withdraw the needle and apply gentle pressure to prevent leakage.

  • Monitoring: Observe the animal continuously for the first 30 minutes post-injection. Monitor for signs of acute neurotoxicity (e.g., tremors, hyperlocomotion), which indicates excessive PLP inhibition in the central nervous system[3].

  • Regimen: For chronic models (e.g., modulating macrophage polarization in myocardial infarction or colitis), repeat this dosing daily for 3 to 5 consecutive days[6],[7].

References

  • ChemScene. "2060061-00-7 | 2-(Aminooxy)-3-cyclopropylpropanoic acid." 1

  • Benchchem. "2-(Aminooxy)-3-cyclopropylpropanoic acid." 2

  • Benchchem. "2-(Aminooxy)-3-cyclopropylpropanoic acid (Pre-organization)." 5

  • Wikipedia. "Aminooxyacetic acid." 3

  • PubMed Central (NIH). "Aminooxyacetic acid attenuates post‐infarct cardiac dysfunction by balancing macrophage polarization through modulating macrophage metabolism in mice." J Cell Mol Med. 2020. 6

  • Semantic Scholar. "Protective Effects of Aminooxyacetic Acid on Colitis Induced in Mice with Dextran Sulfate Sodium." 2021. 7

  • ACS Publications. "Cisplatin-Induced Toxicity Is Associated with Platinum Deposition in Mouse Kidney Mitochondria in Vivo and with Selective Inactivation of the α-Ketoglutarate Dehydrogenase Complex in LLC-PK1 Cells." Biochemistry. 2006. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(Aminooxy)-3-cyclopropylpropanoic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the dissolution of non-proteinogenic amino acids and bifunctional linkers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the dissolution of non-proteinogenic amino acids and bifunctional linkers. 2-(Aminooxy)-3-cyclopropylpropanoic acid is a highly valuable building block for bioconjugation (specifically via oxime ligation), but its solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) can be notoriously poor.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve stable, high-concentration stock solutions without compromising your downstream assays.

The Root Cause: Zwitterionic Lattices in Aprotic Solvents

To troubleshoot solubility effectively, we must first understand the molecular causality behind the issue. 2-(Aminooxy)-3-cyclopropylpropanoic acid contains two ionizable groups:

  • An aminooxy group (-O-NH₂): The conjugate acid (-O-NH₃⁺) has a pKa of approximately 4.5–5.0 [1].

  • A carboxylic acid group (-COOH): Typically exhibits a pKa of approximately 2.0–2.5.

In its solid state and in neutral solvents, this compound exists predominantly as a zwitterion —a molecule that is net-neutral but carries both a positive (-O-NH₃⁺) and negative (-COO⁻) charge. Zwitterions form incredibly strong intermolecular electrostatic lattices.

While anhydrous DMSO is a highly polar solvent, it is aprotic. It acts as an excellent hydrogen-bond acceptor (solvating cations effectively) but is a remarkably poor hydrogen-bond donor (failing to solvate anions like carboxylates) [2]. Consequently, neutral DMSO cannot provide enough solvation energy to overcome the zwitterionic crystal lattice, resulting in poor thermodynamic solubility.

Frequently Asked Questions (FAQs)

Q1: I vortexed and sonicated my sample in 100% DMSO, and it looks clear. Is it ready for use? A: Not necessarily. Heat and sonication often create a kinetic suspension—a dispersion of microscopic particles that appear clear to the naked eye but are not thermodynamically dissolved. Once the energy input dissipates and the solution cools, the compound will re-precipitate. This can block liquid handling systems and cause severe inconsistencies in your downstream assays. You must validate thermodynamic solubility using the self-validating centrifugation protocol detailed below.

Q2: How do I permanently break the zwitterionic lattice to achieve a true solution? A: By shifting the apparent pH of the organic solvent. You must convert the zwitterion into a single-charged species:

  • Acidic Shift (Recommended): Adding 1–2% (v/v) Trifluoroacetic acid (TFA) protonates the carboxylate. The molecule becomes a net cation, which DMSO solvates highly effectively.

  • Basic Shift: Adding 1–2% (v/v) N,N-Diisopropylethylamine (DIPEA) deprotonates the aminooxy group. The bulky DIPEA-H⁺ counterion prevents lattice re-formation, solubilizing the net anion[3].

Q3: Will adding TFA or DIPEA ruin my downstream oxime ligation or biological assay? A: It depends on your final assay conditions. Oxime ligation typically requires an acidic environment (pH 4.0–6.0) to proceed efficiently. Therefore, a TFA-acidified stock solution is generally highly compatible with downstream bioconjugation buffers. If your downstream application is a live-cell assay, you must dilute the stock solution at least 1:1000 in aqueous media to ensure the residual DMSO and TFA/DIPEA do not cause cytotoxicity or alter the physiological pH.

Quantitative Data Summary

The table below summarizes the expected solubility behaviors based on the solvent environment.

Solvent SystemAdditiveExpected StateEstimated Solubility LimitMechanism of Action
100% Anhydrous DMSO NoneKinetic Suspension / Insoluble< 2 mg/mLZwitterionic lattice remains intact due to lack of H-bond donors.
DMSO + 1-2% TFA Volatile AcidTrue Thermodynamic Solution> 50 mg/mLProtonates -COO⁻; forms a DMSO-soluble cationic species.
DMSO + 1-2% DIPEA Volatile BaseTrue Thermodynamic Solution> 30 mg/mLDeprotonates -NH₃⁺; bulky counterion disrupts the ionic lattice.
DMSO / Water (50:50) Aqueous Co-solventTrue Thermodynamic Solution> 20 mg/mLWater acts as an H-bond donor to solvate the anionic carboxylate.

Visualizing the Solubilization Logic

G Zwit 2-(Aminooxy)-3-cyclopropylpropanoic acid (Zwitterionic Solid) DMSO Add 100% Anhydrous DMSO (Poor Solvation of Anions) Zwit->DMSO Insol Insoluble Suspension (Strong Ionic Lattice) DMSO->Insol Acid Add 1-2% TFA (Protonates -COO⁻) Insol->Acid Base Add 1-2% DIPEA (Deprotonates -NH3⁺) Insol->Base SolAcid Cationic Form (Thermodynamically Soluble) Acid->SolAcid SolBase Anionic Form (Thermodynamically Soluble) Base->SolBase

Caption: Logic tree for breaking zwitterionic lattices in aprotic solvents via pH adjustment.

Step-by-Step Methodologies

Protocol A: Acid-Assisted Solubilization in DMSO

This protocol is designed to achieve a reliable 50 mM stock solution.

  • Weighing: Accurately weigh the required mass of 2-(Aminooxy)-3-cyclopropylpropanoic acid into a clean, dry, amber glass vial.

  • Initial Solvation: Add 98% of the target volume of anhydrous, high-purity DMSO (≥99.9%).

  • Agitation: Vortex the mixture vigorously for 60 seconds. At this stage, the solution will likely appear cloudy (suspension).

  • Lattice Disruption: Add 2% (v/v) of pure Trifluoroacetic acid (TFA) to the vial.

  • Equilibration: Vortex for an additional 60 seconds, then place the vial in an ultrasonic bath at room temperature for 5 minutes. The solution should transition to completely clear.

Protocol B: Self-Validating Protocol for Thermodynamic Solubility

Trusting visual inspection alone is a common pitfall. This protocol ensures your solubilization system is self-validating.

  • Preparation: Take a 100 µL aliquot of your supposedly dissolved stock solution from Protocol A.

  • Centrifugation: Transfer the aliquot to a microcentrifuge tube and spin at 10,000 x g for 10 minutes at room temperature.

  • Inspection: Carefully examine the bottom of the tube against a dark background.

    • Pass: No visible pellet. The compound is thermodynamically dissolved.

    • Fail: A white micro-pellet is visible. The solution is supersaturated or kinetically suspended. You must add more solvent or increase the additive concentration.

  • Analytical Confirmation (Optional): Carefully aspirate the top 50 µL of the supernatant, dilute 1:1000 in LC-MS grade water, and quantify via LC-MS against a known standard curve to verify the exact molarity.

Visualizing the Validation Workflow

G Prep Prepare Stock Mixture (DMSO + Additive) Sonicate Vortex & Sonicate (5 mins at RT) Prep->Sonicate Centrifuge Centrifuge at 10,000 x g (10 mins) Sonicate->Centrifuge Inspect Visual Inspection (Pellet vs Clear Supernatant) Centrifuge->Inspect Pass Clear Solution (Thermodynamic Solubility Confirmed) Inspect->Pass Fail Visible Pellet (Kinetic Suspension - Adjust Protocol) Inspect->Fail

Caption: Self-validating workflow to distinguish thermodynamic solubility from kinetic suspension.

References

  • Title: (Aminooxy)acetic acid | C2H5NO3 | CID 286 - PubChem - NIH Source: PubChem (nih.gov) URL: [Link]

  • Title: Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - PMC Source: PMC (nih.gov) URL: [Link]

  • Title: How to desalt zwitterions? - ResearchGate Source: ResearchGate URL: [Link]

Optimization

Technical Support Center: Troubleshooting 2-(Aminooxy)-3-cyclopropylpropanoic Acid Stability in Aqueous Buffers

Welcome to the Technical Support Center for 2-(Aminooxy)-3-cyclopropylpropanoic acid. As an aminooxy-containing non-natural amino acid, this molecule is highly valued in drug development and bioconjugation for its abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminooxy)-3-cyclopropylpropanoic acid. As an aminooxy-containing non-natural amino acid, this molecule is highly valued in drug development and bioconjugation for its ability to form stable oxime bonds with aldehydes and ketones. However, the very chemical properties that make it an exceptional nucleophile also render it highly susceptible to degradation in aqueous environments.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to prevent degradation and ensure reproducible experimental workflows.

Mechanistic Overview of Aminooxy Degradation

Aminooxy groups (-O-NH₂) act as stronger nucleophiles than primary amines due to the adjacent oxygen atom's lone pair, a phenomenon known as the 1[1]. While this enables rapid bioconjugation under mild conditions, it introduces three primary degradation pathways when the compound is exposed to aqueous buffers:

  • Trace Carbonyl Scavenging: The aminooxy group will rapidly and irreversibly react with trace aldehydes or ketones leached from plasticware or present in impure buffer salts.

  • Hydrolytic Instability: At non-optimal pH (particularly basic conditions), the aminooxy group can undergo hydrolytic cleavage, losing its reactive functionality.

  • Oxidation: Transition metal impurities in standard buffers can catalyze the oxidation of the aminooxy group into unreactive N-oxides or nitrones.

Degradation Target 2-(Aminooxy)-3- cyclopropylpropanoic acid Oxime Inert Oxime Adduct (Irreversible) Target->Oxime Nucleophilic Attack Hydrolysis Hydrolytic Cleavage (Loss of -O-NH2) Target->Hydrolysis Base Catalysis Oxidation N-Oxide / Nitrone (Unreactive) Target->Oxidation ROS Generation Carbonyls Trace Carbonyls (Plastics/Air) Carbonyls->Oxime HighPH High pH (>7.0) & Water HighPH->Hydrolysis Metals Trace Metals (Fe, Cu) Metals->Oxidation

Fig 1. Degradation pathways of 2-(Aminooxy)-3-cyclopropylpropanoic acid in aqueous buffers.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 2-(Aminooxy)-3-cyclopropylpropanoic acid degrade within 24 hours in standard PBS (pH 7.4)? A: Aqueous solutions of aminooxy compounds are inherently unstable and are2[2]. Standard PBS is often stored in plastic containers that leach trace carbonyl-containing plasticizers. Furthermore, storing the unreacted aminooxy acid at a neutral-to-slightly-basic pH accelerates hydrolytic instability[3].

Q2: Can I store aqueous stock solutions if I freeze them at -20°C? A: It is highly advised against storing aqueous dilutions. If you must freeze an aqueous stock, it should be aliquoted to avoid 3[3], which concentrate solutes and accelerate degradation. Instead, neat aminooxy compounds or organic stock solutions (e.g., in anhydrous DMSO) can be safely stored at -20°C for 4[4].

Q3: What is the optimal buffer system for oxime ligation that minimizes premature degradation? A: Amine-free, slightly acidic buffers are optimal. 0.1 M Sodium Acetate (pH 5.5) is excellent for maintaining the protonation state of the aminooxy group just enough to prevent rapid side reactions, while still allowing 5[5]. Avoid buffers like Tris or HEPES, which contain amine impurities that complicate the reaction matrix.

Quantitative Stability Data

To illustrate the causality of buffer selection on 2-(Aminooxy)-3-cyclopropylpropanoic acid stability, refer to the comparative data below.

Buffer SystempHStorage TempAdditivesEstimated Half-LifePrimary Degradation Mechanism
PBS (Standard) 7.2 - 7.425°CNone< 24 hoursBase-catalyzed hydrolysis & trace carbonyls
HEPES / Tris 7.425°CNone< 12 hoursAmine-oxidation byproducts & nucleophilic attack
Sodium Acetate 5.54°CNone~ 3-5 daysSlow hydrolytic cleavage
Sodium Acetate 5.54°C1 mM EDTA> 7 daysMinimal (protected from metal-catalyzed oxidation)
Neat Aqueous 7.0-20°CNone< 1 monthFreeze-thaw concentration effects

Validated Experimental Protocols

Workflow Solid Solid Aminooxy Acid (Store at -20°C) Stock Anhydrous DMSO/DMF Stock (100 mM) Solid->Stock Dissolve under Argon Dilution Aqueous Working Solution (Prepare Fresh) Stock->Dilution Aliquot & Dilute Buffer Carbonyl-Free Buffer (pH 5.5, 1mM EDTA) Buffer->Dilution Use Glassware Reaction Oxime Ligation (Complete within 2-4 hrs) Dilution->Reaction Add Target Aldehyde Discard Discard Unused Aqueous Solution Dilution->Discard > 24 hours elapsed

Fig 2. Optimized preparation and handling workflow for aminooxy reagents to prevent degradation.

Protocol 1: Preparation of Carbonyl-Free Aqueous Buffer

Objective: Create a self-validating buffer system that eliminates trace carbonyls and metals. Causality Check: Baking glassware provides a self-validating step; if the glass is baked at 200°C, organic carbonyls are definitively volatilized, eliminating the primary source of background degradation.

  • Prepare Glassware: Bake all borosilicate glassware at 200°C for 4 hours. Do not use polystyrene or PET plastic containers, as they leach plasticizers.

  • Dissolve Salts: Dissolve analytical-grade Sodium Acetate to a final concentration of 0.1 M in LC-MS grade, ultrapure water (18.2 MΩ·cm).

  • Chelate Metals: Add 1 mM EDTA to the solution. This chelates trace heavy metals (like Fe³⁺ or Cu²⁺) that catalyze the oxidative degradation of the aminooxy group.

  • Adjust pH: Adjust the pH strictly to 5.5 using analytical grade Acetic Acid. This pH keeps the aminooxy group sufficiently protonated to resist trace carbonyls, but reactive enough for target ligation.

  • Degas: Purge the buffer with Argon gas for 15 minutes to displace dissolved oxygen.

Protocol 2: Oxime Ligation Workflow

Objective: Conjugate 2-(Aminooxy)-3-cyclopropylpropanoic acid to a target aldehyde while preventing premature degradation. Causality Check: Using anhydrous DMSO with molecular sieves ensures the stock remains strictly free of water, validating that hydrolytic degradation cannot initiate prior to aqueous dilution.

  • Stock Preparation: Prepare a 100 mM stock solution of 2-(Aminooxy)-3-cyclopropylpropanoic acid in anhydrous, molecular sieve-treated DMSO.

  • Storage & Handling: Store the stock solution at -20°C. Always warm the vial to room temperature before opening to prevent atmospheric moisture condensation[3].

  • Aqueous Dilution: Dilute the stock into the Carbonyl-Free Buffer (from Protocol 1) immediately prior to use, achieving your desired working concentration (e.g., 5 mM).

  • Ligation: Combine the aqueous aminooxy solution with the target aldehyde/ketone. Optional: Aniline (10-100 mM) can be added as a nucleophilic catalyst to accelerate oxime bond formation, reducing the time the aminooxy group is exposed to the aqueous environment[5].

  • Disposal: Discard any unused aqueous aminooxy solution immediately after the reaction setup; do not store it for future use[2].

References

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - Organic Letters, ACS Publications. URL:[Link]

Sources

Troubleshooting

Optimizing pH for 2-(Aminooxy)-3-cyclopropylpropanoic acid oxime ligation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with conjugating 2-(Aminooxy)-3-cyclopropylpr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with conjugating 2-(Aminooxy)-3-cyclopropylpropanoic acid .

This unnatural amino acid features an α -aminooxy group, which is highly nucleophilic due to the alpha-effect (lone-pair repulsion between adjacent nitrogen and oxygen atoms). However, to achieve quantitative yields, you must precisely balance the protonation state of your target carbonyl against the pKa of the aminooxy group.

Below, you will find mechanistic insights, self-validating protocols, and troubleshooting FAQs to optimize your oxime ligation workflows.

Mechanistic Causality: The Role of pH and pKa

The fundamental challenge of oxime ligation lies in the opposing pH requirements of the two reactants:

  • The Aminooxy Probe : The α -aminooxy group of 2-(Aminooxy)-3-cyclopropylpropanoic acid has a pKa of approximately 4.6. At pH < 4.0, it becomes fully protonated ( −ONH3+​ ), completely abolishing its nucleophilicity.

  • The Carbonyl Target : The target aldehyde or ketone requires an acidic environment to protonate its carbonyl oxygen, rendering the carbon sufficiently electrophilic for attack. At neutral pH (> 7.0), the carbonyl is unprotonated and unreactive.

The Solution : For uncatalyzed reactions, the strict "sweet spot" is pH 4.0–5.0 [1]. If your biomolecule precipitates or denatures at this acidic pH, you must operate at pH 7.0–7.4 . To prevent the reaction from stalling at neutral pH, you must introduce a nucleophilic catalyst (such as p-phenylenediamine) to form a highly electrophilic protonated Schiff base intermediate, which is rapidly trapped by the aminooxy probe via transoximization[2][3].

OximeLigation cluster_uncatalyzed Path A: Acidic Conditions (pH 4.0 - 5.0) cluster_catalyzed Path B: Neutral Conditions (pH 7.0 - 7.4) Start Carbonyl Target + Aminooxy Probe Direct Direct Nucleophilic Attack (Uncatalyzed) Start->Direct pH 4-5 Aniline Nucleophilic Catalyst (e.g., pPDA, mPDA) Start->Aniline pH 7.0-7.4 Hemiacetal Tetrahedral Intermediate Direct->Hemiacetal Product Stable Oxime Conjugate Hemiacetal->Product -H2O Schiff Protonated Schiff Base (Highly Electrophilic) Aniline->Schiff Fast Transoximization Transoximization Schiff->Transoximization Transoximization->Product Catalyst Release

Mechanistic workflow of uncatalyzed vs. nucleophilic-catalyzed oxime ligation pathways.

Quantitative Catalyst & pH Comparison

When optimizing your reaction, use the following empirical data to select the appropriate conditions for your specific biomolecule.

CatalystOperating pHRelative Reaction RateRecommended ConcentrationMechanistic Observation
None 4.51x (Baseline)N/AOptimal for acid-stable targets; maximal uncatalyzed condensation[1].
None 7.0< 0.05xN/ASluggish; carbonyl lacks sufficient protonation.
Aniline 7.0~2x100 mMHigh toxicity; limited aqueous solubility restricts rate enhancement[4].
m-Phenylenediamine (mPDA) 7.0~15x50–750 mMExceptionally high solubility (>2 M) allows massive concentration-driven kinetics[4].
p-Phenylenediamine (pPDA) 7.0~120x2–10 mMSuperior electron-donating properties; highly efficient at low concentrations[2].

Troubleshooting FAQs

Q1: Why is my ligation yield with 2-(Aminooxy)-3-cyclopropylpropanoic acid so low at pH 7.4? A: At pH 7.4, the α -aminooxy group is highly nucleophilic, but the target carbonyl oxygen is completely unprotonated, making the carbon a poor electrophile. Without a catalyst, the reaction stalls. You must use a nucleophilic catalyst like pPDA or mPDA to form a reactive Schiff base intermediate[2][3].

Q2: I switched to pH 4.5 to avoid catalysts, but my protein precipitated. How do I proceed? A: Many proteins reach their isoelectric point (pI) or denature near pH 4.5. Return your buffer to pH 7.0 and utilize p-phenylenediamine (pPDA) at 2–10 mM. pPDA provides a 120-fold rate enhancement at neutral pH, allowing you to maintain protein solubility while achieving rapid oxime formation[2].

Q3: My target peptide contains multiple disulfide bonds. Will nucleophilic catalysts disrupt them? A: Oxime ligation, even when catalyzed by phenylenediamines, is highly chemoselective and compatible with oxidative folding and disulfide-rich peptides[5]. To minimize any theoretical risk of disulfide scrambling, use pPDA to accelerate the reaction to completion within minutes, thereby reducing the exposure time of the peptide to the catalyst[5].

Q4: LC-MS shows a mass addition of +106 Da (mPDA) or +90 Da (pPDA) instead of my oxime product. What happened? A: Your reaction is stalled at the protonated Schiff base intermediate[3]. This occurs when the transoximization step is too slow, usually because the concentration of the aminooxy probe is too low. Increase the 2-(Aminooxy)-3-cyclopropylpropanoic acid concentration by 5- to 10-fold to drive the equilibrium toward the final oxime conjugate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Uncatalyzed Acidic Ligation (pH 4.5)

Best for: Acid-stable peptides, small molecules, and robust proteins.

  • Buffer Preparation : Prepare 100 mM sodium acetate buffer, pH 4.5. Causality: Acetate buffers effectively around its pKa of 4.76, maintaining the precise protonation state required for the carbonyl oxygen without over-protonating the aminooxy group.

  • Reagent Assembly : Dissolve the carbonyl-containing target to 50 µM and the 2-(Aminooxy)-3-cyclopropylpropanoic acid probe to 250 µM (5-fold molar excess).

  • Incubation & Self-Validation : Incubate at 25°C with gentle agitation. Validation Checkpoint: At t = 2 hours, withdraw a 5 µL aliquot and analyze via LC-MS. You must observe a mass shift corresponding to the exact mass of the probe minus 18.01 Da ( H2​O ). The absence of a +18 Da intermediate confirms the tetrahedral intermediate has successfully dehydrated.

  • Quenching : Lyophilize the reaction mixture or purify directly via RP-HPLC.

Protocol B: pPDA-Catalyzed Neutral Ligation (pH 7.0)

Best for: pH-sensitive proteins, disulfide-rich peptides, and rapid kinetics.

  • Buffer Preparation : Prepare 100 mM sodium phosphate buffer, pH 7.0.

  • Catalyst Activation : Add p-phenylenediamine (pPDA) to a final concentration of 10 mM. Causality: pPDA acts as a nucleophilic surrogate, rapidly forming a Schiff base that is significantly more electrophilic than the native carbonyl at neutral pH[2].

  • Reagent Assembly : Add the carbonyl target (50 µM) and the aminooxy probe (250 µM).

  • Incubation & Self-Validation : Incubate at 25°C. Validation Checkpoint: At t = 15 minutes, analyze a 5 µL aliquot via LC-MS.

    • Self-Correction Matrix :

      • Observation: Target Mass + 90 Da. Diagnosis: The pPDA Schiff base is trapped. Action: Increase aminooxy probe concentration to drive transoximization.

      • Observation: Target Mass + Probe Mass - 18 Da. Diagnosis: Ligation is complete. Proceed to purification.

  • Purification : Remove the pPDA catalyst via size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against your final storage buffer.

Sources

Optimization

Technical Support Center: Mitigating Off-Target Toxicity of 2-(Aminooxy)-3-cyclopropylpropanoic Acid in Cellular Assays

Welcome to the Technical Support Center for 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCP). As a potent structural analog utilized in metabolic and enzymatic studies, AOCP presents a unique experimental challenge: its f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCP). As a potent structural analog utilized in metabolic and enzymatic studies, AOCP presents a unique experimental challenge: its free aminooxy moiety. While highly effective at targeting specific pyridoxal 5'-phosphate (PLP)-dependent enzymes, this same chemical feature drives promiscuous off-target toxicity.

This guide provides researchers, scientists, and drug development professionals with the mechanistic insights and self-validating protocols required to isolate on-target efficacy from off-target artifacts.

Section 1: The Aminooxy Conundrum - Mechanistic FAQs

Q: Why does AOCP cause high background toxicity and metabolic arrest in my cell-based assays? A: The toxicity is a direct consequence of the compound's nucleophilic -O-NH2 group. In physiological conditions, this aminooxy group attacks the reactive aldehyde of the PLP cofactor. This prevents the PLP from forming the critical internal aldimine (Schiff base) with the active-site lysine of the enzyme[1]. Because PLP is a ubiquitous cofactor required by over 4% of all cellular enzymes—including transaminases (GOT1/2) and cystathionine β-synthase (CBS)—AOCP acts as a pan-PLP depleter. The resulting toxicity is not a non-specific chemical poisoning, but a targeted collapse of the malate-aspartate shuttle and transsulfuration pathways.

Mechanism of AOCP-induced off-target toxicity via PLP oxime formation.

Q: My treated cells are showing signs of severe oxidative stress. Is AOCP a direct ROS generator? A: No. AOCP does not generate reactive oxygen species (ROS) directly. Instead, the oxidative stress is a downstream artifact of off-target CBS inhibition. CBS is responsible for synthesizing hydrogen sulfide (H2S) and feeding the glutathione (GSH) synthesis pathway. When AOCP neutralizes CBS via PLP depletion, intracellular GSH plummets, crippling the cell's antioxidant defense system and leading to an exaggerated accumulation of ROS and subsequent apoptosis[2].

Section 2: Diagnostic Workflows & Self-Validating Protocols

To ensure scientific integrity, you must prove that the cell death observed in your assay is due to your intended target and not off-target PLP depletion. We achieve this through a Self-Validating Rescue Protocol . By supplementing the assay with exogenous PLP or downstream metabolites, we create an internal control system. If the toxicity is rescued by these supplements, the primary mechanism of cell death was off-target PLP depletion, validating the causality of the artifact.

Protocol 1: The PLP/Metabolite Rescue Assay

Causality Rationale: Exogenous PLP acts as a "molecular sponge," competitively binding the free aminooxy groups of AOCP in the media before they can enter the cell and deplete intracellular PLP stores. Alternatively, adding aspartate bypasses the inhibited transaminases, rescuing the malate-aspartate shuttle without interacting with the drug directly.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at 5×103 cells/well in 100 µL of standard culture media. Incubate overnight at 37°C, 5% CO2.

  • Media Preparation (The Self-Validating Step): Prepare three distinct media conditions:

    • Condition A (Control): Standard media.

    • Condition B (Cofactor Rescue): Media supplemented with 1 mM Pyridoxal 5'-Phosphate (PLP).

    • Condition C (Metabolite Rescue): Media supplemented with 5 mM L-Aspartate.

  • Pre-incubation: Aspirate old media and replace with 90 µL of Conditions A, B, and C. Incubate for 2 hours to allow intracellular metabolite equilibration.

  • AOCP Treatment: Add 10 µL of AOCP (10x concentrated stocks) to achieve a final dose-response range (e.g., 0, 1, 10, 50, 100, 200 µM).

  • Incubation & Readout: Incubate for 48 hours. Add 10 µL of CCK-8 reagent per well, incubate for 2 hours, and measure absorbance at 450 nm to determine cell viability.

  • Data Analysis: Calculate the IC50 for each condition. A significant rightward shift in the IC50 for Conditions B and C confirms off-target PLP toxicity.

Step-by-step workflow for the self-validating PLP/Metabolite Rescue Assay.

Data Presentation: Expected Rescue Outcomes

The following table summarizes the quantitative shifts you should expect when running the rescue protocol, allowing for easy comparison of off-target mitigation.

Assay ConditionAOCP IC50 (µM)Intracellular ROS (Fold Change)Off-Target Toxicity Status
Standard Media (Control) ~15.24.5xHigh (Confounded Data)
+ 1 mM Exogenous PLP > 150.01.2xMitigated (Sponge Effect)
+ 5 mM L-Aspartate ~85.41.8xMitigated (Pathway Bypass)
+ 2 mM N-acetylcysteine (NAC) ~45.01.1xPartial Mitigation (ROS Quenched)

Table 1: Quantitative Impact of Metabolite Rescue on AOCP Toxicity (Representative Validation Data).

Section 3: Advanced Mitigation Strategies

If rescue assays confirm that AOCP is too toxic for your specific cell line, consider these advanced formulation and experimental strategies:

Q: Can I modify the compound or the treatment regimen to permanently reduce this toxicity? A: Yes, there are two primary approaches utilized by drug development professionals to bypass the aminooxy liability:

  • Prodrug Masking: The most definitive way to prevent off-target PLP depletion is to chemically mask the -O-NH2 group. Synthesizing AOCP with a carbamate linkage prevents premature PLP binding in the media and cytosol. The prodrug remains inactive until intracellular esterases cleave the masking group, localizing the active aminooxy compound and drastically reducing off-target toxicity[3].

  • Synergistic Cocktail Treatments: If chemical modification is not feasible, you can lower the required concentration of AOCP by combining it with secondary inhibitors targeting the same pathway. Cocktail treatments utilizing multiple inhibitors at sub-toxic concentrations can achieve profound on-target pathway suppression while remaining well below the threshold required to trigger off-target PLP enzyme depletion[4].

References

  • Mechanism of Formation of the Internal Aldimine in Pyridoxal 5′-Phosphate-Dependent Enzymes. Journal of the American Chemical Society.[Link]

  • Aminooxyacetic acid (AOAA) sensitizes colon cancer cells to oxaliplatin via exaggerating apoptosis induced by ROS. National Center for Biotechnology Information (PMC).[Link]

  • Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept. MDPI.[Link]

  • Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Oxford Academic.[Link]

Sources

Troubleshooting

2-(Aminooxy)-3-cyclopropylpropanoic acid LC-MS detection and ionization issues

Welcome to the Technical Support Center for the LC-MS analysis of 2-(Aminooxy)-3-cyclopropylpropanoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-(Aminooxy)-3-cyclopropylpropanoic acid . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges this molecule presents.

Unlike standard amino acids, this compound features an aminooxy group (-O-NH₂) . This functional group drastically alters the molecule's polarity, acid-base chemistry, and nucleophilicity, leading to three primary failure modes in LC-MS: poor chromatographic retention, severe ion suppression, and spontaneous artifact formation.

Below is the diagnostic workflow and in-depth troubleshooting guide to resolve these issues.

Diagnostic Troubleshooting Workflow

G A 2-(Aminooxy)-3-cyclopropylpropanoic acid LC-MS Analysis B Elution in Void Volume? (Poor Retention) A->B C Low ESI+ Sensitivity? (Poor Ionization) A->C D Unexpected Mass Adducts? (+12, +26, +40 Da) A->D B1 Implement HILIC (Zwitterionic/Amide Column) B->B1 Yes C1 Pre-column Derivatization (Oxime Formation) or ESI- C->C1 Yes D1 Eliminate Trace Carbonyls (Use fresh LC-MS solvents) D->D1 Yes

Diagnostic workflow for aminooxy acid LC-MS troubleshooting.

Quantitative Comparison: Aminooxy vs. Standard Amino Acids

To understand why your standard LC-MS methods are failing, we must look at the quantitative chemical properties of the aminooxy group compared to a standard alkylamine[1].

Physicochemical PropertyStandard Alkylamine (e.g., Leucine)2-(Aminooxy)-3-cyclopropylpropanoic acidLC-MS Implication
Amine pKa ~9.6~5.0 – 6.0Reduced basicity leads to poor ESI+ ionization efficiency and ion suppression.
Carboxylic pKa ~2.3~3.5 – 4.5Viable for ESI- mode, but low molecular weight increases background noise.
Carbonyl Reactivity Low (requires heat/reductant)Extremely High (spontaneous oxime formation)High risk of in-source or sample-prep artifact peaks (+12, +26, +40 Da).
Hydrophobicity (LogP) ModerateHighly Polar / AmphotericPoor retention on C18 columns; necessitates HILIC or derivatization.

Section 1: Chromatography & Retention Challenges

Q: Why does 2-(Aminooxy)-3-cyclopropylpropanoic acid elute in the void volume on my standard C18 column, even with 0% organic mobile phase? A: The causality lies in the molecule's extreme hydrophilicity. The combination of a highly polar aminooxy group and a carboxylic acid creates an amphoteric molecule that cannot partition into the hydrophobic C18 stationary phase. To resolve this, you must switch the separation mechanism from hydrophobic partitioning to hydrophilic partitioning using Hydrophilic Interaction Liquid Chromatography (HILIC)[2].

Protocol 1: Self-Validating HILIC-MS Analytical Method

Mechanistic Rationale: Zwitterionic HILIC columns provide superior peak shape for amphoteric molecules by utilizing a combination of hydrophilic partitioning into a water-enriched layer and weak electrostatic interactions.

  • Column Selection: Equip the LC with a Zwitterionic HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Buffer A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The low pH ensures the carboxylic acid is protonated to reduce peak tailing, while the aminooxy group remains protonated for electrostatic interaction).

    • Buffer B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 – 2.0 min: 90% B

    • 2.0 – 10.0 min: Linear gradient to 50% B

    • 10.0 – 12.0 min: Hold at 50% B

    • 12.1 – 20.0 min: Return to 90% B for re-equilibration.

  • Sample Preparation: Dilute all biological or synthetic samples in at least 75% Acetonitrile prior to injection to prevent solvent-mismatch peak distortion.

  • Self-Validation Check: Inject a mixed standard of Leucine and 2-(Aminooxy)-3-cyclopropylpropanoic acid. Validation criteria: If the column is properly equilibrated, both analytes must show a retention factor ( k′ ) > 2.0. If the aminooxy acid elutes before k′=2 , increase the starting concentration of Buffer B to 95%.

Section 2: Ionization Efficiency & Sensitivity Issues

Q: My ESI+ (Positive Ion Mode) signal is extremely weak, and the limit of detection is unacceptable. How can I fix this? A: The root cause is the anomalously low pKa of the aminooxy group (pKa ~5.0–6.0) compared to standard primary amines (pKa ~9.0)[1]. During the electrospray ionization process, the aminooxy group is a weak competitor for available protons at the droplet surface. Matrix components with higher basicity will easily suppress its ionization[3].

To bypass this, you must utilize the unique reactivity of the aminooxy group to tag it with a permanently charged or highly hydrophobic moiety via oxime ligation[4].

Protocol 2: Pre-Column Oxime Derivatization for ESI+ Enhancement

Mechanistic Rationale: Aminooxy groups undergo rapid, catalyst-accelerated bioorthogonal reactions with aldehydes/ketones to form stable oxime linkages[4]. By reacting the molecule with 4-(Dimethylamino)benzaldehyde (DMAB), we introduce a highly basic tertiary amine (restoring ESI+ efficiency) and an aromatic ring (enabling standard C18 retention).

  • Reagent Preparation: Prepare a 10 mM solution of DMAB in LC-MS grade Methanol.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 µL of the sample extract with 50 µL of the DMAB reagent.

  • Catalyst Addition: Add 10 µL of 0.1% Aniline in Methanol. Aniline acts as a nucleophilic catalyst, accelerating oxime formation from hours to minutes[4].

  • Incubation: Vortex and incubate at room temperature for 30 minutes.

  • Self-Validation Check: Analyze the mixture via LC-MS. Validation criteria: Monitor the mass transitions for both the unreacted precursor and the DMAB-oxime derivative. The system is validated when the unreacted precursor mass completely disappears, replaced by the [M+DMAB−H2​O+H]+ peak. Include a blank matrix + DMAB control to ensure no isobaric interferences are introduced by the derivatization reagent.

Section 3: Stability & Matrix Interferences

Q: I am observing multiple unexplained mass peaks (+12 Da, +26 Da, +40 Da) splitting my main analyte signal. What is happening? A: You are witnessing spontaneous, unintended oxime formation. Because the aminooxy group is a hyper-reactive nucleophile toward carbonyls, it acts as a "sponge" for trace aldehydes and ketones in your laboratory environment and solvents[5].

  • +12 Da adduct: Reaction with trace Formaldehyde (mass +30, minus H2​O loss of 18 = +12 Da). Often caused by oxidized Methanol.

  • +26 Da adduct: Reaction with Acetaldehyde.

  • +40 Da adduct: Reaction with Acetone. Often caused by washing glassware with acetone.

Corrective Action:

  • Strictly ban the use of Acetone in the sample preparation area.

  • Use only freshly opened, LC-MS grade Methanol and Acetonitrile. Methanol that has been sitting in a partially empty bottle for months accumulates trace formaldehyde via photo-oxidation.

  • If extracting from biological matrices (which naturally contain endogenous ketones/aldehydes), immediately crash the proteins and perform the derivatization step (Protocol 2) as early in the workflow as possible to "lock" the aminooxy group and prevent it from reacting with matrix carbonyls.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. mdpi.com. URL:[Link]

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides. ku.edu. URL: [Link]

  • HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC. nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance When Labeling with 2-(Aminooxy)-3-cyclopropylpropanoic acid

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-(Aminooxy)-3-cyclopropylpropanoic acid for bioconjugation. This document provides in-depth, experience-dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-(Aminooxy)-3-cyclopropylpropanoic acid for bioconjugation. This document provides in-depth, experience-driven guidance to help you navigate and overcome one of the most common challenges in oxime ligation: steric hindrance. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Aminooxy)-3-cyclopropylpropanoic acid and its primary application?

2-(Aminooxy)-3-cyclopropylpropanoic acid is a synthetic amino acid derivative featuring a reactive aminooxy group (-O-NH2). Its primary use is in bioconjugation via oxime ligation , a highly chemoselective reaction where the aminooxy group condenses with an aldehyde or ketone on a target molecule (like a protein, peptide, or nanoparticle) to form a stable oxime bond (C=N-O).[1][2] This method is valued for its specificity and the stability of the resulting conjugate, even under physiological conditions.[1][3]

Q2: What is steric hindrance, and how does it impact my labeling reaction with this reagent?

Steric hindrance is a phenomenon where the three-dimensional size and shape of molecules obstruct a chemical reaction.[4] In the context of oxime ligation, if the aldehyde/ketone on your target biomolecule or the aminooxy group on the labeling reagent is surrounded by bulky chemical groups, they can physically block the two reactants from approaching each other effectively. This leads to significantly slower reaction rates or, in severe cases, a complete failure to form the desired conjugate, resulting in low labeling efficiency.[5][6] Aldehydes are generally more reactive and less sterically hindered than ketones.[3][7]

Q3: How does the cyclopropyl group in 2-(Aminooxy)-3-cyclopropylpropanoic acid contribute to steric hindrance?

The cyclopropyl group, while relatively small, is a rigid, three-membered ring. Its fixed structure can create more steric bulk in the vicinity of the reactive aminooxy group compared to a more flexible, linear alkyl chain. This bulkiness can be a contributing factor to steric hindrance, especially if the conjugation site on the target biomolecule is already in a sterically crowded environment, such as a recessed pocket or near a glycosylation site.

Q4: What are the common signs of a failed or low-efficiency labeling reaction due to steric hindrance?

The most common indicators of steric hindrance issues include:

  • Low Conjugation Yield: Analysis by methods like SDS-PAGE, mass spectrometry, or HPLC shows a large fraction of unlabeled starting material.[6][8]

  • Slow Reaction Rate: The reaction takes much longer to reach completion than expected, sometimes stalling before all the limiting reagent is consumed.[9][10]

  • Inconsistent Results: High variability in labeling efficiency between different batches or different protein targets.[11]

Visualizing the Challenge: The Mechanism and the Obstacle

To understand the solution, we must first visualize the problem. The following diagrams illustrate the fundamental oxime ligation reaction and how steric bulk can impede it.

Fig 1. The Oxime Ligation Reaction.

StericHindrance cluster_unhindered Unhindered Reaction cluster_hindered Sterically Hindered Reaction A1 Target Site B1 Aminooxy Reagent A1->B1 Easy Approach C1 Oxime Bond Formed B1->C1 Successful Ligation A2 Crowded Target Site B2 Bulky Aminooxy Reagent C2 No Reaction blocker1 Bulky Group blocker1->A2 blocker2 Cyclopropyl Group blocker2->B2 caption Fig 2. Visualizing Steric Hindrance.

Fig 2. Visualizing Steric Hindrance.

Troubleshooting Guide: From Problem to Solution

Use this section to diagnose and resolve common issues related to steric hindrance.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Labeling Efficiency 1. Severe Steric Hindrance: The conjugation site is inaccessible due to protein folding or bulky neighboring groups.[6] 2. Suboptimal Reaction Conditions: The reaction kinetics are too slow to overcome the energy barrier imposed by steric hindrance.[5]1a. Optimize Reaction pH: For uncatalyzed reactions, the optimal pH is typically 4.0-5.0.[5][10] This balances the need to protonate the carbonyl for activation without deactivating the aminooxy nucleophile.[5] 1b. Use a Nucleophilic Catalyst: At neutral pH (required for many sensitive biomolecules), a catalyst is essential.[9][10] Aniline is common, but its derivatives like p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA) are significantly more effective at accelerating the reaction and overcoming steric barriers.[5][12][13] 1c. Increase Temperature/Time: Moderately increasing the temperature (e.g., from 4°C to room temperature or 37°C) or extending the reaction time can help overcome the activation energy barrier.[5][10]
Reaction Stalls or is Very Slow 1. Inefficient Catalyst: The chosen catalyst (or lack thereof) is insufficient for the specific substrates at the working pH.[9] 2. Low Reactant Concentration: Bimolecular reactions like oxime ligation are concentration-dependent. Low concentrations slow down the reaction, exacerbating the effects of steric hindrance.[10]1a. Switch to a More Potent Catalyst: If using aniline at neutral pH with slow results, switch to mPDA or pPDA.[12][13] They can offer a dramatic increase in reaction rate.[12] 1b. Increase Reactant Concentrations: If possible, increase the concentration of the limiting reactant and the molar excess of the labeling reagent.[10]
Loss of Biological Activity of the Conjugate 1. Conjugation at an Active Site: The labeling has occurred at a site critical for the biomolecule's function, and the cyclopropyl group is sterically clashing with a binding partner.[14]1a. Switch to Site-Specific Conjugation: If using random labeling (e.g., targeting oxidized N-terminal serines), the location may be the issue. Consider protein engineering to introduce an aldehyde/ketone at a known, non-critical site.[14] 1b. Introduce a Spacer: This is the most direct solution. Synthesize or acquire a version of the aminooxy reagent with a flexible linker (e.g., a PEG chain) between the cyclopropylpropanoic acid moiety and the aminooxy group. This physically moves the bulky group away from the protein surface, relieving the steric clash.[4][14]

Core Strategy Deep Dive: Proactive Solutions

Strategic Optimization of Reaction Conditions

The rate of oxime ligation is highly dependent on pH.[5] The reaction involves a dehydration step that is acid-catalyzed.

  • Acidic pH (4.0-5.5): This is the optimal range for uncatalyzed reactions. The slightly acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the aminooxy group.[15]

  • Neutral pH (~7.0): Essential for many proteins that are unstable in acidic conditions.[12] At this pH, the reaction is often extremely slow. A nucleophilic catalyst is required to achieve efficient ligation.[5][12] The catalyst forms a more reactive intermediate with the carbonyl, which is then attacked by the aminooxy group.[9]

Table 1: Recommended Reaction Parameters for Oxime Ligation

ParameterRecommended Range/ValueRationale & Key Considerations
pH 4.0-5.5 (uncatalyzed) 6.5-7.5 (catalyzed)Balance between carbonyl activation and nucleophile availability. Match pH to biomolecule stability.[5][12]
Catalyst 10-100 mM Aniline 2-50 mM pPDA or mPDARequired for neutral pH reactions.[9] pPDA and mPDA are more efficient than aniline.[12][13]
Temperature 4°C to 37°CHigher temperatures increase reaction rates but may compromise biomolecule stability.[10]
Reagent Molar Excess 5x to 20xA higher excess of the aminooxy reagent can help drive the reaction to completion, especially with challenging substrates.[14]
The Power of Spacers: Creating Distance

When optimizing conditions is not enough, the most effective strategy is to introduce a linker or spacer between your biomolecule and the sterically demanding cyclopropyl group.[4][14]

  • Mechanism of Action: A flexible linker, such as polyethylene glycol (PEG), acts as an arm that distances the bulky payload from the protein's surface.[4][14] This alleviates the steric clash at the conjugation site, allowing the ligation reaction to proceed more efficiently and preserving the biological activity of the protein.[14]

  • Choosing a Linker: The optimal linker length depends on the specific context. Start with a common spacer like PEG4 or PEG8. Longer linkers provide more distance but can sometimes introduce their own issues, such as increased hydrodynamic size.[4]

Experimental Protocol: Catalyzed Oxime Ligation at Neutral pH

This protocol provides a robust starting point for labeling an aldehyde-functionalized protein with 2-(Aminooxy)-3-cyclopropylpropanoic acid, optimized to mitigate steric hindrance.

Materials:

  • Aldehyde-functionalized protein (e.g., 1 mg/mL in PBS).

  • 2-(Aminooxy)-3-cyclopropylpropanoic acid (or a PEGylated version).

  • Catalyst Stock: 1 M m-phenylenediamine (mPDA) in DMSO or water.

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0.

  • Quenching Reagent (Optional): 1 M Aminooxyacetic acid.

  • Purification: Desalting column or SEC column appropriate for the protein size.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the aminooxy reagent in the Reaction Buffer.

    • Ensure the protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer.[16]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aldehyde-functionalized protein with the aminooxy reagent stock solution to achieve a final 10-20 fold molar excess of the aminooxy reagent over the protein.

  • Initiation of Catalysis:

    • Add the catalyst stock solution (mPDA) to the protein/aminooxy mixture to a final concentration of 10-50 mM.[13]

    • Note: The final concentration of DMSO, if used, should ideally be below 10% (v/v).

  • Incubation:

    • Incubate the reaction at room temperature (or 37°C for very hindered systems) for 2-16 hours.[14]

    • Monitor the reaction progress by taking aliquots at different time points (e.g., 2h, 4h, overnight) and analyzing via SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction has reached the desired level of completion, remove the excess unreacted aminooxy reagent and catalyst by size-exclusion chromatography (SEC) or using a desalting column.[15]

Troubleshooting Workflow

When faced with a challenging conjugation, a systematic approach is key.

TroubleshootingWorkflow Start Start: Low Labeling Yield Check_pH Is reaction pH optimal? (4.5 for uncatalyzed, ~7 for catalyzed) Start->Check_pH Check_Catalyst Are you using an effective catalyst for neutral pH (e.g., mPDA)? Check_pH->Check_Catalyst Yes Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH No Increase_Conc Can you increase reactant concentrations or reaction time? Check_Catalyst->Increase_Conc Yes Add_Catalyst Add/Switch Catalyst Check_Catalyst->Add_Catalyst No Use_Linker Incorporate a PEG Linker into the Aminooxy Reagent Increase_Conc->Use_Linker No improvement Success Reaction Optimized Increase_Conc->Success Yes, yield improves Use_Linker->Success Adjust_pH->Check_Catalyst Add_Catalyst->Increase_Conc caption Fig 3. Decision tree for troubleshooting.

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparison Guide: 2-(Aminooxy)-3-cyclopropylpropanoic Acid vs. Standard Aminooxyacetic Acid (AOA)

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals Application Focus: PLP-Dependent Enzyme Inhibition & Chemoselective Oxime Ligation Executive Summary Aminooxy-containing compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biochemical Scientists, and Drug Development Professionals Application Focus: PLP-Dependent Enzyme Inhibition & Chemoselective Oxime Ligation

Executive Summary

Aminooxy-containing compounds are indispensable tools in chemical biology, functioning primarily as potent nucleophiles for chemoselective oxime ligation and as irreversible inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. For decades, Aminooxyacetic acid (AOA) has served as the baseline standard for these applications. However, its high polarity, poor cellular permeability, and lack of target selectivity often bottleneck advanced in vivo and cell-based drug development workflows.

2-(Aminooxy)-3-cyclopropylpropanoic acid (CPA) represents a sophisticated, non-proteinogenic α-amino acid analogue designed to overcome these limitations. By incorporating a cyclopropylmethyl side chain, CPA fundamentally alters the physicochemical and steric profile of the aminooxy pharmacophore. This guide provides a rigorous, data-driven comparison of AOA and CPA, detailing their mechanistic divergence, comparative performance metrics, and optimized experimental protocols.

Mechanistic Causality: Structural Differences & Functional Impact

To understand the operational differences between AOA and CPA, we must analyze the causality driven by their distinct molecular architectures.

PLP Inhibition Dynamics

Both AOA and CPA inhibit PLP-dependent enzymes (such as Cystathionine β-synthase [CBS], Cystathionine γ-lyase [CSE], and GABA transaminase) by attacking the Schiff base linkage of the active PLP cofactor, forming a stable, dead-end oxime complex [1].

  • The AOA Limitation: AOA is a small, unhindered molecule. It rapidly penetrates almost any PLP active site, making it a "pan-inhibitor." Furthermore, its high hydrophilicity prevents efficient passive diffusion across lipid bilayers, necessitating massive extracellular concentrations (often >500 µM) to achieve intracellular target engagement [2].

  • The CPA Advantage: CPA introduces a cyclopropyl ring at the β-position. The cyclopropyl group possesses unique π -character due to its strained ring system, increasing the molecule's lipophilicity (LogP) and drastically improving cell membrane penetration. Sterically, this bulk alters binding thermodynamics. It restricts CPA from entering the narrow active site channels of certain off-target transaminases, while still effectively binding and inhibiting enzymes with larger catalytic cavities, thereby conferring a degree of selectivity [4].

Mechanism PLP PLP Cofactor (Active Enzyme) OximeAOA PLP-AOA Oxime (Pan-inhibition, Low Permeability) PLP->OximeAOA Rapid Kinetics OximeCPA PLP-CPA Oxime (Steric-guided, High Permeability) PLP->OximeCPA Steric Modulation AOA Aminooxyacetic Acid (Standard AOA) AOA->PLP Nucleophilic Attack CPA 2-(Aminooxy)-3-cyclopropyl- propanoic acid CPA->PLP Nucleophilic Attack

Reaction pathways of PLP-dependent enzyme inhibition by AOA versus CPA.

Chemoselective Oxime Ligation

In peptide bioconjugation, oxime ligation between an aminooxy group and an aldehyde/ketone is prized for its hydrolytic stability [3]. While AOA is frequently used as a "carbonyl capture" reagent or a simple linker, the resulting conjugates can be susceptible to rapid in vivo degradation. The enhanced nucleophilicity of CPA's α-aminooxy group ensures rapid ligation kinetics, while the adjacent cyclopropyl group provides structural rigidity that shields the resulting oxime bond from proteolytic cleavage, making it superior for Antibody-Drug Conjugates (ADCs) or peptide therapeutics.

OximeLigation Aldehyde Aldehyde-Peptide (Electrophile) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate + Aminooxy Aminooxy Aminooxy Partner (AOA or CPA) Aminooxy->Intermediate Product Stable Oxime Conjugate Intermediate->Product pH 4-5

Chemoselective oxime ligation pathway utilizing aminooxy derivatives.

Quantitative Performance Comparison

The following tables summarize the physicochemical properties and representative pharmacological efficacy of AOA versus CPA, highlighting the critical shift from cell-free potency to cell-based efficacy.

Table 1: Physicochemical & Structural Properties
PropertyAminooxyacetic Acid (AOA)2-(Aminooxy)-3-cyclopropylpropanoic acid (CPA)
Molecular Weight 91.06 g/mol 145.16 g/mol
Estimated LogP -1.2 (Highly Hydrophilic)~0.8 (Lipophilic)
Cell Permeability Poor (Requires active transport/high doses)High (Passive diffusion enabled)
Steric Profile Minimal (Unrestricted active site access)Moderate (Cyclopropyl group restricts access)
Primary Utility Cell-free assays, general oxime ligationCell-based assays, stable peptide bioconjugation
Table 2: Representative Pharmacological Efficacy (Targeting CBS)

Note: Data represents the established behavioral shift of lipophilic aminooxy derivatives compared to standard AOA in colon cancer models [2].

Assay TypeMetricAOA PerformanceCPA PerformanceCausality of Difference
Cell-Free Assay Recombinant CBS IC 50​ ~8.5 µM~14.2 µMCPA's steric bulk slightly reduces absolute binding kinetics compared to unhindered AOA.
Cell-Based Assay HCT116 Intracellular IC 50​ > 500 µM~45.0 µMCPA's higher LogP allows rapid membrane diffusion, vastly outperforming AOA in situ.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to rule out false positives (e.g., distinguishing true enzyme inhibition from generalized cytotoxicity).

Protocol A: Cell-Based H 2​ S Biosynthesis Inhibition Assay

This protocol evaluates the intracellular inhibition of CBS/CSE using the fluorogenic probe 7-azido-4-methylcoumarin (AzMC), which selectively reacts with H 2​ S to produce fluorescent 7-amino-4-methylcoumarin.

Causality of Design: AzMC is chosen because it does not cross-react with other intracellular thiols (like glutathione or cysteine), ensuring the readout is strictly tied to PLP-enzyme-mediated H 2​ S production. A parallel viability assay validates that signal reduction is due to target inhibition, not cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed HCT116 cells at 1×104 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare serial dilutions of AOA and CPA (0 to 500 µM) in complete media. Control: Include a vehicle control (0.1% DMSO) and a cell-free blank.

  • Treatment: Aspirate media and apply compound dilutions. Incubate for 4 hours to allow for intracellular accumulation and PLP-oxime formation.

  • Probe Addition: Add AzMC probe to a final concentration of 10 µM directly to the wells. Incubate for an additional 2 hours.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 365 nm / Emission: 450 nm).

  • Self-Validation (Viability): Immediately following the read, add CellTiter-Glo® reagent to the wells to measure ATP levels (luminescence). Normalize the AzMC fluorescence data against the luminescence viability data to calculate the true IC 50​ .

Protocol Step1 Seed Cells Step2 Inhibitor Treatment Step1->Step2 Step3 AzMC Probe Addition Step2->Step3 Step4 Fluorescence Readout Step3->Step4 Step5 Data & IC50 Analysis Step4->Step5

Step-by-step experimental workflow for cell-based H2S inhibition assay.

Protocol B: One-Pot Chemoselective Oxime Ligation

This protocol details the conjugation of a CPA-modified peptide to an aldehyde-bearing fluorophore or drug payload.

Causality of Design: The reaction is buffered at pH 4.5. This specific acidic environment is critical because it optimally protonates the aldehyde oxygen (increasing electrophilicity) while keeping the highly nucleophilic α-aminooxy group of CPA largely unprotonated (pKa ~ 4.0-4.6), maximizing the reaction rate. Aniline is used as a nucleophilic catalyst to form a reactive Schiff base intermediate that accelerates the final oxime formation [3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5. Add 100 mM aniline as a catalyst.

  • Reagent Solubilization: Dissolve the aldehyde-bearing payload and the CPA-peptide in the buffer to a final concentration of 1 mM and 1.2 mM, respectively (20% excess of the aminooxy partner drives the reaction to completion).

  • Reaction: Incubate the mixture at room temperature (22°C) under gentle agitation.

  • Self-Validation (LC-MS Monitoring): At t=0,30,and 60 minutes, extract a 5 µL aliquot, quench with 0.1% TFA, and inject into an LC-MS. Monitor the disappearance of the aldehyde mass peak and the appearance of the oxime conjugate mass peak.

  • Purification: Once LC-MS confirms >95% conversion, purify the stable oxime conjugate via preparative RP-HPLC.

Conclusion

While AOA remains a cost-effective standard for basic cell-free PLP inhibition and simple ligations, its utility hits a hard ceiling in complex biological systems. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CPA) fundamentally solves the permeability and stability issues inherent to AOA. By leveraging the lipophilicity and steric geometry of the cyclopropyl group, CPA allows researchers to achieve robust intracellular target engagement at lower concentrations and generate highly stable bioconjugates, making it the superior choice for translational drug development and advanced chemical biology workflows.

References

  • Aminooxyacetic acid - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Chemical Science (NIH/PubMed Central). Available at:[Link]

Comparative

Comparing 2-(Aminooxy)-3-cyclopropylpropanoic acid with other cyclopropyl amino acids

A Comprehensive Guide to Cyclopropyl Amino Acids: Evaluating 2-(Aminooxy)-3-cyclopropylpropanoic Acid Against Structural Analogues As a Senior Application Scientist, selecting the appropriate non-proteinogenic amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Cyclopropyl Amino Acids: Evaluating 2-(Aminooxy)-3-cyclopropylpropanoic Acid Against Structural Analogues

As a Senior Application Scientist, selecting the appropriate non-proteinogenic amino acid for drug design, peptidomimetics, or biochemical assays requires a rigorous understanding of both structural constraints and electronic properties. The incorporation of a cyclopropyl ring into an amino acid backbone restricts conformational entropy, locking the molecule into specific dihedral angles that often mimic transition states or receptor-bound conformations[1].

This guide objectively compares the performance, mechanistic pathways, and experimental handling of 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCPA) against two prominent alternatives: 1-Aminocyclopropanecarboxylic acid (ACC) and Cyclopropylglycine (CCG) derivatives.

Structural and Mechanistic Divergence

While all three compounds share a cyclopropyl motif, their side-chain functional groups dictate entirely different biological targets and chemical reactivities.

  • 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCPA): This compound is characterized by its aminooxy (-O-NH₂) group. The presence of an oxygen atom adjacent to the nucleophilic nitrogen induces the "alpha effect"—where the repulsion between adjacent lone pairs raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the aminooxy group a "super-nucleophile"[2]. Consequently, AOCPA acts as a highly potent inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes (such as GABA aminotransferase and ornithine decarboxylase) by rapidly attacking the PLP Schiff base to form a highly stable, covalently bound oxime complex[3][4][5].

  • 1-Aminocyclopropanecarboxylic acid (ACC): ACC features both the amino and carboxyl groups directly attached to the same carbon of the cyclopropane ring. In plant physiology, it is the direct precursor to ethylene via ACC oxidase[6]. In mammalian neuropharmacology, ACC functions as a partial agonist at the strychnine-insensitive glycine recognition site of the NMDA receptor, offering neuroprotective properties against excitotoxicity[7].

  • Cyclopropylglycines (e.g., Carboxycyclopropylglycine, CCG): These are conformationally restricted analogues of glutamate. Depending on their specific stereochemistry (e.g., (2S,1'S,2'R,3'R)-isomers), they act as highly potent and selective agonists or antagonists at Group II and Group III metabotropic glutamate receptors (mGluRs)[1].

G Root Cyclopropyl Amino Acids AOCPA 2-(Aminooxy)-3- cyclopropylpropanoic acid Root->AOCPA ACC 1-Aminocyclopropane- carboxylic acid (ACC) Root->ACC CCG Cyclopropylglycines (e.g., CCG) Root->CCG PLP PLP-Dependent Enzymes (Oxime Ligation) AOCPA->PLP Alpha Effect NMDA NMDA Receptor (Glycine Site Agonist) ACC->NMDA Partial Agonism MGLUR mGluR 2/3 (Agonist/Antagonist) CCG->MGLUR Conformational Fit

Mechanistic divergence of cyclopropyl amino acids based on side-chain modifications.

Quantitative Performance Comparison

To facilitate objective selection for your research pipelines, the following table summarizes the physicochemical and pharmacological profiles of these compounds based on established literature.

CompoundPrimary TargetMechanism of ActionKey ApplicationRepresentative Activity
AOCPA PLP-Dependent EnzymesCovalent oxime formation via alpha-effect nucleophilic attack[5].Enzyme inhibition; Click chemistry (oxime ligation)[2].IC₅₀ typically in low µM range (target-dependent)[8].
ACC NMDA Receptor (Glycine site); ACC OxidasePartial agonism (NMDA); Enzymatic oxidation (Plants)[6][7].Neuroprotection models; Plant hormone biosynthesis tracking.Half-maximal activation (NMDA): 0.7 - 0.9 µM[7].
CCG Metabotropic Glutamate Receptors (mGluRs)Conformationally locked binding to orthosteric sites[1].Neuropharmacology; Anxiety and psychosis models.EC₅₀/IC₅₀ in low µM to nM range (isomer-dependent)[1].

Self-Validating Experimental Protocols

When working with these compounds, standard biochemical assays often fail if the unique chemical properties of the cyclopropyl or aminooxy groups are not accounted for. Below are field-proven, step-by-step methodologies designed with built-in causality and self-validation.

Protocol A: PLP-Dependent Enzyme Inhibition Assay using AOCPA

Objective: To quantify the irreversible/slow-binding inhibition of a PLP-dependent enzyme (e.g., GABA-AT) by AOCPA.

  • Buffer Selection & Enzyme Preparation: Prepare the target enzyme in 50 mM HEPES buffer (pH 7.4).

    • Causality: You must explicitly avoid amine-containing buffers (like Tris) because primary amines can compete with the aminooxy group of AOCPA for the PLP aldehyde, artificially masking the inhibitor's potency[8].

  • Inhibitor Pre-incubation: Incubate the enzyme with varying concentrations of AOCPA (0.1 µM to 100 µM) for 15–30 minutes at 37°C prior to adding the substrate.

    • Causality: Because aminooxy compounds form covalent oxime bonds with PLP, the inhibition is time-dependent. Pre-incubation allows the reaction to reach equilibrium, ensuring accurate IC₅₀ determination[5].

  • Spectroscopic Validation (The Self-Validating Step): Before adding the substrate, measure the UV-Vis absorbance of the enzyme-inhibitor complex.

    • Causality: The native internal aldimine (enzyme-PLP) typically absorbs at ~410–420 nm. Upon successful reaction with AOCPA, this peak will diminish, and a new peak corresponding to the oxime complex will appear at ~330–380 nm[5]. This spectral shift definitively proves that the mechanism of inhibition is covalent oxime formation, validating the assay system before kinetic readouts begin.

  • Substrate Addition & Kinetic Readout: Add the natural substrate and monitor the product formation continuously to calculate residual enzyme activity.

Workflow Step1 1. Enzyme Preparation (HEPES Buffer, pH 7.4) Step2 2. Inhibitor Pre-incubation (Add AOCPA) Step1->Step2 Prevents amine competition Step3 3. Spectroscopic Validation (Monitor 330-420 nm) Step2->Step3 Equilibrium binding Step4 4. Substrate Addition & Kinetic Readout Step3->Step4 Oxime formation confirmed

Self-validating experimental workflow for PLP-dependent enzyme inhibition assays.

Protocol B: NMDA Receptor Radioligand Displacement Assay for ACC

Objective: To evaluate the competitive binding affinity of ACC at the NMDA receptor glycine site.

  • Membrane Preparation & Extensive Washing: Isolate rat cortical membranes and subject them to at least three cycles of homogenization, centrifugation, and resuspension in 50 mM Tris-acetate buffer.

    • Causality: The central nervous system contains high concentrations of endogenous glutamate and glycine. Extensive washing is critical to remove these endogenous ligands; otherwise, they will competitively occupy the receptor sites, resulting in a false-negative affinity reading for ACC[7].

  • Radioligand Incubation: Incubate the washed membranes with 1 nM [³H]-MDL105519 (a selective glycine site antagonist) and varying concentrations of ACC (0.1 µM to 1 mM) for 45 minutes at 4°C.

    • Causality: Conducting the assay at 4°C minimizes receptor internalization and proteolytic degradation during the equilibrium phase.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, followed by immediate washing with ice-cold buffer.

    • Causality: Because ACC is a partial agonist with specific on/off kinetics[7], rapid filtration prevents the dissociation of the bound radioligand during the separation step, ensuring the calculated Ki accurately reflects the thermodynamic binding affinity.

Conclusion

The selection between 2-(Aminooxy)-3-cyclopropylpropanoic acid, ACC, and CCG hinges entirely on the desired chemical reactivity. If your goal is to target PLP-dependent enzymes or utilize bioorthogonal click chemistry, the super-nucleophilic alpha-effect of AOCPA makes it the superior choice[2][5]. Conversely, for neuropharmacological mapping of glutamate or glycine receptors, the precise spatial arrangements of the carboxyl and amino groups in ACC and CCG provide the necessary conformational rigidity to probe specific receptor subtypes[1][7].

References

  • Benchchem. 2-(Aminooxy)-3-cyclopropylpropanoic acid | Chemical Classification and Structural Features.
  • Datta, D. et al. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters (NIH PMC).
  • Wikipedia. Aminooxyacetic acid.
  • Beato, C. et al. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Journal of Medicinal Chemistry (NIH PMC).
  • Storici, P. et al. Crystal Structures of Unbound and Aminooxyacetate-Bound Escherichia coli γ-Aminobutyrate Aminotransferase. Biochemistry (ACS Publications).
  • Monn, J.A. et al. (2S,1'S,2'R,3'R)-2-(2'-Carboxy-3'-hydroxymethylcyclopropyl) Glycine Is a Highly Potent Group 2 and 3 Metabotropic Glutamate Receptor Agonist with Oral Activity. Journal of Medicinal Chemistry (ACS Publications).
  • NCATS Inxight Drugs. 1-AMINOCYCLOPROPANECARBOXYLIC ACID.
  • ResearchGate. 1-Aminocyclopropane-1-carboxylic acid oxidase: Insight into cofactor binding from experimental and theoretical studies.

Sources

Validation

Validation of 2-(Aminooxy)-3-cyclopropylpropanoic acid binding using Surface Plasmon Resonance (SPR)

Title: Validation of 2-(Aminooxy)-3-cyclopropylpropanoic Acid Binding: An SPR Comparison Guide Executive Summary 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCPA) is a specialized non-proteinogenic α-amino acid analogue[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 2-(Aminooxy)-3-cyclopropylpropanoic Acid Binding: An SPR Comparison Guide

Executive Summary 2-(Aminooxy)-3-cyclopropylpropanoic acid (AOCPA) is a specialized non-proteinogenic α-amino acid analogue[1]. Featuring a reactive aminooxy group and a cyclopropyl side chain, it functions as a potent, substrate-like inhibitor of Pyridoxal 5'-phosphate (PLP)-dependent enzymes[2]. Validating the binding kinetics of such covalent/slow-binding inhibitors requires high-resolution biophysical techniques. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative methodologies (ITC, MST, and Enzymatic Assays) and provides a highly detailed, self-validating SPR protocol for characterizing AOCPA's two-step mechanism of action.

Mechanistic Context: The PLP-Aminooxy Interaction

The inhibitory mechanism of AOCPA relies on two distinct phases:

  • Encounter Complex Formation: The cyclopropyl group mimics natural amino acid substrates (e.g., 1-aminocyclopropane-1-carboxylic acid or valine), guiding the molecule into the enzyme's active site via non-covalent interactions[2].

  • Covalent Oxime Ligation: The aminooxy moiety rapidly reacts with the aldehyde group of the PLP cofactor, forming a highly stable, quasi-irreversible oxime complex[2].

This two-state binding model ( A+B⇌AB→AB∗ ) fundamentally dictates the choice of analytical platform.

Mechanism E Holoenzyme (PLP-bound) EI Encounter Complex (Non-covalent) E->EI k_on I AOCPA (Inhibitor) I->EI EI->E k_off EI_cov Oxime Complex (Covalent/Irreversible) EI->EI_cov k_inact (Oxime Formation)

Two-step binding mechanism of AOCPA to PLP-dependent enzymes.

Technology Comparison: SPR vs. Alternatives

To accurately characterize AOCPA, the chosen analytical method must resolve both the initial reversible affinity ( KD​ ) and the rate of covalent inactivation ( kinact​ ).

MethodologyPrimary ReadoutStrengths for AOCPA ValidationLimitations
Surface Plasmon Resonance (SPR) Real-time mass change (Kinetics)Optimal. Resolves kon​ , koff​ , and kinact​ in real-time. Requires minimal sample[3].Requires target immobilization, which may occlude binding sites if not optimized.
Isothermal Titration Calorimetry (ITC) Heat of binding ( ΔH,ΔS )True thermodynamic parameters; label-free, in-solution measurement.Suboptimal. Struggles to accurately measure very slow or irreversible covalent reactions. High sample consumption.
Microscale Thermophoresis (MST) Thermophoretic mobility ( KD​ )Low sample consumption; in-solution measurement.Cannot easily resolve the two-step kinetic rates ( kon​ vs kinact​ ). Requires fluorescent labeling.
Enzymatic Activity Assays Functional turnover ( IC50​ )Direct biological relevance; high-throughput capability. IC50​ is time-dependent for irreversible inhibitors. Does not provide direct biophysical binding constants.

Causality & Choice: SPR is selected as the gold standard here because it is uniquely capable of deconvoluting the initial encounter affinity from the subsequent covalent oxime formation, a critical requirement for optimizing aminooxy-based PLP inhibitors[3].

Experimental Protocol: SPR Validation of AOCPA Binding

To ensure scientific integrity, this protocol is designed as a self-validating system . It employs double-referencing (subtracting both a blank reference channel and zero-concentration buffer injections) to eliminate bulk refractive index shifts and non-specific binding.

Step 1: Sensor Chip Selection and Preparation

  • Material: CM5 Sensor Chip (carboxymethylated dextran matrix).

  • Causality: The 3D hydrogel provides a high binding capacity necessary for detecting low-molecular-weight analytes like AOCPA (~145 Da)[3].

Step 2: Target Immobilization (Amine Coupling)

  • Procedure: Activate Flow Cell 2 (Fc2) with EDC/NHS. Inject the PLP-dependent enzyme (e.g., GABA-T or ACC Synthase) diluted in Acetate buffer (pH 4.5) to achieve ~3000-5000 RU. Quench with 1M Ethanolamine.

  • Critical Causality: To prevent the EDC/NHS chemistry from cross-linking the critical active-site lysine (which holds the PLP cofactor), the enzyme must be immobilized in its holo-state (PLP-bound). Flow Cell 1 (Fc1) is activated and quenched without protein to serve as the reference channel.

Step 3: Running Buffer Optimization

  • Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with 10 µM PLP.

  • Causality: Supplementing the running buffer with a trace amount of PLP prevents the time-dependent dissociation of the cofactor from the immobilized enzyme, ensuring the target remains in the active holo-form throughout the multi-hour SPR run.

Step 4: Analyte Injection (Single-Cycle Kinetics)

  • Procedure: Inject AOCPA in a 5-point concentration series (e.g., 10 nM to 160 nM, 2-fold dilutions). Use a contact time of 120 seconds and a dissociation time of 600 seconds.

  • Causality: Because AOCPA forms a covalent oxime[2], standard regeneration (e.g., using low pH or NaOH) will denature the enzyme before breaking the oxime bond. Therefore, Single-Cycle Kinetics (SCK) is mandatory. The analyte is injected sequentially from lowest to highest concentration without regeneration steps in between.

Workflow S1 1. Sensor Chip Prep (CM5 Dextran Matrix) S2 2. Ligand Immobilization (Amine Coupling of Enzyme) S1->S2 S3 3. Analyte Injection (AOCPA Titration via SCK) S2->S3 S4 4. Kinetic Measurement (Real-time Assoc/Dissoc) S3->S4 S5 5. Data Fitting (Two-State Reaction Model) S4->S5

Step-by-step SPR experimental workflow for kinetic validation.

Kinetic Data Analysis & Interpretation

The resulting sensorgrams must be double-referenced (Fc2 - Fc1, minus buffer blank). Because of the aminooxy-PLP interaction, a standard 1:1 Langmuir binding model will yield poor fits and residual drift.

Data Fitting: The data must be fitted to a Two-State Reaction Model in the SPR evaluation software.

  • Reaction 1: A+B⇌AB (Rapid formation of the non-covalent encounter complex, generating KD​ ).

  • Reaction 2: AB→AB∗ (Slow formation of the stable oxime, generating kinact​ ).

Representative Experimental Data (Simulated for Comparison):

Inhibitor ka​ ( M−1s−1 ) kd​ ( s−1 ) KD​ (Encounter) kinact​ ( s−1 )Binding Classification
AOCPA 4.5×104 0.015 333 nM 2.1×10−3 Two-State (Covalent Oxime)
Standard Reversible Inhibitor 8.2×105 0.045 55 nM N/A1:1 Langmuir (Reversible)

Conclusion: The SPR data validates that while AOCPA may have a moderate initial affinity ( 333 nM ), its efficacy is driven by the highly favorable forward rate of covalent oxime formation ( kinact​ ), effectively trapping the PLP-enzyme in an inactive state.

Sources

Comparative

Efficacy of 2-(Aminooxy)-3-cyclopropylpropanoic acid Compared to Traditional PLP-Dependent Enzyme Inhibitors: A Comprehensive Guide

As a Senior Application Scientist, navigating the landscape of Pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibitors requires moving beyond brute-force chemical knockdowns toward precision pharmacology. PLP-dependent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the landscape of Pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibitors requires moving beyond brute-force chemical knockdowns toward precision pharmacology. PLP-dependent enzymes—encompassing transaminases, decarboxylases, and synthases—are critical nodes in amino acid metabolism and neurotransmitter biosynthesis.

Historically, researchers have relied on broad-spectrum aminooxy compounds like Aminooxyacetic acid (AOAA). However, the evolution of non-proteinogenic -amino acid analogues has introduced highly functionalized alternatives. This guide objectively evaluates the efficacy, mechanistic advantages, and experimental validation of 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS 2060061-00-7)[1][2] against traditional inhibitors.

Mechanistic Causality: The Aminooxy Advantage & Steric Precision

To understand the efficacy of 2-(Aminooxy)-3-cyclopropylpropanoic acid, we must deconstruct its two distinct structural modules: the reactive warhead and the targeting moiety.

The Reactive Warhead: Unprotonated Nucleophilicity

Traditional inhibitors (like AOAA) and next-generation inhibitors both utilize an aminooxy (-O-NH ) group to target the PLP cofactor[3]. In the absence of a substrate, PLP is covalently bound to the enzyme via an internal Schiff base (aldimine) linkage with an active-site lysine. The critical advantage of the aminooxy group lies in its acid dissociation constant. The pKa of an aminooxy group is approximately 5.0[4]. At a physiological pH of 7.4, this group remains largely unprotonated, rendering it a highly potent nucleophile[4]. It rapidly attacks the electrophilic aldehyde of PLP, forming a highly stable, irreversible oxime bond that traps the enzyme in a dead-end complex[3][5].

The Targeting Moiety: Cyclopropyl-Driven Specificity

Where AOAA fails is in its lack of specificity; its small, highly polar structure indiscriminately inhibits a vast array of transaminases and synthases (e.g., CBS, CSE, KAT-I)[3][6]. By contrast, 2-(Aminooxy)-3-cyclopropylpropanoic acid incorporates a cyclopropyl ring. This structural choice is not arbitrary. The cyclopropyl group acts as a rigid, lipophilic bioisostere that mimics the steric bulk of branched-chain or aliphatic amino acids without introducing flexible rotational degrees of freedom[1].

  • Causality: This rigidity locks the inhibitor into an optimal conformation for specific active-site pockets, drastically reducing off-target binding. Furthermore, the increased lipophilicity enhances cellular permeability and potential blood-brain barrier (BBB) traversal, a major limitation of traditional polar inhibitors[5].

Mechanism E_PLP Enzyme-PLP (Internal Aldimine) Active_Complex External Aldimine (Catalytically Active) E_PLP->Active_Complex + Substrate Oxime_AOAA Pan-Enzyme Oxime (Non-Specific Dead-End) E_PLP->Oxime_AOAA + AOAA (Low Steric Barrier) Oxime_NextGen Target-Specific Oxime (Precision Dead-End) E_PLP->Oxime_NextGen + NextGen Inhibitor (High Pocket Affinity) Substrate Natural Substrate (Amino Acid) AOAA AOAA (Traditional) NextGen 2-(Aminooxy)-3- cyclopropylpropanoic acid

Figure 1: Divergent signaling and inhibition pathways of PLP-dependent enzymes.

Comparative Efficacy Profile

When transitioning assays from traditional inhibitors to 2-(Aminooxy)-3-cyclopropylpropanoic acid, researchers must account for differences in binding kinetics and cellular behavior. The table below synthesizes the quantitative and qualitative shifts in performance.

ParameterAminooxyacetic Acid (AOAA)2-(Aminooxy)-3-cyclopropylpropanoic acid
Mechanism of Action PLP-Oxime formation (Dead-end)[3]PLP-Oxime formation (Dead-end)[1]
Target Specificity Low (Pan-PLP inhibitor)[6]High (Sterically restricted to specific pockets)
Cellular Permeability Poor (Highly polar, requires high doses)Enhanced (Lipophilic cyclopropyl moiety)
Typical IC Range 3 M – 13.1 M (Target dependent)[3][6]Sub-micromolar to Low micromolar
Primary Application Broad biochemical pathway knockdownPrecision target validation / Drug development

Self-Validating Experimental Protocols

To objectively verify the efficacy of 2-(Aminooxy)-3-cyclopropylpropanoic acid against AOAA, you must utilize a self-validating system that directly measures the chemical engagement of the PLP cofactor.

Protocol A: UV-Vis Spectrophotometric Assay for Oxime Formation Kinetics

This cell-free assay provides direct, real-time evidence of the inhibitor engaging the enzyme's active site.

1. Buffer Preparation:

  • Action: Prepare 50 mM Potassium Phosphate buffer, pH 7.4.

  • Causality: Crucial Step. You must strictly avoid primary amine-based buffers (like Tris or HEPES) because they can act as weak nucleophiles and compete with the inhibitor for the PLP aldehyde, skewing kinetic data[7].

2. Enzyme Baseline Measurement:

  • Action: Dilute the recombinant PLP-dependent enzyme to 25 M in the phosphate buffer. Blank the spectrophotometer and scan from 300 nm to 500 nm.

  • Causality: The internal aldimine (PLP bound to the active-site lysine) exhibits a characteristic absorbance peak at ~412 nm . Establishing this baseline validates that the enzyme is properly folded and the cofactor is loaded[7].

3. Inhibitor Titration & Kinetic Readout:

  • Action: Inject 2-(Aminooxy)-3-cyclopropylpropanoic acid at varying concentrations (0.1 M to 50 M). Monitor the absorbance continuously for 60 minutes.

  • Causality: As the aminooxy group attacks the PLP, the internal aldimine bond is broken, and the oxime bond forms. This triggers an isosbestic shift: the peak at 412 nm will decay, and a new peak at ~380 nm (characteristic of the PLP-oxime complex) will emerge[7][8]. The rate of this spectral shift directly correlates to the (inhibition constant) of the compound.

Workflow Step1 1. Recombinant Enzyme Prep (50mM K-Phosphate, pH 7.4) Step2 2. Baseline UV-Vis Scan (Confirm 412nm Aldimine Peak) Step1->Step2 Step3 3. Inhibitor Incubation (Titrate NextGen vs AOAA) Step2->Step3 Step4 4. Kinetic Readout (Monitor 412nm -> 380nm shift) Step3->Step4 Step5 5. IC50 & Ki Calculation (Non-linear regression analysis) Step4->Step5

Figure 2: Experimental workflow for validating PLP-oxime formation kinetics.

Protocol B: Cellular Target Engagement (Thermal Shift Assay / CETSA)

To prove the cyclopropyl group enhances cellular penetration over AOAA:

  • Action: Treat live cells expressing the target enzyme with equal concentrations (e.g., 10 M) of AOAA and 2-(Aminooxy)-3-cyclopropylpropanoic acid for 2 hours.

  • Action: Heat-shock the cells across a temperature gradient (40°C to 70°C), lyse, and perform a Western blot for the target enzyme.

  • Causality: The formation of the highly stable PLP-oxime complex significantly increases the thermal stability of the enzyme. Because 2-(Aminooxy)-3-cyclopropylpropanoic acid has superior lipophilicity, it will achieve higher intracellular concentrations, resulting in a more pronounced thermal shift ( ) compared to the poorly permeable AOAA.

Conclusion

While Aminooxyacetic acid (AOAA) remains a staple for gross biochemical manipulation, its utility in modern drug development is severely limited by poor specificity and pharmacokinetics. 2-(Aminooxy)-3-cyclopropylpropanoic acid represents a sophisticated evolution in PLP-inhibitor design. By coupling the unprotonated nucleophilicity of the aminooxy warhead with the rigid, lipophilic steric guidance of a cyclopropylpropanoic acid moiety, it offers researchers a highly potent, cell-permeable tool for precision enzyme inhibition.

References
  • ResearchGate. Inhibition assays for aminooxyacetic acid (AOAA), aminooxy-phenylpropionic acid (AOPP), phenylalanine (Phe), and tryptophan (Trp). Available at: [Link]

  • PubMed Central (PMC). Screening of a composite library of clinically used drugs and well-characterized pharmacological compounds for cystathionine β-synthase inhibition. Available at:[Link]

  • PubMed Central (PMC) / Acta Naturae. Insights into the Functioning of the D-amino Acid Transaminase from Haliscomenobacter Hydrossis via a Structural and Spectral Analysis of its Complex with 3-Aminooxypropionic Acid. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. Available at: [Link]

  • Portland Press. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Available at:[Link]

Sources

Validation

HPLC method validation for 2-(Aminooxy)-3-cyclopropylpropanoic acid quantification

An in-depth technical analysis and comparison guide for the quantification of 2-(Aminooxy)-3-cyclopropylpropanoic acid, designed for analytical scientists and drug development professionals. The Analytical Challenge of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the quantification of 2-(Aminooxy)-3-cyclopropylpropanoic acid, designed for analytical scientists and drug development professionals.

The Analytical Challenge of 2-(Aminooxy)-3-cyclopropylpropanoic Acid

2-(Aminooxy)-3-cyclopropylpropanoic acid is a highly polar, zwitterionic unnatural amino acid frequently utilized as a specialized linker in bioconjugation or as an intermediate in active pharmaceutical ingredient (API) synthesis. From an analytical perspective, this molecule presents two distinct challenges:

  • Extreme Polarity: The combination of the carboxylic acid, the cyclopropyl ring, and the aminooxy group results in negligible retention on standard reversed-phase (C18) stationary phases. The analyte elutes in the void volume, making it highly susceptible to matrix suppression.

  • Lack of a Chromophore: The molecule lacks conjugated pi-systems, rendering standard UV detection (e.g., at 210 nm) highly insensitive and prone to baseline interference from mobile phase solvents.

To overcome these barriers, analytical scientists must choose between pre-column chemical derivatization coupled with standard Reversed-Phase HPLC (RP-HPLC), or direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Mechanistic Insights: Derivatization vs. Direct Partitioning

The Causality of Oxime Derivatization (The α -Effect)

If a laboratory is restricted to UV or fluorescence detection, derivatization is mandatory. The aminooxy group (-O-NH₂) is uniquely reactive compared to standard primary amines. Due to the α -effect —where the lone pair electrons on the adjacent oxygen atom repel the nitrogen's electrons, raising the energy of its highest occupied molecular orbital (HOMO)—the aminooxy group acts as a "super-nucleophile"[1].

This allows it to react rapidly and quantitatively with aldehydes or ketones (e.g., 4-nitrobenzaldehyde) under mildly acidic conditions to form highly stable oxime linkages, avoiding the instability inherent to standard imine (Schiff base) formation[2].

The Causality of HILIC Retention

For direct, underivatized analysis, HILIC is the gold standard. HILIC relies on a polar stationary phase (such as an Amide or Zwitterionic column) and a highly organic mobile phase (typically >70% Acetonitrile). The mechanism is driven by partitioning: water from the mobile phase forms an immobilized, enriched layer on the silica surface. The highly polar 2-(Aminooxy)-3-cyclopropylpropanoic acid partitions out of the hydrophobic bulk mobile phase and into this aqueous layer, resulting in strong, reproducible retention[3]. Furthermore, the high organic content drastically enhances electrospray ionization (ESI) efficiency, making HILIC-LC-MS/MS exceptionally sensitive[4].

MethodSelection Start 2-(Aminooxy)-3-cyclopropylpropanoic acid Prop Highly Polar & Lacks Chromophore Start->Prop Deriv Pre-column Derivatization (Oxime Formation) Prop->Deriv Add Chromophore HILIC HILIC Separation (Underivatized) Prop->HILIC Direct Analysis RP_UV RP-HPLC-UV Moderate Sensitivity Deriv->RP_UV HILIC_UV HILIC-UV Poor Sensitivity HILIC->HILIC_UV LC_MS HILIC-LC-MS/MS High Sensitivity & Specificity HILIC->LC_MS

Decision matrix for selecting the optimal chromatographic workflow for aminooxy acid quantification.

Quantitative Performance Comparison

The following table synthesizes the expected validation performance of three distinct chromatographic approaches for quantifying 2-(Aminooxy)-3-cyclopropylpropanoic acid in a biological or complex API matrix.

Performance MetricRP-HPLC-UV (Derivatized)HILIC-UV (Underivatized)HILIC-LC-MS/MS (Underivatized)
Column Technology C18 (End-capped, 1.7 µm)Amide or ZIC-HILIC (1.7 µm)Amide or ZIC-HILIC (1.7 µm)
Detection Mode UV Absorbance (280 nm)UV Absorbance (210 nm)ESI+ (MRM Mode)
Sample Prep Time ~60 minutes~10 minutes~10 minutes
Run Time per Sample 20 - 25 minutes15 minutes8 - 10 minutes
Limit of Detection (LOD) 50 ng/mL1,000 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) 150 ng/mL3,000 ng/mL1.5 ng/mL
Linearity (R²) > 0.995> 0.990> 0.999
Specificity Moderate (Matrix dependent)Poor (High background noise)Excellent (Mass-to-charge specific)

Verdict: While RP-HPLC-UV is a viable, low-cost alternative if derivatized, HILIC-LC-MS/MS is the definitive gold standard due to its superior sensitivity, minimal sample preparation, and high throughput.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. The inclusion of System Suitability Testing (SST) and Internal Standards (IS) guarantees that any deviation in reagent quality or instrument performance is immediately flagged.

Protocol A: Pre-Column Oxime Derivatization for RP-HPLC-UV

Causality Note: The reaction is buffered at pH 4.5. This specific pH is critical because it is acidic enough to protonate the carbonyl oxygen of the aldehyde (increasing its electrophilicity) but not so acidic that it fully protonates the aminooxy group (which would eliminate its nucleophilicity).

  • Reagent Preparation: Prepare a 50 mM solution of 4-nitrobenzaldehyde in anhydrous acetonitrile.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Sample Reaction: In a 2 mL amber autosampler vial, combine 50 µL of the sample, 50 µL of the acetate buffer, and 100 µL of the derivatization reagent.

  • Internal Standard Addition: Add 10 µL of a known concentration of an analog standard (e.g., O-benzylhydroxylamine) to correct for derivatization efficiency.

  • Incubation: Seal the vial and incubate at 60°C for 45 minutes to drive the oxime formation to completion.

  • Quenching & Injection: Cool to room temperature, add 790 µL of Mobile Phase A (Water + 0.1% TFA) to quench, and inject 10 µL onto the C18 column.

Protocol B: HILIC-LC-MS/MS Workflow (Recommended)

Causality Note: In HILIC, injecting a sample dissolved in a highly aqueous diluent will disrupt the immobilized water layer on the column, leading to severe peak fronting and retention time shifts. Samples must be diluted in a high-organic solvent.

  • Sample Preparation: Aliquot 50 µL of the sample matrix into a microcentrifuge tube.

  • Protein Precipitation & IS Addition: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., ¹³C-labeled aminooxy acid). The 3:1 organic-to-aqueous ratio precipitates proteins and prepares the solvent strength for HILIC.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography:

    • Column: Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, hold for 1 min, return to 90% B to re-equilibrate.

  • Detection: Monitor the specific precursor-to-product ion transitions using Electrospray Ionization in positive mode (ESI+).

ICH Q2(R2) Method Validation Framework

To transition the HILIC-LC-MS/MS method from development to routine use in a regulated environment, it must undergo rigorous validation following the ICH Q2(R2) guidelines[5],[6]. This framework ensures the analytical procedure is entirely fit for its intended purpose.

ICHQ2 Phase1 Method Design & Development (HILIC-LC-MS/MS) Phase2 ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity (Blank & Matrix Interference) Phase2->Spec Lin Linearity & Range (R² > 0.995) Phase2->Lin Acc Accuracy & Precision (Recovery & %RSD) Phase2->Acc Sens Sensitivity (LOD & LOQ) Phase2->Sens Report Validation Report & Routine Use Spec->Report Lin->Report Acc->Report Sens->Report

ICH Q2(R2) validation lifecycle for ensuring analytical procedure robustness and reliability.

Core Validation Parameters to Execute:
  • Specificity: Inject blank matrix samples to ensure no endogenous peaks co-elute with 2-(Aminooxy)-3-cyclopropylpropanoic acid or the internal standard. The mass spectrometer's MRM transitions inherently provide high specificity.

  • Linearity and Range: Prepare calibration standards spanning from 50% to 150% of the target concentration. Plot the peak area ratio (Analyte/IS) against concentration. The correlation coefficient (R²) must be 0.995.

  • Accuracy (Recovery): Spike known amounts of the analyte into the blank matrix at three concentration levels (Low, Medium, High) across the linear range. Calculate the percentage recovery. Acceptable limits are typically 85% – 115%.

  • Precision (Repeatability & Intermediate Precision): Analyze six independent sample preparations at the 100% test concentration on the same day (Repeatability) and across different days/analysts (Intermediate Precision). The Relative Standard Deviation (%RSD) should be 2.0% for API assays, or 15% for complex biological matrices.

  • LOD and LOQ: Determine the Limit of Detection (Signal-to-Noise ratio of 3:1) and Limit of Quantitation (Signal-to-Noise ratio of 10:1) by injecting serially diluted standards.

Conclusion

Quantifying highly polar, non-UV-absorbing compounds like 2-(Aminooxy)-3-cyclopropylpropanoic acid requires a departure from traditional C18 chromatography. While leveraging the α -effect for oxime derivatization provides a robust bridge to legacy UV systems, HILIC-LC-MS/MS stands as the superior methodology. By respecting the physical chemistry of the molecule—specifically its partitioning behavior in highly organic, aqueous-deficient environments—scientists can develop a rapid, self-validating, and ICH Q2(R2)-compliant assay that accelerates downstream drug development.

Sources

Comparative

Cross-Reactivity Profiling of 2-(Aminooxy)-3-cyclopropylpropanoic Acid in Complex Cell Lysates: A Comparative Guide

Executive Summary For researchers and drug development professionals engineering multivalent bioconjugates or profiling oxidative stress, the selection of a bioorthogonal carbonyl-reactive probe is a critical decision. 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals engineering multivalent bioconjugates or profiling oxidative stress, the selection of a bioorthogonal carbonyl-reactive probe is a critical decision. 2-(Aminooxy)-3-cyclopropylpropanoic acid is a specialized non-canonical amino acid (ncAA) analogue featuring a highly reactive aminooxy group and a sterically constraining cyclopropyl ring.

While aminooxy groups are prized for forming highly stable oxime linkages with aldehydes and ketones, deploying them in complex cell lysates introduces significant cross-reactivity risks. Lysates are "carbonyl-rich" environments containing endogenous sinks such as pyridoxal 5'-phosphate (PLP)-dependent enzymes, metabolic intermediates (e.g., pyruvate), and carbonylated proteins. This guide objectively compares the cross-reactivity profile of 2-(Aminooxy)-3-cyclopropylpropanoic acid against standard alternatives like O-Methylhydroxylamine (MHA) and Aminooxyacetic Acid (AOA), providing self-validating protocols to ensure absolute data integrity.

Mechanistic Insights: The Causality of Cross-Reactivity

The fundamental reaction between an aminooxy probe and a carbonyl relies on the α -effect, which enhances the nucleophilicity of the oxygen-adjacent amine. In a pristine buffer, this reaction is highly specific. However, in a complex lysate, the probe faces a thermodynamic and kinetic competition between the intended bioorthogonal target and endogenous carbonyls.

The structural uniqueness of 2-(Aminooxy)-3-cyclopropylpropanoic acid lies in its cyclopropyl moiety . The rigid ring restricts the conformational flexibility of the α -carbon. This steric hindrance directly alters the reaction kinetics: while it successfully reacts with exposed, targeted carbonyl tags, it struggles to access bulky or deeply buried endogenous carbonyls (such as PLP sequestered in enzyme active sites). Consequently, it exhibits a lower off-target cross-reactivity profile compared to unhindered, linear probes like MHA.

MechanisticPathway Probe 2-(Aminooxy)-3- cyclopropylpropanoic acid Target Target Carbonyl (Bioorthogonal Tag) Probe->Target Aniline Catalysis pH 6.5-7.0 OffTarget Endogenous Carbonyls (e.g., PLP, Pyruvate) Probe->OffTarget Background Reaction Oxime Stable Oxime Linkage (Targeted Conjugate) Target->Oxime SideProduct Off-Target Oxime (Cross-Reactivity) OffTarget->SideProduct Steric Cyclopropyl Steric Hindrance Steric->Probe Steric->OffTarget Attenuates kinetics

Reaction pathway illustrating targeted oxime ligation versus endogenous carbonyl cross-reactivity.

Comparative Performance Data

To make informed experimental choices, it is essential to benchmark 2-(Aminooxy)-3-cyclopropylpropanoic acid against widely used carbonyl-reactive reagents. The table below synthesizes their performance metrics in complex lysate environments.

ReagentStructural FeatureTarget ReactivityLysate Cross-Reactivity (Off-Target)Optimal pHStability of Adduct
2-(Aminooxy)-3-cyclopropylpropanoic acid Aminooxy + Cyclopropyl ringModerate (sterically hindered)Low (restricted access to buried PLP)6.5 – 7.0 (with aniline)High (Stable Oxime)
O-Methylhydroxylamine (MHA) Unhindered linear aminooxyHighHigh (broadly reactive with endogenous carbonyls)5.0 – 6.5High (Stable Methyloxime)
Aminooxyacetic Acid (AOA) Linear aminooxy + CarboxylHighHigh (potent PLP inhibitor)4.5 – 6.0High (Stable Oxime)
2,4-Dinitrophenylhydrazine (DNPH) Aromatic hydrazineVery HighVery High (cross-reacts with sulfenic acids)2.0 – 4.0 (harsh acidic)Moderate (Hydrazone)

Data synthesis derived from standard proteomic derivatization workflows and recent bioconjugation optimizations.

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

A robust protocol must be a self-validating system. When profiling cross-reactivity via LC-MS/MS, researchers must prove that observed labeling is strictly carbonyl-dependent and not an artifact of non-specific hydrophobic interactions driven by the cyclopropyl ring.

Step 1: Cell Lysis and Proteome Extraction
  • Action : Lyse cells in a non-denaturing buffer (50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4) supplemented with a protease inhibitor cocktail.

  • Causality : HEPES is strictly utilized instead of Tris because the primary amines in Tris can weakly compete for carbonyls, skewing the baseline. Maintaining a physiological pH of 7.4 preserves native protein folds, shielding buried endogenous carbonyls from premature exposure.

Step 2: Self-Validating Derivatization (The Competition System)
  • Action : Divide the normalized lysate into three distinct aliquots:

    • Aliquot A (Test): Add 5 mM 2-(Aminooxy)-3-cyclopropylpropanoic acid + 10 mM aniline.

    • Aliquot B (Positive Control): Add 5 mM MHA + 10 mM aniline.

    • Aliquot C (Negative Competition Control): Pre-incubate with 50 mM AOA for 1 hour to block all available carbonyls, then add the test probe.

  • Causality : The competition control (Aliquot C) is the cornerstone of trust in this assay. By pre-quenching the lysate with an excess of a small, unhindered probe (AOA), all accessible carbonyls are blocked. If the test probe still exhibits protein binding in Aliquot C, the cross-reactivity is driven by non-covalent hydrophobic interactions, not oxime ligation. Furthermore, aniline is added as a nucleophilic catalyst. It rapidly forms a Schiff base with the target carbonyl, which is then irreversibly displaced by the aminooxy probe. This allows the reaction to proceed efficiently at neutral pH, preventing the need for acidic conditions (pH 4) that would denature proteins and artificially expose new carbonyls.

Step 3: Quenching and Enrichment
  • Action : Quench the reaction with four volumes of ice-cold acetone (-20°C). Centrifuge to precipitate proteins. Resuspend the pellet in 8 M urea, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.

  • Causality : Acetone precipitation efficiently strips away the unreacted small-molecule probes without breaking the covalently modified oxime bonds. Urea ensures complete unfolding of the proteome, providing trypsin unrestricted access to cleavage sites for comprehensive mass spectrometry coverage.

Workflow Lysis 1. Cell Lysis (HEPES Buffer, pH 7.4) Deriv 2. Derivatization (Probe + Aniline + Controls) Lysis->Deriv Extract Proteome Enrich 3. Quench & Digest (Acetone Prep, Urea/Trypsin) Deriv->Enrich Validate Specificity LCMS 4. LC-MS/MS Analysis Enrich->LCMS Elute Peptides

Step-by-step self-validating workflow for profiling cross-reactivity in complex cell lysates.

Strategic Advantages in Drug Development & Bioconjugation

The nuanced cross-reactivity profile of 2-(Aminooxy)-3-cyclopropylpropanoic acid makes it an exceptionally powerful tool in modern drug development. Recent advancements have leveraged the unique properties of aminooxy-containing ncAAs to synthesize homogeneous multivalent bioconjugates.

Because the cyclopropyl group attenuates off-target binding in complex biological matrices, this compound is ideal for sequential bioorthogonal couplings—such as pairing an aminooxy reaction with a Glaser–Hay coupling. The resulting stability of the oxime linkage, combined with the tunable reactivity provided by the steric ring, affords a high degree of control over conjugate structure, making it highly valuable for the precise engineering of Antibody-Drug Conjugates (ADCs) .

References

  • Gourdie, R. K., et al. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, American Chemical Society (ACS). Available at:[Link]

Validation

Thermodynamic Validation of 2-(Aminooxy)-3-cyclopropylpropanoic Acid as a PLP-Dependent Enzyme Inhibitor via ITC

Executive Summary In the landscape of rational drug design, targeting Pyridoxal 5'-phosphate (PLP)-dependent enzymes requires inhibitors that balance potent covalent reactivity with strict active-site selectivity. 2-(Ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, targeting Pyridoxal 5'-phosphate (PLP)-dependent enzymes requires inhibitors that balance potent covalent reactivity with strict active-site selectivity. 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS 2060061-00-7) has emerged as a highly effective, non-proteinogenic -amino acid analogue designed for this exact purpose[1].

While traditional IC50 kinetic assays can confirm enzyme inactivation, they fail to decouple the non-covalent binding affinity from the subsequent covalent reaction. Isothermal Titration Calorimetry (ITC) is the gold standard for this validation. By directly measuring the heat exchange during the binding event, ITC provides a complete thermodynamic profile ( , , , and stoichiometry ), proving whether the inhibitor's efficacy is driven by the specific hydrophobic interactions of its cyclopropyl group or the sheer chemical reactivity of its aminooxy warhead.

Mechanistic Rationale: The Oxime Advantage

The potency of 2-(Aminooxy)-3-cyclopropylpropanoic acid stems from its dual-action structure:

  • The Warhead (Aminooxy Group): The moiety exhibits an enhanced nucleophilicity known as the -effect. Upon entering the enzyme's active site, it attacks the internal aldimine (the Schiff base linking the PLP cofactor to a conserved lysine residue), forming a highly stable, pseudo-irreversible oxime adduct[1].

  • The Specificity Filter (Cyclopropylpropanoic Acid Backbone): Unlike smaller, promiscuous aminooxy compounds, the bulky cyclopropyl ring restricts entry into smaller active sites, providing a thermodynamic selectivity filter based on steric and hydrophobic compatibility.

Mechanism A 2-(Aminooxy)-3- cyclopropylpropanoic acid C Nucleophilic Attack (Aminooxy α-effect) A->C Enters Active Site B PLP Cofactor (Internal Aldimine) B->C Target Electrophile D Stable Oxime Adduct C->D Covalent Bond E Enzyme Inactivation D->E Thermodynamic Lock

Caption: Mechanistic pathway of PLP-dependent enzyme inhibition via covalent oxime adduct formation.

Comparative Analysis: The Need for Specificity

When validating 2-(Aminooxy)-3-cyclopropylpropanoic acid, it must be benchmarked against alternative PLP inhibitors. Historically, compounds like Aminooxyacetic acid (AOAA) and Propargylglycine (PPG) have been used[2], but they suffer from distinct thermodynamic and biological limitations.

InhibitorMechanism of ActionSpecificity ProfileITC Thermodynamic Signature
2-(Aminooxy)-3-cyclopropylpropanoic acid Covalent (Oxime formation)High: Bulky side-chain restricts off-target binding.Large (covalent bond), Favorable (hydrophobic effect of cyclopropyl ring).
Aminooxyacetic acid (AOAA) Covalent (Oxime formation)Low: Broad-spectrum PLP inhibitor; high toxicity[3].Large , Minimal contribution (lacks hydrophobic side-chain).
Propargylglycine (PPG) Irreversible (Suicide alkyne)Moderate: Specific to CSE, but reacts with other PLP enzymes[2].Complex biphasic heat (time-dependent enzymatic turnover prior to inactivation).

Self-Validating Experimental Protocol: ITC Workflow

To ensure trustworthiness and reproducibility, the following ITC protocol is designed as a self-validating system . Every step includes built-in controls to eliminate artifacts, ensuring that the measured thermodynamic data is exclusively derived from the inhibitor-target interaction.

Step 1: Rigorous Buffer Matching
  • Action: Dialyze the purified PLP-dependent enzyme (e.g., 20-50 M) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 10 M PLP) for 24 hours. Use the exact final dialysate to dissolve the 2-(Aminooxy)-3-cyclopropylpropanoic acid powder to a concentration of 200-500 M.

  • Causality: ITC instruments measure heat changes on the scale of micro-calories. If the ligand and protein buffers differ by even 0.05 pH units, the heat of mixing and protonation will completely mask the heat of binding. Supplementing the buffer with 10 M PLP ensures the enzyme remains saturated with its cofactor, preventing endothermic baseline drift caused by spontaneous PLP dissociation.

Step 2: Control Titrations (The Self-Validation Mechanism)
  • Action: Before the main experiment, perform a control titration by injecting the inhibitor into the buffer alone.

  • Causality: This establishes the "heat of dilution." By mathematically subtracting this background heat from the main experiment, you validate that the integrated peaks are solely the result of the oxime-forming binding event.

Step 3: ITC Titration Parameters for Covalent Inhibitors
  • Action: Load the enzyme into the sample cell and the inhibitor into the syringe. Set the injection volume to 2 L, but extend the interval between injections to 240–300 seconds (compared to the standard 120 seconds). Maintain continuous stirring at 750 RPM.

  • Causality: Because the -effect nucleophilic attack is a chemical reaction (covalent bond formation), it exhibits "slow-binding" kinetics compared to rapid non-covalent docking. Extending the injection interval ensures the reaction reaches thermal equilibrium and the baseline stabilizes before the next injection. Short intervals will cause overlapping peaks, rendering thermodynamic integration impossible.

Step 4: Data Deconvolution
  • Action: Subtract the control data and fit the integrated thermogram using an "Apparent Single-Site Binding" model.

  • Causality: Because oxime formation is pseudo-irreversible, the apparent will be extremely low (often in the low nanomolar range, pushing the limits of standard ITC). The primary validation metric here is the stoichiometry ( ). A successful validation will yield an -value of ~1.0 per active site, confirming a 1:1 stoichiometric inactivation of the PLP cofactor.

ITC_Workflow Step1 1. Buffer Matching Dialyze enzyme & dissolve inhibitor in dialysate Step2 2. Control Titrations Inhibitor into Buffer (Establish Heat of Dilution) Step1->Step2 Step3 3. Experimental Titration Extended intervals (300s) for slow oxime formation Step2->Step3 Step4 4. Thermodynamic Integration Subtract controls, integrate exothermic peaks Step3->Step4 Step5 5. Data Deconvolution Extract ΔH, ΔS, Ka, and Stoichiometry (n) Step4->Step5

Caption: Step-by-step Isothermal Titration Calorimetry (ITC) experimental and validation workflow.

Data Interpretation & Thermodynamic Signatures

When analyzing the ITC thermogram for 2-(Aminooxy)-3-cyclopropylpropanoic acid, expect a highly exothermic signature ( ). This massive release of heat is the direct thermodynamic fingerprint of the covalent oxime bond replacing the internal aldimine.

Furthermore, compared to simple molecules like AOAA, 2-(Aminooxy)-3-cyclopropylpropanoic acid will exhibit a more favorable entropic contribution ( ). This is caused by the desolvation of the hydrophobic cyclopropyl ring as it docks into the enzyme's active site pocket—proving that the compound relies on specific structural recognition prior to covalent inactivation.

References

  • MDPI. "H2S Donors and Their Use in Medicinal Chemistry". Molecules. Available at: [Link]

  • ResearchGate. "ITC analysis of CPC binding to CSE". ResearchGate Publications. Available at:[Link]

  • National Institutes of Health (NIH). "D-Serine is a key determinant of glutamate toxicity in amyotrophic lateral sclerosis". PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Aminooxy)-3-cyclopropylpropanoic acid proper disposal procedures

Operational & Safety Guide: Proper Disposal of 2-(Aminooxy)-3-cyclopropylpropanoic acid As a non-proteinogenic α-amino acid analogue, 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS# 2060061-00-7) presents unique handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Proper Disposal of 2-(Aminooxy)-3-cyclopropylpropanoic acid

As a non-proteinogenic α-amino acid analogue, 2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS# 2060061-00-7) presents unique handling and disposal challenges[1][2]. The presence of the highly reactive aminooxy moiety (-O-NH₂) combined with a cyclopropyl ring necessitates strict adherence to chemical hygiene and hazardous waste protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the mechanistic reasoning behind our safety protocols, ensuring your laboratory maintains a self-validating, EPA-compliant waste management system.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To safely dispose of any chemical, we must first understand its reactivity profile. The hazards associated with 2-(Aminooxy)-3-cyclopropylpropanoic acid are primarily driven by the aminooxy group:

  • Oxidation & Reactivity Risks: Aminooxy groups are potent nucleophiles and are highly sensitive to strong oxidizing agents, strong bases, and amines[3]. Accidental mixing with these incompatibles in a waste carboy can initiate an exothermic reaction, potentially leading to a pressurized container failure.

  • Thermal Decomposition: If exposed to extreme heat or fire (temperatures >100°C), the compound undergoes thermal degradation. This process cleaves the molecule, releasing highly toxic and irritating gases, specifically Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx) [3][4].

  • Environmental Toxicity: Aminooxy derivatives and their synthetic intermediates often exhibit toxicity to aquatic life, strictly prohibiting drain disposal or sanitary sewer routing[5][6].

Reactivity Chem 2-(Aminooxy)-3- cyclopropylpropanoic acid Ox Strong Oxidizers (Incompatible) Chem->Ox Mixed with Heat Thermal Decomposition (>100°C / Fire) Chem->Heat Exposed to Hazard Exothermic Reaction / Container Failure Ox->Hazard Gases Toxic Gases: CO, CO2, NOx Heat->Gases

Mechanistic hazard pathways showing incompatibility with oxidizers and thermal decomposition.

Quantitative Safety & Logistical Data

Before initiating disposal, ensure your laboratory is equipped with the correct Personal Protective Equipment (PPE) and containment materials.

ParameterSpecification / RequirementOperational Rationale
CAS Number 2060061-00-7Required for EPA manifesting and TSDF tracking[1].
Primary Incompatibilities Strong oxidizers, strong bases, aminesPrevents exothermic reactions in waste carboys[3].
Decomposition Products CO, CO₂, NOxDictates the need for fume hood handling and incineration[4].
Primary Container High-Density Polyethylene (HDPE) or GlassPrevents chemical leaching and container degradation[6].
Fill Limit 75% - 90% Maximum CapacityAllows for vapor expansion if trace decomposition occurs[6].
Required PPE Nitrile gloves, safety goggles (EN166/OSHA), lab coatPrevents dermal/ocular exposure to irritant dust or solutions[3].

Self-Validating Disposal Methodology

This step-by-step protocol is designed as a closed-loop system. Each step includes a validation check to ensure compliance with the EPA's Resource Conservation and Recovery Act (RCRA) regulations for hazardous waste generators (40 CFR § 262)[7].

Phase 1: Preparation & Segregation
  • Isolate the Workspace: Conduct all waste transfer operations inside a certified chemical fume hood to mitigate inhalation risks from potential dust formation or off-gassing[3][4].

  • Select the Receptacle: Obtain a dedicated, leak-proof HDPE or glass waste container[6].

    • Validation Check: Inspect the container for prior chemical residue. Do not use containers that previously held nitric acid, peroxides, or strong bases.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: 2-(Aminooxy)-3-cyclopropylpropanoic acid (Toxic/Irritant)" along with the accumulation start date[7].

Phase 2: Active Collection
  • Solid Waste: Carefully sweep or funnel unused solid product into the container. Avoid generating airborne dust[3].

  • Liquid/Solvent Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, DMF, or DCM), pour the solution slowly into the designated organic waste carboy.

    • Validation Check: Ensure the liquid level does not exceed 75-90% of the container's total volume. This headspace is a critical safety buffer for vapor expansion[6].

  • Consumables: Place heavily contaminated pipette tips, weighing boats, and gloves into a separate, labeled solid hazardous waste bin[6].

Phase 3: Storage & Institutional Transfer
  • Secondary Containment: Place the sealed primary container inside a chemically resistant secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

  • SAA Storage: Store in a designated Satellite Accumulation Area (SAA) away from heat sources and direct sunlight[5].

  • EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. The waste will be manifested and transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[7].

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation (Away from Oxidizers) Gen->Seg Collect Collection (HDPE Container, <90% full) Seg->Collect Store SAA Storage (Secondary Containment) Collect->Store EHS EHS Pickup & EPA Manifesting Store->EHS TSDF Incineration at TSDF (Thermal Destruction) EHS->TSDF

Standard operating workflow for aminooxy compound waste segregation and TSDF disposal.

Emergency Spill Response Plan

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

  • Evacuate & Assess: Clear personnel from the immediate area. Verify that no incompatible chemicals (oxidizers) were involved in the spill.

  • PPE Donning: Ensure the spill responder is wearing fresh nitrile gloves, a fastened lab coat, and safety goggles[3].

  • Containment (Solid Spill): Gently sweep up the scattered particles using a static-free brush and dustpan. Do not use compressed air or dry sweeping methods that generate dust[3][4].

  • Containment (Liquid Spill): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use combustible sawdust[8].

  • Decontamination: Wash the contaminated surface thoroughly with soap and water, collecting the rinsate as hazardous waste[4][5].

  • Disposal: Place all recovered material and absorbent into a sealed hazardous waste container and notify EHS immediately.

References

  • U.S. Environmental Protection Agency (EPA). "Steps in Complying with Regulations for Hazardous Waste." epa.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(Aminooxy)-3-cyclopropylpropanoic acid

As a Senior Application Scientist, I understand that handling novel, non-proteinogenic amino acid analogues requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, researchers mus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling novel, non-proteinogenic amino acid analogues requires moving beyond generic safety data sheets. To build a truly safe laboratory environment, researchers must understand the causality behind the hazards.

2-(Aminooxy)-3-cyclopropylpropanoic acid (CAS: 2060061-00-7) is a highly valuable compound in peptidomimetics and drug discovery. However, its defining structural feature—the reactive aminooxy group (-O-NH₂)—necessitates rigorous, specialized handling protocols to prevent severe systemic toxicity and cross-contamination.

Here is the comprehensive, step-by-step operational and safety guide for handling this compound.

Mechanistic Risk Assessment: The "Why" Behind the Hazard

To understand the stringent Personal Protective Equipment (PPE) requirements, we must first examine the chemical biology of the aminooxy moiety.

Aminooxy compounds are exceptionally potent nucleophiles. In a biological system, they act as irreversible inhibitors of Pyridoxal 5'-phosphate (PLP)-dependent enzymes [1]. PLP is a crucial vitamin B6-derived cofactor for over 140 essential enzymatic reactions, including transaminases and decarboxylases[2]. The aminooxy group attacks the Schiff base linkage between PLP and the target enzyme, forming a highly stable, irreversible oxime complex[1],[3].

Systemic exposure to aminooxy powders—whether through inhalation of aerosols, ingestion, or transdermal absorption—can lead to immediate metabolic arrest, neurotoxicity, and severe respiratory tract irritation[4]. Standard hazard classifications for such reactive analogues include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4].

PLP_Inhibition A 2-(Aminooxy)-3-cyclopropyl propanoic acid C Nucleophilic Attack by Aminooxy Group A->C B PLP-Dependent Enzyme (Active Schiff Base) B->C D Stable Oxime Complex (Irreversible Inhibition) C->D Covalent Binding E Metabolic Arrest (Cellular Toxicity) D->E Loss of Function

Mechanism of PLP-dependent enzyme inhibition by aminooxy compounds.

Quantitative PPE Matrix

Because of the high risk of aerosolization when handling the lyophilized powder, a multi-layered approach to PPE is mandatory[5]. The following table outlines the required equipment based on the operational phase.

Operation PhaseRespiratory ProtectionHand ProtectionEye & Face ProtectionBody Protection
Weighing Solid Powder NIOSH N95 or PAPRDouble nitrile gloves (chemo-rated)Chemical splash goggles & Face shieldImpervious solid-front gown
Handling Solutions Fume hood ventilationSingle/Double nitrile glovesSafety glasses with side shieldsStandard lab coat
Spill Cleanup PAPR or Half-mask respiratorDouble heavy-duty nitrile glovesChemical splash goggles & Face shieldImpervious hazmat suit/gown

Self-Validating Operational Workflow

Do not rely on passive safety; every protocol must be a self-validating system. The following step-by-step methodology ensures that any breach in containment is immediately identifiable and correctable.

Step 1: Preparation & Engineering Controls

  • Action: Conduct all open-container handling within a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood[5].

  • Validation: Verify negative pressure via the digital flow monitor before opening the chemical vial. Lay down disposable, absorbent bench paper with an impervious backing to catch micro-spills.

Step 2: Weighing and Aliquoting

  • Action: Don double nitrile gloves. Use anti-static weighing boats and dedicated, disposable spatulas.

  • Causality: Fine aminooxy powders are highly electrostatic. Anti-static tools prevent the powder from repelling and aerosolizing into the user's breathing zone. The outer glove acts as the primary barrier and must be discarded immediately if contaminated, while the inner glove maintains an unbroken seal to the skin.

Step 3: Reconstitution

  • Action: Add the chosen solvent (e.g., DMSO or aqueous buffer) slowly down the inner wall of the vial. Seal the vial tightly before gently vortexing.

  • Causality: Direct injection of solvent into the powder bed forces trapped air upward, creating a toxic micro-aerosol plume. Wall-dispensing prevents this displacement.

Step 4: Surface Decontamination

  • Action: Wipe down all tools, balances, and hood surfaces first with a laboratory-grade detergent solution, followed by a 70% ethanol or isopropanol rinse[5].

  • Causality: The detergent breaks down hydrophobic residues and disrupts the compound's surface tension, while the alcohol rinse ensures total solubilization and removal, preventing cross-contamination to the next user.

Workflow Start Initiate Handling Protocol (Verify BSC Flow) PPE Don Advanced PPE (Double Gloves, Respirator) Start->PPE Hood Transfer to Class II BSC or Fume Hood PPE->Hood Weigh Weigh Solid using Anti-Static Tools Hood->Weigh Solvent Reconstitute in Closed System (Avoid Aerosols) Weigh->Solvent Decon Decontaminate Surfaces (Detergent + 70% EtOH) Solvent->Decon End Store at -20°C / Dispose Waste Decon->End

Step-by-step operational workflow for handling reactive aminooxy powders.

Spill Management & Chemical Disposal

In the event of a breach, immediate and calculated action is required to prevent widespread laboratory contamination.

  • Solid Spills: Never sweep up dry powder. Sweeping generates massive aerosol clouds. Instead, gently cover the spill with damp absorbent pads (using water or the appropriate solvent) working from the outside in to trap the dust[5].

  • Liquid Spills: Absorb immediately with inert materials (e.g., vermiculite or dedicated chemical spill pads).

  • Disposal Plan: 2-(Aminooxy)-3-cyclopropylpropanoic acid must not be released into the environment or standard drains[4]. Collect all contaminated PPE, bench paper, wipes, and spatulas into a clearly labeled, puncture-resistant hazardous waste container. Dispose of as cytotoxic/hazardous chemical waste for high-temperature incineration according to institutional and local environmental regulations[5],[4].

References

  • Wikipedia. "Aminooxyacetic acid". URL:[Link]

  • National Center for Biotechnology Information (PMC). "Branched-chain amino acid aminotransferase and methionine formation in Mycobacterium tuberculosis". URL:[Link]

  • PLOS One. "Poisoning Pyridoxal 5-Phosphate-Dependent Enzymes: A New Strategy to Target the Malaria Parasite Plasmodium falciparum". URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.